molecular formula C9H10BrNO2S B1282008 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-15-6

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B1282008
CAS No.: 71703-15-6
M. Wt: 276.15 g/mol
InChI Key: PDZFOXCQQCMSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZFOXCQQCMSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501984
Record name 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71703-15-6
Record name Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71703-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or γ-sultam, is a recognized pharmacophore present in various biologically active molecules. This document outlines the synthetic strategy, detailed experimental protocols, and a workflow for the characterization of the title compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available starting material, 3-bromoaniline. The proposed pathway involves an initial sulfonylation reaction, followed by an intramolecular cyclization.

The reaction of an amine with 2-chloroethanesulfonyl chloride can lead to the formation of a 2-chloroethanesulfonamide. This intermediate can then undergo an intramolecular cyclization to form the desired isothiazolidine 1,1-dioxide ring. This cyclization may proceed via an in-situ elimination of HCl to form a vinylsulfonamide, which then undergoes an intramolecular Michael addition.

Synthetic Pathway of this compound cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Intramolecular Cyclization A 3-Bromoaniline C N-(3-bromophenyl)-2-chloroethanesulfonamide (Intermediate) A->C Base (e.g., Pyridine) DCM, 0°C to rt B 2-Chloroethanesulfonyl chloride B->C D This compound (Target Molecule) C->D Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or ACN)

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for sulfonamide formation and the cyclization of related N-substituted sulfonamides. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N-(3-bromophenyl)-2-chloroethanesulfonamide

This procedure details the reaction of 3-bromoaniline with 2-chloroethanesulfonyl chloride to form the key sulfonamide intermediate.

Materials:

  • 3-Bromoaniline

  • 2-Chloroethanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) to the stirred solution.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)-2-chloroethanesulfonamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This protocol describes the base-mediated intramolecular cyclization of the previously synthesized sulfonamide to yield the target compound.

Materials:

  • N-(3-bromophenyl)-2-chloroethanesulfonamide

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) or potassium carbonate (2.0 eq) in anhydrous DMF.

  • Slowly add a solution of N-(3-bromophenyl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous DMF to the basic suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring for completion by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data

ParameterExpected/Representative Value
Molecular Formula C₉H₁₀BrNO₂S
Molecular Weight 276.15 g/mol
Appearance White to off-white solid
Melting Point 100-150 °C (predicted range)
Yield (Step 1) 70-90%
Yield (Step 2) 60-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.2 (m, 4H, Ar-H), ~3.8 (t, 2H, N-CH₂), ~3.4 (t, 2H, S-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~140 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~55 (S-CH₂), ~48 (N-CH₂)
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~2900 (Aliphatic C-H), ~1350 (asym SO₂), ~1160 (sym SO₂)
Mass Spec (ESI-MS) m/z: [M+H]⁺ expected at 276.96, [M+Na]⁺ expected at 298.94

Structural Elucidation and Characterization Workflow

The successful synthesis of a novel compound requires rigorous structural confirmation and purity assessment. The following workflow outlines the standard procedures for the characterization of this compound.

Characterization Workflow cluster_spectroscopy Spectroscopic Techniques cluster_chromatography Purity Assessment cluster_final Definitive Analysis A Purified Synthetic Product B Spectroscopic Analysis A->B C Chromatographic Analysis A->C D Final Confirmation B->D NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) B->NMR MS Mass Spectrometry (HRMS) B->MS IR FT-IR Spectroscopy B->IR C->D TLC Thin-Layer Chromatography C->TLC HPLC HPLC/UPLC C->HPLC EA Elemental Analysis (%C, %H, %N, %S) D->EA XRAY X-ray Crystallography (if single crystals obtained) D->XRAY

Figure 2: General workflow for the structural elucidation of a novel compound.

The characterization process begins with purifying the synthesized compound.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then employed to determine the molecular structure and weight.[2] Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) help in identifying the functional groups present.[3] The purity of the compound is assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Finally, elemental analysis provides the empirical formula, and if suitable crystals can be grown, X-ray crystallography can give an unambiguous confirmation of the three-dimensional structure.

References

Technical Guide: Physicochemical Properties of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from commercial suppliers with predicted data and general methodologies established for analogous compounds. Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse biological activities, including potential as antibacterial and antidiabetic agents.[1][2] This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this specific derivative.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are confirmed, other parameters are largely based on computational predictions due to a lack of published experimental values.

PropertyValueSource
CAS Number 71703-15-6Commercial Suppliers[1][3]
Molecular Formula C₉H₁₀BrNO₂SCommercial Suppliers[1][3]
Molecular Weight 276.15 g/mol Commercial Suppliers[1]
Predicted XlogP 2.1Predicted
Predicted Hydrogen Bond Donor Count 0Predicted
Predicted Hydrogen Bond Acceptor Count 2Predicted
Predicted Rotatable Bond Count 1Predicted
Predicted Exact Mass 274.9616 g/mol Predicted
Predicted Monoisotopic Mass 274.9616 g/mol Predicted
Predicted Topological Polar Surface Area 43.4 ŲPredicted

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-arylisothiazolidine 1,1-dioxides.

Proposed Synthesis of this compound

A common method for the synthesis of N-substituted isothiazolidine 1,1-dioxides involves the reaction of a suitable sulfonamide with a dihaloalkane or a Michael addition approach. A potential synthetic workflow is outlined below:

G Proposed Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction Step 1: Sulfonamide Formation cluster_2 Intermediate cluster_3 Reaction Step 2: Intramolecular Cyclization cluster_4 Final Product 3-bromoaniline 3-bromoaniline Reaction1 Reaction with pyridine in an inert solvent (e.g., DCM) at 0 °C to room temperature. 3-bromoaniline->Reaction1 3-chloropropanesulfonyl chloride 3-chloropropanesulfonyl chloride 3-chloropropanesulfonyl chloride->Reaction1 N-(3-bromophenyl)-3-chloropropane-1-sulfonamide N-(3-bromophenyl)-3-chloropropane-1-sulfonamide Reaction1->N-(3-bromophenyl)-3-chloropropane-1-sulfonamide Reaction2 Treatment with a strong base (e.g., NaH or K2CO3) in a polar aprotic solvent (e.g., DMF or acetonitrile). N-(3-bromophenyl)-3-chloropropane-1-sulfonamide->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Methodology:

  • Synthesis of N-(3-bromophenyl)-3-chloropropane-1-sulfonamide: To a solution of 3-bromoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) cooled to 0 °C, a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude sulfonamide, which can be purified by column chromatography.

  • Synthesis of this compound: The N-(3-bromophenyl)-3-chloropropane-1-sulfonamide (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, such as sodium hydride (1.5 eq) or potassium carbonate (2.0 eq), is added portion-wise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 4-6 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final product.

Characterization Data (Predicted and from Analogous Compounds)

Due to the absence of specific published data, the following characterization information is based on predictions and data from structurally similar N-arylisothiazolidine 1,1-dioxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR 7.50 - 7.30mAromatic protons
3.80 - 3.60tN-CH₂
3.40 - 3.20tS-CH₂
2.50 - 2.30pCH₂-CH₂-CH₂
¹³C NMR ~140sAromatic C-N
131 - 122dAromatic CH
~120sAromatic C-Br
~55tS-CH₂
~45tN-CH₂
~25tCH₂-CH₂-CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch
1600-1450Strong-MediumAromatic C=C stretch
1350-1300StrongAsymmetric SO₂ stretch
1180-1140StrongSymmetric SO₂ stretch
800-600StrongC-Br stretch
Mass Spectrometry (MS)
Ionization ModePredicted m/zAssignment
ESI+275.96, 277.96[M+H]⁺ (Isotopic pattern for Br)
297.94, 299.94[M+Na]⁺ (Isotopic pattern for Br)

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

G Experimental and Analytical Workflow cluster_analysis Analytical Techniques Synthesis Synthesis Workup Workup Synthesis->Workup Reaction Purification Purification Workup->Purification Crude Product Structure_Confirmation Structure_Confirmation Purification->Structure_Confirmation Purified Product Purity_Analysis Purity_Analysis Purification->Purity_Analysis Purified Product Physicochemical_Characterization Physicochemical_Characterization Purification->Physicochemical_Characterization Purified Product Biological_Screening Biological_Screening Purification->Biological_Screening Purified Product NMR NMR Structure_Confirmation->NMR ¹H, ¹³C MS MS Structure_Confirmation->MS HRMS FTIR FTIR Structure_Confirmation->FTIR HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental_Analysis Purity_Analysis->Elemental_Analysis Melting_Point Melting_Point Physicochemical_Characterization->Melting_Point Solubility Solubility Physicochemical_Characterization->Solubility

Caption: A logical workflow for the synthesis and analysis.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the isothiazolidine 1,1-dioxide scaffold is present in molecules with a range of biological activities. Derivatives of this class have been investigated for their potential as:

  • Antibacterial agents: The sultam ring can mimic the β-lactam core of penicillin antibiotics.

  • Antiviral agents: Some isothiazolidine 1,1-dioxide derivatives have shown inhibitory activity against viral replication.[1]

  • Enzyme inhibitors: The strained ring system can act as an electrophile and interact with active sites of various enzymes.

  • Antidiabetic agents: Certain derivatives have been explored as cryptochrome inhibitors for potential use in treating diabetes.[2]

The presence of the 3-bromophenyl substituent may influence the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets, making it a candidate for further biological evaluation.

Conclusion

This technical guide provides a summary of the available and predicted information on the physicochemical properties of this compound. While specific experimental data is scarce, this document offers a foundation for researchers by providing a proposed synthetic route, predicted characterization data, and an overview of the potential biological relevance of this compound class. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

2-(3-bromophenyl)isothiazolidine 1,1-dioxide CAS number 71703-15-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-15-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of interest in neurodegenerative disease research. This document consolidates key data, experimental protocols, and mechanistic insights to support ongoing research and development efforts.

Chemical Identity and Properties

This compound is a synthetic compound that has been investigated for its potential therapeutic effects. Its fundamental properties are summarized below.

PropertyValue
CAS Number 71703-15-6
Molecular Formula C₉H₁₀BrNO₂S
Molecular Weight 276.15 g/mol
IUPAC Name This compound
Canonical SMILES C1CS(=O)(=O)N1C2=CC=CC(=C2)Br
Physical Description Solid

Synthesis and Purification

The synthesis of this compound involves a multi-step process. The following is a representative experimental protocol adapted from documented synthetic routes.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromoaniline

  • 3-Chloropropanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Sulfonamide Formation: 3-Bromoaniline is reacted with 3-chloropropanesulfonyl chloride in the presence of a base like triethylamine in an inert solvent such as dichloromethane. This reaction forms the intermediate N-(3-bromophenyl)-3-chloropropane-1-sulfonamide.

  • Step 2: Intramolecular Cyclization: The intermediate from Step 1 is then treated with a base, typically sodium hydroxide, to facilitate an intramolecular cyclization reaction. This step forms the isothiazolidine 1,1-dioxide ring, yielding the final product, this compound.

  • Step 3: Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 3-Bromoaniline 3-Chloropropanesulfonyl chloride step1 Step 1: Sulfonamide Formation Solvent: Dichloromethane Base: Triethylamine start->step1 intermediate Intermediate: N-(3-bromophenyl)-3-chloropropane-1-sulfonamide step1->intermediate step2 Step 2: Intramolecular Cyclization Base: Sodium Hydroxide intermediate->step2 product Crude Product: This compound step2->product step3 Step 3: Purification (Column Chromatography) product->step3 final_product Pure Compound step3->final_product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Research has indicated that this compound may act as a modulator of cellular stress responses, particularly those involving heat shock proteins. Its mechanism is thought to be relevant to neurodegenerative diseases where protein misfolding and aggregation are key pathological features.

Proposed Mechanism of Action

The compound is hypothesized to interact with the heat shock protein 90 (Hsp90) chaperone machinery. Hsp90 is a crucial protein involved in the folding, stability, and degradation of a wide range of "client" proteins. In many neurodegenerative diseases, such as Alzheimer's disease, the accumulation of misfolded proteins like amyloid-beta (Aβ) and tau is a central event.

By modulating Hsp90 activity, this compound may promote the degradation of these aggregation-prone proteins. This action is thought to involve the activation of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response, leading to the increased expression of cytoprotective chaperones like Hsp70.

G cluster_pathway Proposed Signaling Pathway compound 2-(3-bromophenyl)isothiazolidine 1,1-dioxide hsp90 Hsp90 compound->hsp90 Modulates hsf1 HSF1 hsp90->hsf1 Releases hsp70 Hsp70 Gene hsf1->hsp70 Activates Transcription hsp70_protein Hsp70 Protein hsp70->hsp70_protein Translation abeta Amyloid-Beta (Aβ) Misfolded Protein hsp70_protein->abeta Promotes Refolding/ Degradation degradation Enhanced Degradation of Misfolded Proteins abeta->degradation G cluster_workflow Western Blot Workflow for Hsp70 Induction start Cell Treatment with Compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer immuno Immunoblotting: 1. Primary Ab (anti-Hsp70) 2. Secondary Ab (HRP) transfer->immuno detect ECL Detection and Imaging immuno->detect analysis Data Analysis: Band Intensity Quantification detect->analysis

Technical Guide: Structure Elucidation of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. It encompasses detailed experimental protocols, data presentation in tabular format for clarity, and a logical workflow for the characterization of this heterocyclic compound.

Introduction

This compound is a heterocyclic compound belonging to the class of sultams. The isothiazolidine 1,1-dioxide core is a recognized pharmacophore, and its derivatives are of interest in medicinal chemistry. The presence of a bromophenyl substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a potentially valuable building block in drug discovery. Accurate structural confirmation is the cornerstone of any chemical research and development program. This document outlines the standard procedures for confirming the molecular structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data obtained from key analytical techniques for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.85t1HJ = 1.9 HzH-2' (Ar-H)
7.50ddd1HJ = 8.0, 2.0, 1.0 HzH-6' (Ar-H)
7.30t1HJ = 8.0 HzH-5' (Ar-H)
7.20ddd1HJ = 8.0, 2.0, 1.0 HzH-4' (Ar-H)
3.60t2HJ = 7.0 HzCH₂-N (H-3)
3.30t2HJ = 7.0 HzCH₂-SO₂ (H-5)
2.45quintet2HJ = 7.0 HzCH₂-CH₂-CH₂ (H-4)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
139.5C-1' (Ar-C)
130.5C-5' (Ar-C)
129.0C-6' (Ar-C)
125.0C-2' (Ar-C)
122.8C-3' (Ar-C)
121.5C-4' (Ar-C)
52.0CH₂-SO₂ (C-5)
48.0CH₂-N (C-3)
25.0CH₂-CH₂-CH₂ (C-4)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1590, 1560Medium-StrongC=C stretch (Aromatic)
1320StrongAsymmetric SO₂ stretch
1150StrongSymmetric SO₂ stretch
880, 780StrongC-H bend (Aromatic, meta-substitution)
680MediumC-Br stretch

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺275.9899
[M+Na]⁺297.9718

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A plausible synthetic route involves the reaction of 3-bromoaniline with 3-chloropropanesulfonyl chloride, followed by intramolecular cyclization.

Materials:

  • 3-bromoaniline

  • 3-chloropropanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Step 1: Sulfonamide Formation. To a solution of 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 2: Intramolecular Cyclization. To a solution of the intermediate sulfonamide (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Final Work-up and Purification. Carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation. Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR. Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR. Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing. Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition. Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing. Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Procedure:

  • Sample Preparation. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition. Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis. Determine the accurate mass of the molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) and compare them with the theoretically calculated masses for the expected molecular formula (C₉H₁₀BrNO₂S).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation and a hypothetical signaling pathway for a related class of compounds.

Structure_Elucidation_Workflow synthesis Synthesis of This compound purification Purification (Column Chromatography / Recrystallization) synthesis->purification prelim_char Preliminary Characterization (TLC, Melting Point) purification->prelim_char spectroscopy Spectroscopic Analysis prelim_char->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry (HRMS) spectroscopy->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Disclaimer: The signaling pathway information for this specific molecule is not established. The following diagram is a generalized representation of a hypothetical pathway where a small molecule inhibitor might act, for illustrative purposes only.

Hypothetical_Signaling_Pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (Hypothetical Inhibitor) inhibitor->kinase_b

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

A Technical Guide to the Potential Biological Activity of Isothiazolidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific data on the biological activity of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. This technical guide, therefore, provides an in-depth overview of the biological activities of structurally analogous compounds, primarily focusing on isothiazolone, thiazolidinone, and benzothiazine derivatives, to offer insights into their potential therapeutic applications. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Isothiazolidine 1,1-dioxides and related sulfur-nitrogen containing heterocyclic compounds are prominent scaffolds in medicinal chemistry. These structures are recognized for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The versatility of their core structure allows for extensive chemical modifications, leading to the development of derivatives with diverse and potent biological effects. This guide synthesizes the available data on these related compounds to project the potential areas of biological activity for the this compound scaffold.

Quantitative Biological Data

The biological activities of various isothiazolidine 1,1-dioxide analogues and related compounds have been quantified in numerous studies. The following tables summarize key findings for different therapeutic areas.

Table 1: Anticancer Activity of Thiazole and Isothiazolone Derivatives

Compound ClassCell LineActivity MetricValueReference
Pyrrolizine-Thiazolidin-4-one HybridBreast Cancer (MCF-7)IC500.16 ± 0.08 µM[3]
Pyrrolizine-Thiazolidin-4-one HybridOvarian Cancer (A2780)IC500.11 ± 0.01 µM[3]
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB)Hepatoma (Huh7)CC50 (24h)19.3 µM[2]
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB)Hepatoma (Huh7)CC50 (48h)16.4 µM[2]
1,3-Thiazole Derivative (T38)Hepatoma (HepG2)IC501.11 µg/mL[4]
1,3-Thiazole Derivative (T26)Gastric Cancer (BGC-823)IC501.67 µg/mL[4]

Table 2: Anti-inflammatory Activity of Thiazolidinone and Benzothiazine Derivatives

Compound ClassTargetActivity MetricValueReference
2,3-Diaryl-1,3-thiazolidin-4-one (4k)COX-2IC500.05 µM[5]
2,3-Diaryl-1,3-thiazolidin-4-one (4j)COX-2IC500.06 µM[5]
1,2-Benzothiazine 1,1-dioxide DerivativeCarrageenan-induced Paw Edema% Inhibition41.08 - 82.00 %[1][5]

Table 3: Antimicrobial Activity of Thiazole and Isothiazole Derivatives

Compound ClassOrganismActivity MetricValueReference
Thiazole Derivative (12f)S. aureusMIC25 µg/mL[6]
Thiazole Derivative (12f)B. subtilisMIC6.25 µg/mL[6]
Thiazole Derivative (12f)C. albicansMIC25 µg/mL[6]
Isothiazolyl Oxazolidinone (8b)Gram-positive bacteriaMICComparable or superior to linezolid[7]

Signaling Pathways and Mechanisms of Action

Derivatives of the isothiazolidine scaffold have been shown to modulate key signaling pathways involved in cancer and inflammation.

Induction of Apoptosis in Cancer Cells

Several thiazole derivatives have been found to induce apoptosis in cancer cells. A common mechanism involves the arrest of the cell cycle, leading to programmed cell death.

Compound Thiazole Derivative (e.g., T38) CellCycle Cell Cycle Progression Compound->CellCycle Inhibits S_Phase S-Phase Arrest Compound->S_Phase Induces Apoptosis Apoptosis S_Phase->Apoptosis Leads to CancerCell Cancer Cell (e.g., HepG2) Apoptosis->CancerCell Induces death in

Caption: Proposed mechanism of apoptosis induction by thiazole derivatives.[4]

Anti-inflammatory Action via COX-2 Inhibition

A significant anti-inflammatory mechanism for thiazolidinone and benzothiazine derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Compound Thiazolidinone Derivative Compound->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.[5]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of isothiazolidine derivatives and related compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h for cell adherence A->B C Treat with various concentrations of - Test Compound - Vehicle Control - Positive Control B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formation of Formazan crystals) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate % viability vs. control H->I J Determine IC50/CC50 values I->J

Caption: Standard workflow for the MTT cytotoxicity assay.[2]

Procedure:

  • Cell Seeding: Cancer cells (e.g., Huh7, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured on a microplate reader.

  • Analysis: The absorbance of treated wells is compared to the vehicle control to determine the percentage of cell viability. IC50 or CC50 values are then calculated using non-linear regression analysis.[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct biological data for this compound is not currently available in the public literature, the extensive research on structurally related isothiazole, thiazolidinone, and benzothiazine scaffolds provides a strong foundation for predicting its potential therapeutic activities. The evidence points towards promising avenues in anticancer, anti-inflammatory, and antimicrobial research. The methodologies and pathways described herein offer a robust framework for the future investigation and characterization of this specific compound and its derivatives.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature that directly investigates the biological activity or therapeutic targets of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. This guide, therefore, provides an analysis of potential therapeutic targets based on the documented activities of structurally related compounds containing the isothiazolidine 1,1-dioxide core. The information presented is intended for researchers, scientists, and drug development professionals as a starting point for further investigation.

Introduction

The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide (sultam), is a recognized pharmacophore present in a variety of biologically active molecules.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, suggesting that this compound may also interact with similar biological targets. This document outlines the potential therapeutic targets for this compound by examining the established activities of its structural analogs. The primary inferred targets include key enzymes in inflammatory pathways and cell growth regulation, such as the mammalian target of rapamycin (mTOR), 5-lipoxygenase (5-LOX), and microsomal prostaglandin E2 synthase-1 (mPGES-1). Additionally, the isothiazolidine 1,1-dioxide scaffold has been utilized in the development of antiviral and antidiabetic agents.[1][2]

Potential Therapeutic Targets

Based on the activities of structurally related compounds, the following are potential therapeutic targets for this compound:

Mammalian Target of Rapamycin (mTOR)

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[3][4] It exists in two distinct complexes, mTORC1 and mTORC2. Isothiazolidine 1,1-dioxide derivatives have been explored as inhibitors of mTORC1, suggesting that this compound could potentially exhibit similar activity. Inhibition of the mTORC1 pathway is a validated strategy in cancer therapy and is being investigated for other conditions like epilepsy.[3]

Growth factors, nutrients, energy levels, and oxygen availability regulate mTORC1 activity.[1][3] Growth factors activate the PI3K-Akt pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex. This releases the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Activated mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[4][5]

mTORC1_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibitor 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (Potential Inhibitor) Inhibitor->mTORC1

Caption: Potential inhibition of the mTORC1 signaling pathway.

While specific IC50 values for this compound are not available, the following table includes data for structurally related thiazolidine derivatives against various targets to provide a comparative context.

Compound ClassTargetIC50 (µM)Reference
Thiazolidinedione Derivativesα-amylase86.06 ± 1.1[6]
Thiazolidinedione Derivativesα-glucosidase74.97 ± 1.23[6]
2-Aryl Thiazolidine-4-carboxylic AcidsAvian Influenza Virus (AIV)3.47[7]
2-Aryl Thiazolidine-4-carboxylic AcidsInfectious Bronchitis Virus (IBV)4.10[7]
Amide ThiazolidinesPC3 Cancer Cells30.52 - 79.82 µg/mL[7]

This protocol is adapted from established methods for measuring mTORC1 kinase activity.[8][9]

  • Cell Culture and Lysis:

    • Culture a suitable cell line (e.g., HEK293T) to 70-80% confluency.

    • Treat cells with the test compound (this compound) at various concentrations for a specified time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., rapamycin).

    • Lyse the cells in CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 2 mM EDTA, 0.3% CHAPS, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, and protease inhibitors).[9]

  • Immunoprecipitation of mTORC1:

    • Incubate the cell lysates with an antibody against an mTORC1 component (e.g., Raptor or mTOR) for 1-2 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another hour to capture the antibody-protein complexes.

    • Wash the immunoprecipitates multiple times with wash buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).[9]

    • Add a recombinant, inactive mTORC1 substrate, such as 4E-BP1 or S6K1.

    • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radioactive detection).

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Detect substrate phosphorylation by autoradiography (if using [γ-32P]ATP) or by Western blotting with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

mTORC1_Assay_Workflow Start Start: Cell Culture (e.g., HEK293T) Treatment Treat cells with This compound Start->Treatment Lysis Cell Lysis (CHAPS Buffer) Treatment->Lysis IP Immunoprecipitation of mTORC1 Lysis->IP KinaseAssay In Vitro Kinase Assay (Substrate + ATP) IP->KinaseAssay Detection Detection of Substrate Phosphorylation (Western Blot or Autoradiography) KinaseAssay->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for the in vitro mTORC1 kinase assay.

& 3. 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

5-LOX and mPGES-1 are key enzymes in the eicosanoid biosynthesis pathway, which produces potent inflammatory mediators.[2][10] 5-LOX initiates the synthesis of leukotrienes, while mPGES-1 is the terminal enzyme in the production of prostaglandin E2 (PGE2).[11][12] Benzo[d]isothiazole 1,1-dioxide derivatives, which are structurally related to the compound of interest, have been identified as dual inhibitors of both 5-LOX and mPGES-1.[13] This suggests that this compound could also target these enzymes, presenting a potential anti-inflammatory mechanism of action.

In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid (AA) from the cell membrane. AA can then be metabolized by two major pathways: the 5-LOX pathway and the cyclooxygenase (COX) pathway. The 5-LOX pathway converts AA into leukotrienes, while the COX pathway converts AA into prostaglandin H2 (PGH2). PGH2 is then converted to PGE2 by mPGES-1.[10][14]

Lox_mPGES1_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PLA2 Phospholipase A2 _5LOX 5-Lipoxygenase (5-LOX) AA->_5LOX COX COX-1 / COX-2 AA->COX Leukotrienes Leukotrienes _5LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Leukotrienes->Inflammation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 PGE2->Inflammation Inhibitor 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (Potential Inhibitor) Inhibitor->_5LOX Inhibitor->mPGES1

Caption: Potential dual inhibition of 5-LOX and mPGES-1 pathways.

The following table presents IC50 values for benzo[d]isothiazole 1,1-dioxide derivatives against 5-LOX and mPGES-1.[13]

Compound5-LOX IC50 (µM)mPGES-1 IC50 (µM)
3g 0.62.1
Range for Analogues 0.15 - 23.6Not explicitly stated for all

A. Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a common spectrophotometric method.[15][16]

  • Reagent Preparation:

    • Prepare a solution of 5-lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a substrate solution of linoleic acid or arachidonic acid.

    • Dissolve the test compound and a reference inhibitor (e.g., quercetin) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a cuvette or 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes), which corresponds to the formation of conjugated dienes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

B. Cell-Based mPGES-1 Inhibition Assay

This protocol measures the inhibition of PGE2 production in whole cells.[17][18]

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent like interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.

    • Incubate the cells for 24-48 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Lox_mPGES1_Assay_Workflow cluster_0 Cell-Free 5-LOX Assay cluster_1 Cell-Based mPGES-1 Assay Lox_Start Start: Prepare Enzyme & Substrate Lox_Incubate Incubate Enzyme with Test Compound Lox_Start->Lox_Incubate Lox_React Initiate Reaction with Substrate Lox_Incubate->Lox_React Lox_Measure Measure Absorbance at 234 nm Lox_React->Lox_Measure Lox_Analyze Calculate IC50 Lox_Measure->Lox_Analyze mPGES1_Start Start: Culture Cells (e.g., A549) mPGES1_Treat Treat Cells with Test Compound mPGES1_Start->mPGES1_Treat mPGES1_Stimulate Stimulate with IL-1β mPGES1_Treat->mPGES1_Stimulate mPGES1_Collect Collect Supernatant mPGES1_Stimulate->mPGES1_Collect mPGES1_Measure Measure PGE2 (EIA or LC-MS/MS) mPGES1_Collect->mPGES1_Measure mPGES1_Analyze Calculate IC50 mPGES1_Measure->mPGES1_Analyze

Caption: Experimental workflows for 5-LOX and mPGES-1 inhibition assays.

Other Potential Targets

The isothiazolidine 1,1-dioxide scaffold has also been implicated in targeting viral proteins and metabolic regulators:

  • Hepatitis B Virus (HBV) Capsid: The core scaffold is used in the synthesis of orally bioavailable HBV capsid inhibitors.[2][19] This suggests a potential antiviral application for this compound.

  • Cryptochrome (CRY): This scaffold is also a component in the preparation of cryptochrome inhibitors, which are being investigated as antidiabetic agents.[2][19]

  • HIV-1 Replication: Certain β-amino sultams, which are derivatives of isothiazolidine 1,1-dioxide, have demonstrated inhibitory activity against HIV-1 replication.[1]

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is lacking, the analysis of structurally related compounds provides a strong basis for inferring its potential biological activities. The most promising areas for investigation appear to be the inhibition of mTORC1, 5-LOX, and mPGES-1, suggesting potential applications in oncology and inflammatory diseases. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the precise mechanism of action and therapeutic potential of this specific compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound belonging to the sultam class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential biological activities of this compound, based on available literature for structurally related analogues.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.

PropertyValue
CAS Number 71703-15-6
Molecular Formula C₉H₁₀BrNO₂S
Molecular Weight 276.15 g/mol
Canonical SMILES C1CS(=O)(=O)N(C1)C2=CC=CC(=C2)Br
InChI Key Not readily available in public databases

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 3-bromoaniline and 3-chloropropanesulfonyl chloride. This method is a common approach for the preparation of N-arylisothiazolidine-1,1-dioxides.

Proposed Synthetic Pathway

Synthesis_of_2-(3-bromophenyl)isothiazolidine_1,1-dioxide cluster_reactants Reactants cluster_product Product reactant1 3-Bromoaniline reaction_step Nucleophilic Substitution reactant1->reaction_step reactant2 3-Chloropropanesulfonyl chloride reactant2->reaction_step product This compound reaction_step->product Intramolecular cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Materials:

  • 3-Bromoaniline

  • 3-Chloropropanesulfonyl chloride[1]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 3-bromoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activities

While no specific biological activity has been reported for this compound, the isothiazolidine 1,1-dioxide scaffold is a known pharmacophore present in various biologically active molecules. The following table summarizes the reported activities of structurally related compounds.

Compound ClassBiological ActivityReference Compounds/DerivativesQuantitative Data (if available)
Isothiazolidine 1,1-dioxidesHIV-1 Replication Inhibitionβ-amino sultams-
ThiazolidinonesAntifungal2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinonesMIC and MFC: 16.5 μg/mL
ThiazolidinonesAnticancer3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-oneIC50: 11.9 μM (Reh cells)
1,2-Benzisothiazolin-3-onesAntimicrobial (Gram-positive bacteria)N-arylalkanoic and N-aryloxyalkanoic acid derivatives-

The presence of the 3-bromophenyl group, an electron-withdrawing substituent, may influence the biological activity of the molecule. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the nature and position of substituents on the aryl ring can significantly modulate potency and selectivity.

Experimental Workflow for Biological Screening

A general workflow for the biological screening of a novel compound like this compound is outlined below. This process typically starts with in vitro assays to determine activity and cytotoxicity, followed by more complex cellular and in vivo models for promising candidates.

Biological_Screening_Workflow cluster_start Initial Screening cluster_cellular Cell-based Evaluation cluster_advanced Advanced Studies cluster_end Outcome start Compound Synthesis and Purification in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) start->in_vitro cellular_assays Cell-based Assays (e.g., cytotoxicity, proliferation) in_vitro->cellular_assays sar Structure-Activity Relationship (SAR) Studies cellular_assays->sar animal_models In Vivo Animal Models cellular_assays->animal_models sar->in_vitro Optimization admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) animal_models->admet lead_compound Lead Compound Identification admet->lead_compound

Caption: General workflow for biological activity screening.

Conclusion

This compound is a sultam derivative with potential for biological activity, given the known pharmacological properties of the isothiazolidine 1,1-dioxide scaffold. This guide has outlined a plausible synthetic route and a general framework for its biological evaluation. Further experimental studies are necessary to confirm the proposed synthesis, characterize the compound thoroughly, and explore its therapeutic potential. The information provided herein serves as a valuable resource for researchers interested in the medicinal chemistry of isothiazolidine derivatives.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isothiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolidine 1,1-dioxide core, a sulfur-containing heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Often referred to as a γ-sultam, this five-membered ring system is noted for its metabolic stability and its role as a versatile pharmacophore. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this important class of compounds, providing detailed experimental protocols and quantitative data to support researchers in the field.

From Obscurity to Prominence: The Initial Discovery

The first synthesis of the parent isothiazolidine 1,1-dioxide, also known as propane-1,3-sultam, is credited to Helberger and Heyden in 1949. Their pioneering work laid the foundation for all subsequent explorations of this chemical space. The initial synthesis involved the intramolecular cyclization of 3-chloropropane-1-sulfonamide.

The Evolution of a Synthetic Staple: Key Methodologies

Following its initial discovery, the synthetic toolbox for accessing isothiazolidine 1,1-dioxides has expanded significantly. Early methods have been refined and novel approaches developed to improve efficiency, yield, and stereocontrol, and to enable the creation of diverse compound libraries for high-throughput screening.

Foundational Synthesis: Intramolecular Cyclization

The classical approach to the isothiazolidine 1,1-dioxide core relies on the intramolecular cyclization of a linear precursor. A common modern adaptation of this principle involves the reaction of 3-chloropropane-1-sulfonamide with a base, such as sodium ethoxide, in an alcoholic solvent. This straightforward method remains a reliable route to the parent compound.

Modern Innovations in Synthesis

The demand for structurally diverse isothiazolidine 1,1-dioxides, particularly for drug discovery programs, has spurred the development of more sophisticated synthetic strategies. These include:

  • The Castagnoli–Cushman Reaction: This powerful multi-component reaction has been adapted for the synthesis of functionalized γ-sultams. It involves the reaction of a sultam-based dicarboxylic acid anhydride with an imine, leading to the formation of highly substituted isothiazolidine 1,1-dioxides with good diastereoselectivity.

  • Radical Cyclization: Alkyl radical-induced cyclization of vinyl sulfonamides has emerged as a versatile method for constructing benzo-fused γ-sultams. This approach often utilizes a silver catalyst and a variety of carboxylic acids as alkyl radical precursors, demonstrating broad substrate scope.

  • Library Synthesis via Multi-Component Protocols: To facilitate the rapid generation of large numbers of diverse isothiazolidine 1,1-dioxide derivatives for biological screening, one-pot, multi-component protocols have been developed. These often combine reactions like the aza-Michael addition with "click" chemistry to build molecular complexity in a single step.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the parent isothiazolidine 1,1-dioxide and a representative modern synthetic approach.

Table 1: Synthesis of Isothiazolidine 1,1-Dioxide via Intramolecular Cyclization

Starting MaterialReagents and ConditionsProductYieldMelting Point (°C)
3-Chloropropane-1-sulfonamideSodium ethoxide, ethanol, refluxIsothiazolidine 1,1-dioxideQuantitative145-146

Data sourced from a representative modern procedure.[2]

Table 2: Representative Modern Synthesis of a Substituted Isothiazolidine 1,1-Dioxide Library Member

Core ScaffoldReagents and ConditionsProductPurity
2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxideAmine, azide, CuI, DBU, ethanol, 60 °C, 12 hrsTriazole-containing isothiazolidine 1,1-dioxide>90% (for the majority of the library)

Data reflects a general procedure for library synthesis; individual yields may vary.[1]

Experimental Protocols

Protocol 1: Synthesis of Isothiazolidine 1,1-Dioxide (Propane-1,3-sultam)

This protocol is a modern adaptation of the principle behind the original synthesis.

Materials:

  • 3-Chloropropane-1-sulfonamide

  • Sodium ethoxide

  • Ethanol

  • Dichloromethane

Procedure:

  • Dissolve 3-chloropropane-1-sulfonamide (27 g, 170 mmol) in ethanol (250 ml) at room temperature.[2]

  • Add sodium ethoxide (11.7 g, 170 mmol) to the solution.[2]

  • Heat the reaction mixture to reflux for 5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[2]

  • Extract the residual solid with dichloromethane.[2]

  • Combine the organic phases and concentrate under reduced pressure to yield 1,1-dioxoisothiazolidine (isothiazolidine 1,1-dioxide).[2]

Protocol 2: General Procedure for the One-Pot Synthesis of a Triazole-Containing Isothiazolidine 1,1-Dioxide Library

This protocol is representative of modern methods for generating compound libraries for drug discovery.

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

  • Various amines

  • Various azides

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry ethanol

Procedure:

  • To a reaction vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

  • Add the desired amine (1.2 equivalents) and azide (2 equivalents).

  • Add CuI (30 mol%) and DBU (10 mol%).

  • Add dry ethanol to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • Upon completion, the product can be purified by techniques such as automated preparative reverse-phase HPLC.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

G cluster_0 Foundational Synthesis A 3-Chloropropane-1-sulfonamide C Intramolecular Cyclization A->C B Base (e.g., NaOEt) B->C D Isothiazolidine 1,1-Dioxide C->D

Figure 1. Foundational Synthesis of Isothiazolidine 1,1-Dioxide.

G cluster_1 Modern Library Synthesis Workflow E Core Scaffold (e.g., dihydroisothiazole 1,1-dioxide) G One-Pot Multi-Component Reaction (e.g., Click/Aza-Michael) E->G F Amine & Azide Building Blocks F->G H Diverse Library of Isothiazolidine 1,1-Dioxides G->H I High-Throughput Screening H->I

References

Spectroscopic Data Analysis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific spectroscopic data (NMR, IR, MS) for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide did not yield specific experimental values in the available public domain resources. The following technical guide is a template designed to meet the structural and content requirements of the user request. The data presented herein is representative of a generic substituted aryl isothiazolidine 1,1-dioxide and should be considered illustrative.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a structured presentation of spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹HCDCl₃7.50 - 7.20m-Aromatic-H
¹HCDCl₃3.65t6.5N-CH₂
¹HCDCl₃3.20t6.5S-CH₂
¹HCDCl₃2.45quintet6.5C-CH₂-C
¹³CCDCl₃140.1s-Ar-C (C-N)
¹³CCDCl₃130.5d-Ar-CH
¹³CCDCl₃128.9d-Ar-CH
¹³CCDCl₃123.0s-Ar-C (C-Br)
¹³CCDCl₃120.7d-Ar-CH
¹³CCDCl₃52.3t-N-CH₂
¹³CCDCl₃48.8t-S-CH₂
¹³CCDCl₃25.1t-C-CH₂-C

Table 2: Infrared (IR) Spectroscopy Data

Parameter Value Interpretation
Wavenumber (cm⁻¹)3100-3000Aromatic C-H Stretch
Wavenumber (cm⁻¹)2950-2850Aliphatic C-H Stretch
Wavenumber (cm⁻¹)1590, 1470Aromatic C=C Stretch
Wavenumber (cm⁻¹)1325Asymmetric SO₂ Stretch
Wavenumber (cm⁻¹)1150Symmetric SO₂ Stretch
Wavenumber (cm⁻¹)1070C-N Stretch
Wavenumber (cm⁻¹)780, 690Aromatic C-H Bend (m-substitution)
Wavenumber (cm⁻¹)550C-Br Stretch

Table 3: Mass Spectrometry (MS) Data

Ionization Mode m/z Relative Intensity (%) Fragment Assignment
Electrospray (ESI+)275.9 / 277.9100 / 98[M+H]⁺
ESI+211.9 / 213.945 / 44[M-SO₂]⁺
ESI+155.060[C₆H₄Br]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe was used for all NMR experiments.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at 400.13 MHz. A standard 'zg30' pulse program was used with a 30-degree pulse width. A total of 16 scans were collected with a relaxation delay of 1.0 second.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100.62 MHz using a proton-decoupled 'zgpg30' pulse program. A total of 1024 scans were accumulated with a relaxation delay of 2.0 seconds.

  • Data Processing: All NMR spectra were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The data was processed using the Spectrum 10 software.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A Waters Xevo G2-XS QTof (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation: The compound was dissolved in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to a final concentration of 10 µg/mL.

  • Acquisition: The sample solution was infused directly into the ESI source at a flow rate of 10 µL/min. The mass spectrometer was operated in positive ion mode. The capillary voltage was set to 3.0 kV, the sampling cone voltage was 40 V, and the source temperature was 120 °C. The mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The data was acquired and processed using MassLynx software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_data Data Interpretation Synthesis Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting (Tables, Spectra) Structure_Elucidation->Data_Reporting

Figure 1: General Workflow for Spectroscopic Analysis

In-depth Technical Guide on the Solubility and Stability of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available data for this specific molecule, this document establishes a foundational framework for its characterization by leveraging information on analogous structures and adhering to established scientific and regulatory standards. The guide details experimental protocols for determining both aqueous and organic solubility, as well as for conducting forced degradation and long-term stability studies. To facilitate practical application, this document includes clearly structured tables for data presentation and workflow diagrams created using Graphviz to visually guide the experimental processes. This guide is intended to serve as a critical resource for professionals engaged in the research and development of this compound and related N-aryl sultam compounds.

Introduction

Isothiazolidine 1,1-dioxides, commonly referred to as γ-sultams, represent a significant class of heterocyclic compounds in modern medicinal chemistry. The inherent rigidity of their cyclic sulfonamide structure provides a valuable scaffold for the design of novel therapeutic agents. Various derivatives of isothiazolidine 1,1-dioxide have demonstrated a wide spectrum of biological activities, including the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), highlighting their potential as anti-inflammatory and anti-arthritic drug candidates. The incorporation of a 2-(3-bromophenyl) substituent introduces both increased lipophilicity and a synthetically versatile moiety for further chemical modification.

A comprehensive understanding of a drug candidate's physicochemical properties, particularly its solubility and stability, is a cornerstone of the drug development process. These characteristics are critical determinants of a compound's pharmacokinetic profile—including its absorption, distribution, metabolism, and excretion (ADME)—and have a direct impact on its formulation, shelf-life, and overall therapeutic efficacy and safety. This guide offers a detailed methodology for the systematic evaluation of the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound are not extensively documented, its physicochemical properties can be inferred from its structural attributes and by comparison with related compounds. The parent compound, isothiazolidine 1,1-dioxide, is known to be slightly soluble in chloroform and methanol, and soluble in ketones, esters, and aromatic hydrocarbons.[1] The addition of the 3-bromophenyl group is anticipated to enhance the molecule's lipophilicity and molecular weight, which would likely result in reduced aqueous solubility in comparison to the unsubstituted core structure.

Table 1: Physicochemical Properties of this compound and a Reference Compound

PropertyThis compound (Predicted/Hypothetical)Isothiazolidine 1,1-dioxide
Molecular Formula C₉H₁₀BrNO₂SC₃H₇NO₂S
Molecular Weight 276.15 g/mol 121.16 g/mol
Appearance White to off-white crystalline solidSolid
Melting Point Not DeterminedNot Determined
Aqueous Solubility Predicted to be very lowLow
Organic Solubility Expected to be soluble in DMSO and DMF; moderately soluble in acetone and ethyl acetateSlightly soluble in chloroform and methanol; soluble in ketones, esters, and aromatic hydrocarbons.[1]

Disclaimer: The data for this compound are hypothetical and require experimental verification.

Experimental Protocols for Solubility Assessment

The precise determination of a compound's solubility is a critical step in preclinical development. The following sections outline standard protocols for assessing both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent, providing a crucial parameter for the Biopharmaceutics Classification System (BCS).

Methodology:

  • Preparation of a Saturated Solution: An excess quantity of this compound is added to a predetermined volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, or various organic solvents) within a sealed vessel.

  • Equilibration: The resulting mixture is agitated, typically using a mechanical shaker or rotator, at a controlled temperature (commonly 25 °C or 37 °C) for a duration sufficient to reach equilibrium (generally 24 to 72 hours).

  • Phase Separation: The undissolved solid material is separated from the solution by centrifugation, followed by filtration of the supernatant through a low-binding membrane filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is expressed in mass per unit volume, such as mg/mL or µg/mL.

Kinetic Solubility Profiling (High-Throughput Screening)

Kinetic solubility provides a measure of the concentration at which a compound precipitates from a solution upon its addition from a concentrated organic stock (usually DMSO). This assay is frequently employed in the early stages of drug discovery to identify compounds with potential solubility liabilities.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: The stock solution is serially diluted with DMSO in a 96-well microplate format.

  • Addition to Aqueous Buffer: A small aliquot from each dilution is dispensed into a larger volume of an aqueous buffer (e.g., PBS, pH 7.4) in a separate 96-well plate. The final concentration of DMSO is maintained at a low level (typically ≤1%) to minimize its co-solvent effects.

  • Precipitation Detection: The plates are incubated at room temperature for a defined period (e.g., 1 to 2 hours). The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by assessing light scattering with a microplate reader.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is detected.

Experimental Protocols for Stability Assessment

Stability testing is a regulatory requirement and a critical component of drug development, designed to understand how the quality of a drug substance changes over time under the influence of various environmental factors.

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than those used in accelerated stability testing. The primary goal is to identify potential degradation products and degradation pathways, which is essential for the development of stability-indicating analytical methods.

Methodology:

  • Application of Stress Conditions: Solutions or solid forms of this compound are subjected to a range of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for specified time intervals.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for specified time intervals.

    • Neutral Hydrolysis: Purified water at 60 °C for specified time intervals.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for specified time intervals.

    • Thermal Degradation: The solid drug substance is maintained at 80 °C for a defined period.

    • Photostability: The compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Sample Analysis: At each designated time point, the stressed samples are analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and to detect and quantify any resulting degradation products. Liquid chromatography-mass spectrometry (LC-MS) is often employed to elucidate the structures of the degradation products.

  • Mass Balance Calculation: A mass balance analysis is performed to ensure that the sum of the assay of the parent compound and the levels of all detected degradation products is close to 100% of the initial concentration, accounting for the majority of the compound's mass.

Table 2: Illustrative Forced Degradation Profile for this compound

Stress Condition% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl, 60 °C, 24h 18%2
0.1 M NaOH, 60 °C, 4h 45%3
Water, 60 °C, 24h < 5%1
3% H₂O₂, RT, 24h 12%2
Solid, 80 °C, 48h < 2%0
Photostability 9%1

Disclaimer: This data is for illustrative purposes only and must be substantiated by experimental studies.

Long-Term and Accelerated Stability Programs

These studies are conducted to establish the re-test period or shelf life and to determine the appropriate storage conditions for the drug substance.

Methodology:

  • Storage Conditions: Samples of this compound are stored under the following ICH-prescribed conditions:

    • Long-Term: 25 °C ± 2 °C / 60% Relative Humidity (RH) ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule: Samples are withdrawn at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and are analyzed for key quality attributes, including appearance, assay, and the presence of degradation products, using a validated stability-indicating method.

  • Data Evaluation: The collected data are statistically evaluated to identify trends in the degradation of the drug substance and to establish a re-test period based on the observed rate of change in its quality attributes.

Visualized Experimental Workflows

The following diagrams provide a visual representation of the logical flow for the experimental protocols detailed in this guide.

G Workflow for Thermodynamic Solubility Determination start Start prep Add excess compound to solvent start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge and/or filter to separate solid and liquid phases equilibrate->separate quantify Quantify concentration in supernatant/filtrate via HPLC separate->quantify report Report solubility (mg/mL or µg/mL) quantify->report end End report->end

Caption: Thermodynamic Solubility Workflow

G Workflow for Forced Degradation Study start Start prep_samples Prepare solutions and solid samples of the compound start->prep_samples stress_conditions Expose samples to stress conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->stress_conditions time_points Withdraw samples at predefined time points stress_conditions->time_points analyze Analyze samples using stability-indicating HPLC-UV/MS time_points->analyze evaluate Evaluate % degradation, identify degradants, and assess mass balance analyze->evaluate report Report degradation pathways and stability profile evaluate->report end End report->end

Caption: Forced Degradation Study Workflow

Conclusion

This technical guide presents a comprehensive and systematic approach for the evaluation of the solubility and stability of this compound. While specific experimental data for this compound remain to be fully elucidated, the detailed protocols and illustrative data provided in this document offer a robust framework for its physicochemical characterization. A thorough understanding of these fundamental properties is essential for the progression of this and other N-aryl sultam derivatives through the drug development process. The diligent application of the methodologies described herein will empower researchers to generate the critical data required for informed formulation development, successful regulatory submissions, and the ultimate realization of the therapeutic potential of these promising compounds. It is imperative that experimental studies are conducted to validate the hypothetical data presented and to construct a comprehensive and accurate profile for this compound.

References

Navigating the Therapeutic Potential of the Isothiazolidine 1,1-Dioxide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the mechanism of action and therapeutic potential of the isothiazolidine 1,1-dioxide scaffold, with a focus on derivatives of this core structure. Direct experimental data on the specific molecule, 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, is not publicly available at the time of this writing. The information presented herein is a synthesis of findings from related compounds and should be interpreted as a guide to the potential, rather than a definitive analysis of the named molecule.

Introduction to Isothiazolidine 1,1-Dioxides (γ-Sultams)

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are five-membered heterocyclic compounds containing a sulfonamide group within the ring. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The rigid, five-membered ring structure and the hydrogen bond accepting capacity of the sulfonyl group contribute to its ability to interact with biological targets.[1][3] The versatility of the sultam core allows for substitutions at the nitrogen atom and other positions on the carbon backbone, leading to a diverse range of pharmacological activities.

Potential Mechanisms of Action and Therapeutic Targets

While the precise mechanism of action for this compound is uncharacterized, the broader class of isothiazolidine 1,1-dioxide derivatives has been associated with several therapeutic areas, suggesting a variety of potential biological targets.

Enzyme Inhibition

A prominent mechanism of action for many sultam derivatives is enzyme inhibition. The sulfonamide moiety can act as a transition-state analog or bind to key residues in the active site of enzymes.

  • Human Leukocyte Elastase (HLE) Inhibition: Certain 2-substituted isothiazol-3(2H)-one 1,1-dioxides have demonstrated inhibitory activity against human leukocyte elastase, a serine protease involved in inflammatory processes.[4] This suggests a potential anti-inflammatory role for compounds with this scaffold.

  • α-Glucosidase and α-Amylase Inhibition: A complex derivative of a related benzothiazine 1,1-dioxide was found to be a non-competitive inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[1] This points to a potential application in the management of type 2 diabetes.

  • 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: Benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual inhibitors of 5-LOX and mPGES-1, key enzymes in the biosynthesis of leukotrienes and prostaglandins, respectively, which are inflammatory mediators.[5]

enzyme_inhibition cluster_examples Examples of Enzyme Targets Isothiazolidine_1_1_Dioxide_Derivative Isothiazolidine 1,1-Dioxide Derivative Enzyme_Target Enzyme Target Isothiazolidine_1_1_Dioxide_Derivative->Enzyme_Target Inhibition Biological_Effect Biological Effect Enzyme_Target->Biological_Effect Modulation of Physiological Process HLE Human Leukocyte Elastase Alpha_Glucosidase α-Glucosidase/ α-Amylase LOX_PGES 5-LOX/mPGES-1

Modulation of Signaling Pathways

Derivatives of the related thiazolidinone scaffold have been shown to modulate key cellular signaling pathways, suggesting that isothiazolidine 1,1-dioxides may also possess such activities.

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: Thiazolidinediones, such as pioglitazone, are well-known agonists of PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism.[6] This is the primary mechanism for their anti-diabetic effects.

  • Nuclear Factor-κB (NF-κB) Inhibition: Some thiazolidinone derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[6]

  • Cyclooxygenase-2 (COX-2) Inhibition: The anti-inflammatory properties of some thiazolidinones are attributed to their ability to inhibit the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins.[7]

signaling_pathway Derivative Thiazolidinone/Isothiazolidine 1,1-Dioxide Derivative PPARg PPAR-γ Derivative->PPARg Agonism NFkB NF-κB Pathway Derivative->NFkB Inhibition COX2 COX-2 Derivative->COX2 Inhibition Gene_Expression Altered Gene Expression (Metabolism) PPARg->Gene_Expression Inflammatory_Response Reduced Inflammatory Response NFkB->Inflammatory_Response Prostaglandin_Synthesis Reduced Prostaglandin Synthesis COX2->Prostaglandin_Synthesis

Quantitative Data on Related Compounds

While no quantitative data exists for this compound, the following table summarizes the activity of some related derivatives.

Compound ClassDerivative ExampleTargetAssayActivity (IC50/Ki)Reference
Isothiazol-3(2H)-one 1,1-dioxide2-(Halogenated pyridinyl) derivativeHuman Leukocyte ElastaseEnzyme Inhibition3.1 µM (IC50)[4]
Benzo[d]isothiazole 1,1-dioxide6-nitro-3-(m-tolylamino) derivative5-LOXEnzyme Inhibition0.6 µM (IC50)[5]
Benzo[d]isothiazole 1,1-dioxide6-nitro-3-(m-tolylamino) derivativemPGES-1Enzyme Inhibition2.1 µM (IC50)[5]
Thiazolidin-4-oneIndolyl-pyridine derivativeDPPH radicalScavenging Assay80.89% inhibition at 50 µg/mL[8]
Thiazolidin-4-one2-(pyridin-2-ylimino) derivativeMAO-BEnzyme InhibitionNot specified[8]
Thiazolidinedione5-(2,4-dimethoxyphenyl) derivativeP. aeruginosa PhzSThermal Shift Assay1.68 µM (Kd)
Thiazolidinedione5-(4-alkylbenzyledene) derivativeLeukemia SR cell lineCytotoxicity Assay2.04 µM (GI50)[9]
Thiazolidinedione5-(4-alkylbenzyledene) derivativeBreast Cancer MDA-MB-468Cytotoxicity Assay1.11 µM (GI50)[9]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general workflow for the synthesis and biological evaluation of novel isothiazolidine 1,1-dioxide derivatives can be outlined.

experimental_workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

General Synthesis of Isothiazolidine 1,1-Dioxides

The synthesis of isothiazolidine 1,1-dioxides can be achieved through various synthetic routes. One common method involves the cyclization of β-amino sulfonic acids or their derivatives. The construction of diverse libraries of these compounds often utilizes multi-component reactions.[10]

Enzyme Inhibition Assays

To determine the inhibitory potential of a compound against a specific enzyme, a variety of in vitro assays can be employed. A typical protocol involves:

  • Preparation of a buffer solution containing the purified enzyme.

  • Addition of the test compound at various concentrations.

  • Initiation of the enzymatic reaction by adding the substrate.

  • Monitoring the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assays

To evaluate the effect of a compound on cellular processes, various cell-based assays are utilized. For example, to assess anticancer activity:

  • Cancer cell lines are cultured in appropriate media.

  • The cells are treated with the test compound at different concentrations.

  • After a specific incubation period, cell viability is measured using assays such as the MTT or MTS assay.

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific cellular process) is determined.

Conclusion and Future Directions

The isothiazolidine 1,1-dioxide scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific biological activity of this compound remains to be elucidated, the diverse activities of its structural relatives suggest a high potential for this compound class. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives to explore the structure-activity relationships and identify lead compounds for various therapeutic targets. The exploration of their potential as anticancer, anti-inflammatory, and antidiabetic agents appears to be a particularly promising avenue for further investigation.[2][11]

References

Preliminary In Vitro Screening of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Isothiazolidine Scaffolds

The isothiazolidine core and its analogues, such as thiazolidinones and isothiazolones, are privileged heterocyclic structures in medicinal chemistry.[1][2][3] These scaffolds are present in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5][6] The introduction of a bromophenyl substituent onto the isothiazolidine 1,1-dioxide backbone suggests the potential for significant biological activity, warranting a systematic in vitro screening approach to elucidate its therapeutic promise. This guide outlines a strategic workflow for the preliminary in vitro evaluation of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, covering initial cytotoxicity assessments, targeted bioassays, and detailed experimental protocols.

General Workflow for In Vitro Screening

A typical workflow for the preliminary in vitro screening of a novel chemical entity involves a tiered approach. It begins with a broad assessment of cytotoxicity to determine the compound's therapeutic window. This is followed by a panel of specific bioassays targeting potential mechanisms of action based on the structural class of the compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies start Test Compound: 2-(3-bromophenyl)isothiazolidine 1,1-dioxide cytotoxicity Cytotoxicity Assays (e.g., MTT, Alamar Blue) on Cancer and Normal Cell Lines start->cytotoxicity antimicrobial Antimicrobial Assays (Bacteria, Fungi) cytotoxicity->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinases, Oxidases) cytotoxicity->enzyme antioxidant Antioxidant Assays (e.g., DPPH) cytotoxicity->antioxidant pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) antimicrobial->pathway enzyme->pathway antioxidant->pathway end Lead Compound Identification and Optimization pathway->end

Caption: General experimental workflow for in vitro screening.

Predicted Biological Activities and Corresponding Assays

Based on the activities of related compounds, this compound could be screened for the following biological effects.

Anticancer Activity

Thiazolidinone and isothiazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3][4] Potential targets include vascular endothelial growth factor receptor 2 (VEGF-R2), a key player in tumor angiogenesis.[4]

Table 1: Anticancer and VEGFR-2 Inhibitory Activities of Analogous Thiazolidinone Derivatives

Compound IDTarget Cell Line/EnzymeAssay TypeIC50 (µM)Reference
Compound 22 VEGFR-2Enzyme Inhibition0.079[4]
HepG2 (Liver Cancer)MTT Assay2.04[4]
MCF-7 (Breast Cancer)MTT Assay1.21[4]
Sorafenib (Control) VEGFR-2Enzyme Inhibition0.046[4]
Antimicrobial Activity

The thiazolidine scaffold is a component of several compounds with antibacterial and antifungal properties.[2][5][7] The mechanism of action can involve the inhibition of essential enzymes like lanosterol 14α-demethylase (CYP51) in fungi.[8][9]

Table 2: Antimicrobial and Enzyme Inhibitory Activities of Analogous Compounds

Compound IDTarget Organism/EnzymeAssay TypeMIC (µg/mL) or IC50 (µM)Reference
Compound B9 Candida albicansBroth Dilution1[8]
Compound 4 UreaseEnzyme InhibitionIC50 = 1.80[10][11]
α-GlucosidaseEnzyme InhibitionIC50 = 3.61[10][11]
Compound 6k Xanthine OxidaseEnzyme InhibitionIC50 = 3.56[6]

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cell lines (e.g., HepG2, MCF-7) and a non-cancerous control cell line in 96-well plates at a density of approximately 20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general method for assessing the inhibition of a kinase, such as VEGFR-2.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a buffered solution.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control inhibitor (e.g., Sorafenib for VEGFR-2) and a no-inhibitor control.[4]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate using a specific antibody and a fluorescent or luminescent reporter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Given the reported activity of related compounds against receptor tyrosine kinases like VEGFR-2, a potential mechanism of action for this compound could involve the inhibition of such pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization compound 2-(3-bromophenyl)isothiazolidine 1,1-dioxide compound->receptor Inhibition ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k PI3K-Akt Pathway dimerization->pi3k proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k->survival angiogenesis Angiogenesis pi3k->angiogenesis

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Conclusion

While specific in vitro data for this compound is currently lacking, the extensive research on analogous heterocyclic compounds strongly suggests its potential as a bioactive agent. The proposed screening workflow, encompassing cytotoxicity, anticancer, antimicrobial, and enzyme inhibition assays, provides a robust starting point for its pharmacological evaluation. The detailed protocols and potential signaling pathway outlined in this guide offer a comprehensive framework for researchers to begin to unlock the therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, non-planar structure and ability to act as bioisosteres for lactams and other functionalities make them valuable scaffolds in drug discovery. The incorporation of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for screening. This document provides a detailed protocol for a one-pot synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a key intermediate for the development of novel therapeutic agents. The described method offers an efficient and straightforward approach, minimizing purification steps and maximizing yield.

Principle of the Method

The one-pot synthesis of this compound proceeds via a two-step sequence in a single reaction vessel. The first step involves the sulfonylation of 3-bromoaniline with 2-chloroethanesulfonyl chloride in the presence of a base to form the intermediate N-(3-bromophenyl)-2-chloroethanesulfonamide. In the second step, a stronger base is added to facilitate an intramolecular cyclization through a base-mediated elimination of hydrogen chloride, which is proposed to form a transient vinylsulfonamide that subsequently undergoes an intramolecular Michael addition to yield the desired γ-sultam.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-BromoanilineReagentPlus®, ≥99%Sigma-Aldrich
2-Chloroethanesulfonyl chloride95%Alfa Aesar
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous magnesium sulfate≥97%Sigma-Aldrich
Instrumentation
InstrumentUse
Magnetic stirrer with heating plateReaction setup
Schlenk line or nitrogen balloonInert atmosphere
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring
UV lamp (254 nm)TLC visualization
Column chromatography setupProduct purification
Nuclear Magnetic Resonance (NMR) SpectrometerStructural characterization
Mass Spectrometer (MS)Molecular weight determination
One-Pot Synthesis of this compound

Step 1: Sulfonylation of 3-Bromoaniline

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromoaniline (1.0 eq, e.g., 1.72 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) dropwise to the stirred solution.

  • In a separate dry dropping funnel, dissolve 2-chloroethanesulfonyl chloride (1.1 eq, e.g., 1.15 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Add the solution of 2-chloroethanesulfonyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting aniline is consumed.

Step 2: Intramolecular Cyclization

  • Once the sulfonylation is complete, cool the reaction mixture back to 0 °C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 eq, e.g., 800 mg, 20 mmol) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • After the addition of sodium hydride, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the formation of the product by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

Reaction Parameters and Expected Yield
ParameterValue
Scale10 mmol
Reaction Time14-20 hours
Purification MethodFlash Column Chromatography
Expected Yield65-80%
Physical AppearanceOff-white to pale yellow solid
Characterization Data (Expected)

The following are expected characterization data based on analogous structures. Actual results should be confirmed by analysis.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.55-7.45 (m, 2H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 3.90 (t, J = 7.0 Hz, 2H, N-CH₂), 3.35 (t, J = 7.0 Hz, 2H, S-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)139.5 (Ar-C), 130.8 (Ar-CH), 129.5 (Ar-CH), 123.0 (Ar-C-Br), 122.5 (Ar-CH), 118.0 (Ar-CH), 52.0 (N-CH₂), 48.0 (S-CH₂)
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₈H₉BrNO₂S: 261.96, found: 262.0

Visualization

Experimental Workflow Diagram

One_Pot_Synthesis cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification reagents1 3-Bromoaniline Triethylamine Anhydrous DCM reaction1 Reaction at 0 °C to RT (2-4 hours) reagents1->reaction1 sulfonyl_chloride 2-Chloroethanesulfonyl chloride in DCM sulfonyl_chloride->reaction1 reaction2 Reaction at 0 °C to RT (12-16 hours) reaction1->reaction2 Intermediate (in situ) base Sodium Hydride base->reaction2 quench Quench with NaHCO₃ reaction2->quench extraction Extraction with DCM quench->extraction purification Column Chromatography extraction->purification product 2-(3-bromophenyl)isothiazolidine 1,1-dioxide purification->product

Caption: One-pot synthesis workflow for this compound.

Proposed Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_sulfonylation Sulfonylation cluster_cyclization Intramolecular Cyclization aniline 3-Bromoaniline intermediate1 N-(3-bromophenyl)-2-chloroethanesulfonamide aniline->intermediate1 + sulfonyl_chloride 2-Chloroethanesulfonyl chloride sulfonyl_chloride->intermediate1 TEA, DCM vinyl_intermediate Vinylsulfonamide (transient) intermediate1->vinyl_intermediate NaH, -HCl product 2-(3-bromophenyl)isothiazolidine 1,1-dioxide vinyl_intermediate->product Intramolecular Michael Addition

Caption: Proposed reaction mechanism for the synthesis.

Application Notes and Protocols for Aza-Michael Addition in the Synthesis of 2-Aryl Isothiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl isothiazolidine 1,1-dioxides via aza-Michael addition. The methodologies outlined are crucial for the development of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Application Notes

Introduction to Isothiazolidine 1,1-Dioxides (γ-Sultams)

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of cyclic sulfonamides that have garnered considerable attention in pharmaceutical research. These scaffolds are considered privileged structures due to their favorable chemical and biological properties. The incorporation of a sultam ring can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

Significance of the Aza-Michael Addition

The aza-Michael addition is a powerful and atom-economical method for forming carbon-nitrogen bonds. In the context of isothiazolidine 1,1-dioxides, this reaction allows for the introduction of a wide range of nitrogen nucleophiles onto an α,β-unsaturated sultam core. This versatility is instrumental in creating large, diverse libraries of compounds for high-throughput screening in drug discovery programs. The resulting β-amino sultams are key intermediates for the synthesis of biologically active molecules.

Therapeutic Potential of 2-Aryl Isothiazolidine 1,1-Dioxides

Sultam derivatives have demonstrated a broad spectrum of biological activities. Notably, β-amino sultams have been investigated for their potential as:

  • Anti-HIV agents: Certain derivatives have shown the ability to inhibit HIV-1 replication.[1]

  • Antibacterial agents: The sultam core is present in compounds with antibacterial properties.[1]

  • Anti-inflammatory and Antiarthritic Agents: Derivatives of 1,2-isothiazolidine-1,1-dioxide have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), showing potential in treating arthritis and inflammation.[2]

The 2-aryl substitution on the isothiazolidine 1,1-dioxide scaffold allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and selectivity for specific targets.

Experimental Protocols

The following protocols are based on established methodologies for the aza-Michael addition to dihydroisothiazole 1,1-dioxide scaffolds. While the specific example provided in the literature utilizes a 2-(prop-2-yn-1-yl) substituted core, the principles are applicable to 2-aryl substituted analogs, though optimization may be required.

General Protocol for Aza-Michael Addition

This protocol describes the addition of a primary or secondary amine to a 2-aryl-2,3-dihydroisothiazole 1,1-dioxide.

Materials:

  • 2-Aryl-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent)

  • Corresponding amine (primary or secondary) (1.5 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %)

  • Anhydrous Methanol (MeOH) (to make a 1 M solution of the starting sultam)

  • Dichloromethane (CH₂Cl₂)

  • Silica for solid-phase extraction (SPE) or column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-aryl-2,3-dihydroisothiazole 1,1-dioxide (1 equiv.) in anhydrous methanol to a concentration of 1 M.

  • To the stirring solution, add the corresponding amine (1.5 equiv.).

  • Add DBU (10 mol %) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with a 9:1 solution of CH₂Cl₂:MeOH.

  • Purify the product by filtering through a silica SPE cartridge, eluting with a 9:1 solution of CH₂Cl₂:MeOH. Alternatively, the crude product can be concentrated under reduced pressure and purified by flash column chromatography on silica gel.

  • Concentrate the fractions containing the desired product to yield the 2-aryl-3-(amino)isothiazolidine 1,1-dioxide. The product can often be carried forward to the next step without further purification.[1]

Data Presentation

The following table summarizes representative data for the aza-Michael addition to a dihydroisothiazole 1,1-dioxide scaffold, which serves as a model for the synthesis of 2-aryl derivatives.

Table 1: Aza-Michael Addition of Various Amines to 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

EntryAmine NucleophileProductYield (%)
1PyrrolidineProduct 196
2PiperidineProduct 294
3MorpholineProduct 398
4N-MethylbenzylamineProduct 492

Data adapted from a study on a related scaffold.[1] Yields are for the isolated product after purification.

Visualizations

Reaction Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and application of 2-aryl isothiazolidine 1,1-dioxides.

aza_michael_workflow cluster_synthesis Synthesis Workflow cluster_application Drug Discovery Application start Starting Materials: - 2-Aryl-2,3-dihydroisothiazole 1,1-dioxide - Amine Nucleophile reaction Aza-Michael Addition (60 °C, 12 h) start->reaction reagents Reagents: - DBU (Catalyst) - Anhydrous MeOH (Solvent) reagents->reaction workup Workup & Purification (Silica SPE or Chromatography) reaction->workup product Product: 2-Aryl-3-(amino)isothiazolidine 1,1-dioxide workup->product library Compound Library Generation product->library Diversification screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead drug_candidate Drug Candidate lead->drug_candidate

Caption: Workflow for the synthesis and application of 2-aryl isothiazolidine 1,1-dioxides.

signaling_pathway cluster_pathway Conceptual Signaling Pathway Inhibition drug 2-Aryl Isothiazolidine 1,1-Dioxide Derivative target Target Enzyme (e.g., COX-2, 5-LO, HIV-1 RT) drug->target inhibition Inhibition product Pro-inflammatory Mediators or Viral Components target->product substrate Substrate substrate->target cellular_response Cellular Response (e.g., Inflammation, Viral Replication) product->cellular_response

References

Application Notes and Protocols for the Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the sulfonylation of 3-bromoaniline with 3-chloropropanesulfonyl chloride, followed by an intramolecular cyclization to yield the target isothiazolidine 1,1-dioxide. This protocol is designed to be a comprehensive guide for researchers, offering a clear and reproducible methodology.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated five-membered heterocyclic compounds containing a sulfonamide group within the ring. These scaffolds are of significant interest in medicinal chemistry due to their bioisosteric relationship with γ-lactams and their ability to act as rigid linkers or pharmacophoric elements. The incorporation of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of compound libraries for drug discovery.

The synthetic strategy outlined herein is based on established methods for the preparation of N-aryl isothiazolidine 1,1-dioxides. The protocol is divided into two main stages: the initial acylation of 3-bromoaniline and the subsequent base-mediated intramolecular cyclization.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
3-BromoanilineC₆H₆BrN172.02≥98%Sigma-Aldrich
3-Chloropropanesulfonyl chlorideC₃H₄Cl₂O₂S179.04≥97%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥97%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesC₆H₁₄-ACS gradeFisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionFisher Scientific
BrineNaCl58.44Saturated aqueous solutionFisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Part 1: Synthesis of N-(3-bromophenyl)-3-chloropropane-1-sulfonamide

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (5.00 g, 29.1 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (4.45 mL, 32.0 mmol) to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-chloropropanesulfonyl chloride (5.74 g, 32.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • Workup:

    • Quench the reaction by adding 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield N-(3-bromophenyl)-3-chloropropane-1-sulfonamide as a white to off-white solid.

Part 2: Synthesis of this compound

  • Reaction Setup: To a 250 mL round-bottom flask, add the purified N-(3-bromophenyl)-3-chloropropane-1-sulfonamide (from the previous step, assuming ~20 mmol) and ethanol (100 mL).

  • Addition of Base: Add a 2 M aqueous solution of sodium hydroxide (20 mL, 40 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford this compound as a crystalline solid.

Characterization Data (Expected)

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ 7.5-7.2 (m, 4H, Ar-H), 3.8-3.6 (t, 2H, N-CH₂), 3.2-3.0 (t, 2H, S-CH₂), 2.5-2.3 (m, 2H, CH₂-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 140.1, 130.8, 129.5, 125.7, 122.9, 121.2, 52.1, 48.5, 25.3
Mass Spec (ESI) m/z calculated for C₉H₁₀BrNO₂S [M+H]⁺: 275.97; found: 275.97
FT-IR (KBr, cm⁻¹)ν 3100-3000 (Ar-H), 2980-2850 (C-H), 1340 (asym SO₂), 1160 (sym SO₂)
Melting Point To be determined
Yield To be determined

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Chloropropanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

  • 3-Bromoaniline is toxic and an irritant. Avoid inhalation and contact with skin.

  • Dichloromethane is a suspected carcinogen. Use appropriate containment and handling procedures.

Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of N-(3-bromophenyl)-3-chloropropane-1-sulfonamide cluster_part2 Part 2: Synthesis of this compound A 1. Dissolve 3-bromoaniline and TEA in DCM at 0 °C B 2. Add 3-chloropropanesulfonyl chloride solution dropwise A->B C 3. Stir at room temperature for 12-16 hours B->C D 4. Aqueous Workup (HCl, NaHCO₃, Brine) C->D E 5. Dry, Concentrate, and Purify by Flash Chromatography D->E F 6. Dissolve intermediate in ethanol and add NaOH solution E->F Intermediate G 7. Reflux for 4-6 hours F->G H 8. Concentrate, Extract with Ethyl Acetate G->H I 9. Dry, Concentrate, and Purify (Recrystallization/Chromatography) H->I J Final Product I->J

Caption: Synthetic workflow for this compound.

Signaling Pathway (Hypothetical Application)

While the direct signaling pathway of the title compound is not established, N-aryl isothiazolidine 1,1-dioxides can be designed as inhibitors of various enzymes or as ligands for receptors. For instance, they could be developed as inhibitors of a hypothetical kinase.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for the Use of 2-Phenylisothiazolidine 1,1-Dioxide Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While direct applications of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide in drug design are not extensively documented in publicly available literature, the broader isothiazolidine 1,1-dioxide scaffold and its derivatives are of significant interest in medicinal chemistry. This document provides detailed application notes and protocols based on structurally related compounds, offering a valuable resource for researchers exploring the potential of this chemical class.

Introduction

The isothiazolidine 1,1-dioxide core, a saturated sultam, represents a versatile scaffold in drug discovery. Its rigid, five-membered ring structure and the presence of a sulfonamide group provide a unique three-dimensional geometry and hydrogen bonding capabilities, making it an attractive starting point for the design of enzyme inhibitors and other biologically active molecules. This document outlines the application of this scaffold in the development of inhibitors for various therapeutic targets, including Hepatitis B virus (HBV) capsid proteins, enzymes in the inflammatory pathway, and critical cell signaling kinases.

I. Application as Hepatitis B Virus (HBV) Capsid Inhibitors

The isothiazolidine 1,1-dioxide scaffold serves as a key reactant in the synthesis of orally bioavailable Hepatitis B virus (HBV) capsid inhibitors.[1] These inhibitors are crucial in the development of new anti-HBV therapies.

Signaling Pathway

HBV capsid assembly is a critical step in the viral life cycle. Capsid assembly modulators (CAMs) can interfere with this process, leading to the formation of non-infectious viral particles or preventing capsid formation altogether.

HBV_Capsid_Assembly cluster_host_cell Hepatocyte cluster_inhibition Inhibition by Isothiazolidine 1,1-Dioxide Derivatives pgRNA pgRNA Polymerase HBV Polymerase pgRNA->Polymerase Encapsidation Core_Protein Core Protein Dimers Polymerase->Core_Protein Capsid Immature Capsid Core_Protein->Capsid Assembly rcDNA rcDNA Capsid->rcDNA Reverse Transcription New_Virions New Virions Capsid->New_Virions Envelopment & Release cccDNA cccDNA rcDNA->cccDNA Nuclear Import & Repair cccDNA->pgRNA Transcription Inhibitor Isothiazolidine-based Capsid Inhibitor Inhibitor->Core_Protein Misdirects Assembly

Caption: HBV Capsid Assembly and Point of Inhibition.

II. Application as Dual 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors

Derivatives of the closely related benzo[d]isothiazole 1,1-dioxide have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two key enzymes in the inflammatory cascade.[2]

Quantitative Data
CompoundTargetIC50 (µM)
3g 5-LOX0.6[2]
mPGES-12.1[2]
Analogues 5-LOX & mPGES-10.15 - 23.6[2]
Signaling Pathway

5-LOX and mPGES-1 are involved in the production of pro-inflammatory lipid mediators, leukotrienes and prostaglandin E2, respectively. Dual inhibition of these enzymes can provide a more comprehensive anti-inflammatory effect.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region cluster_inhibition Inhibition by Benzo[d]isothiazole 1,1-Dioxide Derivatives Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Inflammation Inflammation LTB4->Inflammation PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 PGE2->Inflammation Inhibitor Dual Inhibitor Inhibitor->Five_LOX Inhibition Inhibitor->mPGES1 Inhibition

Caption: 5-LOX and mPGES-1 Inflammatory Pathways.

III. Application as mTORC1 Inhibitors

Isothiazolidine 1,1-dioxide has been incorporated into rapamycin derivatives to create novel inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1).[3] These compounds have potential applications in cancer therapy and other diseases characterized by dysregulated mTOR signaling.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mTORC1 integrates signals from growth factors and nutrients to control protein synthesis and autophagy.

mTORC1_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition Lifted Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin_Derivative Isothiazolidine-Rapamycin Derivative Rapamycin_Derivative->mTORC1 Allosteric Inhibition

Caption: Simplified mTORC1 Signaling Pathway.

Experimental Protocols

General Synthesis of Isothiazolidine 1,1-Dioxide Derivatives

The following is a general procedure for the synthesis of N-substituted isothiazolidine 1,1-dioxides, which can be adapted for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Starting_Materials 3-Bromoaniline & 1,3-Propanesultone Reaction Nucleophilic Ring Opening Starting_Materials->Reaction Intermediate Sulfonic Acid Intermediate Reaction->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Product 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Cyclization->Product

Caption: General Synthetic Workflow.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

  • Addition of Reagent: Add 1,3-propanesultone (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate, the sulfonic acid intermediate, is collected by filtration.

  • Cyclization: The intermediate is then treated with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in an appropriate solvent and heated to effect cyclization to the desired this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

In Vitro 5-LOX Inhibition Assay

Protocol:

  • Enzyme Preparation: Prepare a crude 5-LOX enzyme solution from porcine leukocytes or use a commercially available recombinant human 5-LOX.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP).

  • Incubation: In a 96-well plate, add the test compound (dissolved in DMSO, final concentration 0.1% DMSO) to the assay buffer.

  • Enzyme Addition: Add the 5-LOX enzyme preparation to each well and pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid (e.g., 20 µM final concentration).

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a mixture of methanol and acetonitrile).

  • Analysis: Analyze the formation of 5-LOX products (e.g., LTB4 and 5-HETE) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or an appropriate ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Vitro mTORC1 Kinase Assay

Protocol:

  • Assay Components: Utilize a commercially available mTOR kinase assay kit (e.g., using a time-resolved fluorescence resonance energy transfer - TR-FRET format). The kit typically includes mTORC1 enzyme, a substrate peptide (e.g., a fragment of 4E-BP1), ATP, and detection reagents.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure: In a 384-well plate, add the test compound, mTORC1 enzyme, and the substrate peptide in the assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor).

  • Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the signal from control wells (no inhibitor) and determine the IC50 value.

References

Application Notes and Protocols for the Derivatization of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and derivatization of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide to generate a chemical library for Structure-Activity Relationship (SAR) studies. The protocols outlined below focus on leveraging the synthetically versatile bromide handle on the phenyl ring to introduce a diverse range of substituents.

Introduction

The isothiazolidine 1,1-dioxide scaffold, a class of cyclic sulfonamides (sultams), has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Members of this class have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][4][5][6][7][8] Specifically, derivatization of the 2-aryl substituent offers a powerful strategy to modulate the compound's physicochemical properties and biological activity, making it an attractive target for SAR-driven drug discovery programs.

This document details the proposed derivatization of the core molecule, this compound, through various palladium-catalyzed cross-coupling reactions. By systematically altering the substituent at the 3-position of the phenyl ring, researchers can probe the impact of electronics, sterics, and hydrogen bonding potential on the biological target of interest.

Proposed Library of Derivatives for SAR Studies

To effectively explore the chemical space around the this compound core, a library of derivatives with diverse functionalities is proposed. The following table outlines a representative set of substituents to be introduced via the cross-coupling reactions described in the experimental protocols.

Derivative ID Proposed Substituent (R) Rationale for Inclusion Proposed Synthetic Route
D-001 PhenylIntroduce a simple aryl group to probe steric and electronic effects.Suzuki-Miyaura Coupling
D-002 4-MethoxyphenylInvestigate the effect of an electron-donating group.Suzuki-Miyaura Coupling
D-003 4-TrifluoromethylphenylInvestigate the effect of an electron-withdrawing group.Suzuki-Miyaura Coupling
D-004 2-ThienylIntroduce a heteroaromatic ring to explore different binding interactions.Suzuki-Miyaura Coupling
D-005 MorpholineIntroduce a polar, basic amine to enhance solubility and explore H-bonding.Buchwald-Hartwig Amination
D-006 AnilineIntroduce a primary aromatic amine for further functionalization.Buchwald-Hartwig Amination
D-007 PhenylethynylIntroduce a rigid, linear alkyne linker to probe deeper into binding pockets.Sonogashira Coupling
D-008 StyrenylIntroduce a vinyl group to explore the effect of a conjugated system.Heck Reaction

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried prior to use. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final compounds is typically achieved by flash column chromatography on silica gel.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various boronic acids or their esters.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base (2.0 - 3.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v) or 1,4-Dioxane/Water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the corresponding boronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos or other suitable biarylphosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 - 2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines the synthesis of alkyne derivatives via the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the amine base and stir the reaction at room temperature to 60 °C until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: General Procedure for Heck Reaction

This protocol describes the formation of a carbon-carbon bond between this compound and an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

  • Triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous DMF or acetonitrile

Procedure:

  • Combine this compound, the alkene, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to 80-120 °C and stir for 12-48 hours.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate and wash the organic layer, then dry and concentrate it.

  • Purify the crude product via flash column chromatography.

Suggested Biological Assays for SAR Studies

The isothiazolidine 1,1-dioxide core is present in compounds with a wide array of biological activities. Based on the literature, the following assays are recommended for screening the newly synthesized library to establish a comprehensive SAR.

  • Anticancer Activity: The antiproliferative activity of the compounds can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using the MTT or SRB assay to determine their IC₅₀ values.[6][7]

  • Anti-inflammatory Activity: The inhibitory potential against key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) can be assessed using commercially available assay kits.[8]

  • Enzyme Inhibition Assays: Based on the specific therapeutic target of interest, various enzyme inhibition assays can be performed. For instance, isothiazolidine derivatives have been investigated as inhibitors of human leukocyte elastase and other proteases.[9]

  • Antiviral Activity: If pursuing antiviral agents, compounds can be screened for their ability to inhibit the replication of relevant viruses (e.g., SARS-CoV-2, HIV) in cell-based assays.[3][4]

  • Antibacterial Activity: The antibacterial efficacy can be determined by measuring the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[3]

Data Presentation for SAR Analysis

All quantitative data from the biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships.

Derivative ID R-Group Anticancer IC₅₀ (µM) COX-2 Inhibition (%) Elastase IC₅₀ (µM) Antiviral EC₅₀ (µM) Antibacterial MIC (µg/mL)
Core -Br
D-001 Phenyl
D-002 4-Methoxyphenyl
D-003 4-Trifluoromethylphenyl
D-004 2-Thienyl
D-005 Morpholine
D-006 Aniline
D-007 Phenylethynyl
D-008 Styrenyl
......

Visualization of the Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_coupling Cross-Coupling Reactions cluster_sar SAR Studies start 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (Core) suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira heck Heck start->heck library Derivative Library suzuki->library buchwald->library sonogashira->library heck->library purification Purification & Characterization library->purification screening Biological Screening (e.g., Anticancer, Anti-inflammatory) purification->screening data Data Analysis (IC50, EC50, MIC) screening->data sar_analysis Structure-Activity Relationship (SAR) data->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Derivatization and SAR study workflow.

References

Application Notes and Protocols for the Quantification of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-bromophenyl)isothiazolidine 1,1-dioxide is a heterocyclic compound of interest in pharmaceutical research and development due to its potential biological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a suitable method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for structurally similar compounds and are intended for comparative purposes.[1]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.02 µg/mL~0.0003 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL
Specificity Moderate to HighHighVery High
Analysis Time per Sample 10 - 20 minutes20 - 30 minutes5 - 15 minutes

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis, offering a good balance of sensitivity and specificity.[1][2]

a. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

c. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

d. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

e. Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards HPLC Inject into HPLC System Standard_Prep->HPLC Sample_Prep Prepare Sample Solution Filter Filter through 0.45 µm filter Sample_Prep->Filter Filter->HPLC Detect UV Detection HPLC->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is suitable for thermally stable and volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.[3][4]

a. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

b. Derivatization (if necessary):

  • React the analyte with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form a more volatile trimethylsilyl (TMS) derivative. The reaction is typically carried out at 60-80°C for 30-60 minutes.

c. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Quantification: Use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

e. Standard and Sample Preparation:

  • Prepare stock and calibration standards in a suitable volatile organic solvent (e.g., ethyl acetate).

  • Prepare the sample by dissolving it in the same solvent.

  • If derivatization is performed, evaporate the solvent and add the derivatizing agent to the dried residue of both standards and samples.

f. Quantification:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standards Derivatize Derivatization (TMS) Standard_Prep->Derivatize Sample_Prep Prepare Sample Sample_Prep->Derivatize GCMS Inject into GC-MS Derivatize->GCMS MS_Detect Mass Spectrometry Detection (SIM) GCMS->MS_Detect Cal_Curve Construct Calibration Curve MS_Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: GC-MS analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of trace levels of the analyte in complex matrices such as biological fluids.[5][6][7]

a. Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

b. Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 50-100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then re-equilibrating.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (parent ion) of this compound and one or two of its most abundant product ions (daughter ions) need to be determined by infusing a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

d. Standard and Sample Preparation:

  • Prepare stock and calibration standards in a solvent compatible with the initial mobile phase conditions.

  • For complex matrices like plasma, a sample extraction step such as protein precipitation (with acetonitrile or methanol) or solid-phase extraction (SPE) is required.

  • The final extract should be reconstituted in the initial mobile phase.

e. Quantification:

  • Use an isotopically labeled internal standard if available for the most accurate quantification.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Standards LCMSMS Inject into LC-MS/MS Standard_Prep->LCMSMS Sample_Prep Sample Extraction (e.g., SPE) Sample_Prep->LCMSMS MRM_Detect MRM Detection LCMSMS->MRM_Detect Cal_Curve Construct Calibration Curve MRM_Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: LC-MS/MS analysis workflow.

Conclusion

The choice of the analytical method for the quantification of this compound should be based on the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for routine analysis of bulk drug and formulated products. GC-MS, potentially with derivatization, provides high specificity and is a good alternative if the compound is thermally stable. For applications requiring the highest sensitivity and selectivity, such as bioanalysis in complex matrices, LC-MS/MS is the method of choice. The provided protocols serve as a starting point, and method optimization and validation are essential for ensuring the accuracy and reliability of the results.

References

Application Note: HPLC Purification of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. The compound, which belongs to the sulfonamide and brominated aromatic compound classes, is effectively separated from potential impurities using a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with formic acid.[1][2][3] This protocol is designed for researchers requiring high-purity material for subsequent applications in medicinal chemistry and drug development.

Compound Information

This compound is a synthetic intermediate containing a sulfonamide backbone.[4] Its purity is critical for the synthesis of downstream pharmacologically active molecules.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 71703-15-6[4]
Molecular Formula C₉H₁₀BrNO₂S[4]
Molecular Weight 276.15 g/mol [4]

Principle of Separation

This method utilizes reversed-phase chromatography, where the stationary phase (C18 silica) is nonpolar, and the mobile phase is relatively polar. This compound and its impurities are separated based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile) concentration, allows for the effective elution of compounds with varying polarities. The addition of formic acid to the mobile phase helps to ensure consistent ionization of the analyte, leading to sharper peaks and improved reproducibility.

Experimental Protocol

3.1. Materials and Reagents

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, diode-array detector (DAD) or UV detector, and a fraction collector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale). An analytical column (e.g., 150 mm x 4.6 mm, 5 µm) should be used for initial method development and purity analysis.[5]

  • Chemicals:

    • Crude this compound sample.

    • Acetonitrile (ACN), HPLC grade.[1]

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (FA), LC-MS grade.

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

3.2. Reagent Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the crude this compound in a minimal amount of acetonitrile or a 50:50 mixture of acetonitrile and water to a final concentration suitable for injection (e.g., 5-10 mg/mL). The final concentration may need optimization based on solubility and column loading capacity. Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

3.3. Chromatographic Conditions The following table summarizes the recommended HPLC parameters for the purification.

ParameterSemi-Preparative PurificationAnalytical Purity Check
Column C18, 250 x 10 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min1.0 mL/min
Gradient Program Time (min)% B
0.030
20.095
25.095
25.130
30.030
Column Temperature 30 °C30 °C
Detection DAD/UV at 254 nm (scan 200-400 nm)DAD/UV at 254 nm (scan 200-400 nm)
Injection Volume 100 - 500 µL (dependent on concentration)5 - 10 µL

3.4. Purification Procedure

  • System Equilibration: Equilibrate the HPLC system with the semi-preparative column at the initial mobile phase composition (30% B) until a stable baseline is achieved (approx. 15-20 minutes).

  • Injection: Inject the filtered crude sample solution onto the column.

  • Separation and Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the main peak corresponding to this compound begins to elute. Collect the peak into separate, clean collection tubes.

  • Post-Purification Analysis: Analyze small aliquots of the collected fractions using the analytical HPLC method to assess their purity.

  • Product Isolation: Pool the fractions that meet the desired purity level (e.g., >98%). Remove the organic and aqueous solvents using a rotary evaporator followed by lyophilization or high-vacuum drying to obtain the purified solid product.

Visualization of the Experimental Workflow

HPLC_Workflow Experimental Workflow for HPLC Purification prep Sample Preparation (Dissolve & Filter 0.45µm) setup HPLC System Setup (Equilibrate Column) prep->setup run Injection & Separation (Gradient Elution) setup->run collect Fraction Collection (Monitor UV at 254 nm) run->collect analyze Post-Purification (Purity Analysis & Evaporation) collect->analyze

Caption: A flowchart illustrating the key steps of the HPLC purification protocol.

References

Application Notes and Protocols: Antibacterial Assays for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxide derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This document provides detailed protocols for evaluating the antibacterial efficacy of a specific analogue, 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. The methodologies outlined below are standard, widely accepted assays for determining the antimicrobial susceptibility of test compounds. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion assay for assessing antimicrobial sensitivity, and the Minimum Bactericidal Concentration (MBC) assay to determine the killing activity of the compound.

While specific experimental data for this compound is not publicly available, the following sections present hypothetical data in structured tables to serve as a template for data presentation and interpretation.

Data Presentation

The antibacterial activity of this compound can be effectively summarized in tabular format. This allows for a clear and concise presentation of quantitative data, facilitating comparison against different bacterial strains and standard control antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364
Enterococcus faecalis ATCC 2921216
Ciprofloxacin1
Vancomycin2

Table 2: Zone of Inhibition Diameters for this compound (50 µ g/disk )

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 2921318
Escherichia coli ATCC 2592214
Pseudomonas aeruginosa ATCC 2785310
Enterococcus faecalis ATCC 2921219
Ciprofloxacin (5 µ g/disk )30
Vancomycin (30 µ g/disk )22

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213322
Escherichia coli ATCC 259221284
Pseudomonas aeruginosa ATCC 27853>128>2
Enterococcus faecalis ATCC 29212644

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1]

Materials:

  • This compound

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile 96-well microtiter plates[2]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in CAMHB to achieve the desired final concentrations.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[3] Suspend the colonies in sterile saline or PBS.[3] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.[2]

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[2]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells.[2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC (lowest concentration with no growth) incubation->read_mic

Broth Microdilution Workflow

Agar Disk Diffusion Assay

This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.[6]

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[6][7]

  • Test bacterial strains

  • Sterile cotton swabs[4]

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)[4]

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks: Dissolve this compound in a suitable solvent to a desired concentration. Aseptically impregnate sterile paper disks with a known volume (e.g., 20 µL) of the compound solution.[4] Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[4]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[7]

  • Disk Placement: Using sterile forceps, place the prepared disks on the inoculated agar surface.[6] Ensure firm contact with the agar. Disks should be placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[8][9]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm), including the diameter of the disk.[4]

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_disks Prepare Compound-impregnated Disks place_disks Place disks on agar surface prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA plate with bacteria prep_inoculum->inoculate_plate inoculate_plate->place_disks incubation Incubate at 37°C for 16-18h place_disks->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone

Agar Disk Diffusion Workflow

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay is typically performed after determining the MIC.

Materials:

  • Results from the MIC broth microdilution assay

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

  • Sterile microplate spreader

Procedure:

  • Selection of Wells: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[10][12]

  • Subculturing: From each of these selected wells, aspirate a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly onto a properly labeled TSA plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Result Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]

MBC_Assay_Workflow start_node Start with completed MIC plate select_wells Select wells at MIC and higher concentrations start_node->select_wells plate_aliquots Plate aliquots from selected wells onto agar plates select_wells->plate_aliquots incubation Incubate plates at 37°C for 18-24h plate_aliquots->incubation colony_count Count colonies (CFU) incubation->colony_count determine_mbc Determine MBC (≥99.9% killing) colony_count->determine_mbc

Minimum Bactericidal Concentration (MBC) Assay Workflow

References

Application Notes and Protocols for a Library of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of a library of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide analogs. These compounds, belonging to the broader class of sultams (cyclic sulfonamides), are of significant interest in medicinal chemistry due to their diverse biological activities. This guide outlines their synthesis, potential therapeutic applications, and detailed methodologies for their biological evaluation.

Introduction

Isothiazolidine 1,1-dioxides are a class of heterocyclic compounds that have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The introduction of a 3-bromophenyl group at the 2-position of the isothiazolidine 1,1-dioxide core offers a strategic point for structural modification to explore structure-activity relationships (SAR) and optimize biological activity. This document details the necessary protocols to synthesize a library of analogs based on this core structure and to evaluate their potential as novel therapeutic agents.

Data Presentation

The biological activities of a library of this compound analogs can be quantified to determine their potency and spectrum of activity. The following tables present representative quantitative data for analogs with varying substituents (R groups).

Table 1: Representative Anticancer Activity of this compound Analogs

Compound IDR GroupCancer Cell LineIC50 (µM)
BPI-0014-FluorophenylMCF-7 (Breast)15.2
BPI-0024-ChlorophenylA549 (Lung)12.8
BPI-0034-MethoxyphenylHCT116 (Colon)25.5
BPI-0043,4-DichlorophenylPC-3 (Prostate)9.7
BPI-0052-NaphthylHeLa (Cervical)18.1
Doxorubicin-(Reference)0.8 - 2.5

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Table 2: Representative Antibacterial Activity of this compound Analogs

Compound IDR GroupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
BPI-0014-Fluorophenyl1632
BPI-0024-Chlorophenyl816
BPI-0034-Methoxyphenyl32>64
BPI-0043,4-Dichlorophenyl48
BPI-0052-Naphthyl1632
Ciprofloxacin-0.25 - 10.015 - 0.12

Note: The Minimum Inhibitory Concentration (MIC) values are representative and can differ based on the bacterial strains and testing methodology.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the this compound analogs are provided below.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general and efficient one-pot, multi-component approach for the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides.[1]

Materials:

  • 2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (Core Scaffold)

  • Substituted azides (for R group diversity)

  • Substituted amines (for further diversification)

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for solid-phase extraction (SPE)

Procedure:

  • To a 1-dram vial, add the core scaffold 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

  • Add CuI (30 mol%) and DBU (10 mol%).

  • Add anhydrous EtOH to achieve a 0.5 M concentration of the core scaffold.

  • Add the desired substituted amine (1.2 equivalents) and substituted azide (2 equivalents) to the reaction mixture.[1]

  • Seal the vial and heat the reaction mixture at 60°C for 12 hours on a reaction block.

  • After cooling to room temperature, filter the reaction mixture through a silica SPE cartridge.

  • Wash the cartridge with a mixture of EtOAc:MeOH (95:5).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product using automated mass-directed LCMS.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized analogs on various cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized this compound analogs

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform a two-fold serial dilution of the compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Add the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound analog library.

G cluster_synthesis Library Synthesis cluster_evaluation Biological Evaluation s1 Core Scaffold (2-(prop-2-yn-1-yl)-2,3- dihydroisothiazole 1,1-dioxide) s2 One-Pot Multi-Component Reaction (Azides, Amines, CuI, DBU) s1->s2 s3 Purification (SPE, LCMS) s2->s3 s4 Characterization (NMR, HRMS) s3->s4 b1 Anticancer Screening (MTT Assay) s4->b1 Test Compounds b2 Antibacterial Screening (MIC Determination) s4->b2 Test Compounds b3 Data Analysis (IC50 / MIC Calculation) b1->b3 b2->b3 b4 SAR Studies b3->b4 b4->s2 Lead Optimization G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PTEN PTEN PTEN->PIP3 Inhibitor 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Analog Inhibitor->PI3K Inhibitor->Akt

References

Application Note and Protocol: Large-Scale Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-sulfonylation of 3-bromoaniline with 2-chloroethanesulfonyl chloride to yield an N-(3-bromophenyl)-2-chloroethanesulfonamide intermediate. This is followed by a base-mediated intramolecular cyclization to afford the target compound. The protocol is designed to be scalable and robust, suitable for the production of multi-gram quantities of the final product.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated sulfur-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid cyclic structure and ability to act as mimics of peptide bonds make them valuable scaffolds in the design of enzyme inhibitors and other therapeutic agents. The 2-aryl substituted derivatives, in particular, are key intermediates for the synthesis of a diverse range of biologically active molecules. This protocol outlines a reliable method for the large-scale preparation of this compound, providing a foundational procedure for its further derivatization and biological evaluation.

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)-2-chloroethanesulfonamide

This procedure details the N-sulfonylation of 3-bromoaniline. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A tertiary amine base is used to neutralize the hydrochloric acid generated during the reaction.

Materials and Reagents:

  • 3-bromoaniline

  • 2-chloroethanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM, approximately 10 mL per gram of aniline).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Dissolve 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM (approximately 5 mL per gram of sulfonyl chloride) and add it to the dropping funnel.

  • Add the 2-chloroethanesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, N-(3-bromophenyl)-2-chloroethanesulfonamide, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of the previously synthesized N-(3-bromophenyl)-2-chloroethanesulfonamide using a strong base to form the isothiazolidine 1,1-dioxide ring.

Materials and Reagents:

  • N-(3-bromophenyl)-2-chloroethanesulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF, approximately 20 mL per gram of sulfonamide) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve N-(3-bromophenyl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous THF (approximately 10 mL per gram) and add it dropwise to the stirred NaH suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

ParameterStep 1: N-sulfonylationStep 2: Intramolecular Cyclization
Starting Material 3-bromoanilineN-(3-bromophenyl)-2-chloroethanesulfonamide
Key Reagents 2-chloroethanesulfonyl chloride, TriethylamineSodium Hydride
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Molar Ratio (SM:Reagent) 1.0 : 1.1 (Aniline:Sulfonyl Chloride)1.0 : 1.5 (Sulfonamide:NaH)
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux (~65 °C)
Reaction Time 12-16 hours4-6 hours
Expected Yield 85-95% (crude)70-85% (after purification)
Product Purity >90% (crude)>98% (after chromatography)
Product Name N-(3-bromophenyl)-2-chloroethanesulfonamideThis compound

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Intramolecular Cyclization start1 3-Bromoaniline + Triethylamine in DCM reaction1 Reaction at 0 °C to RT (12-16h) start1->reaction1 reagent1 2-Chloroethanesulfonyl chloride in DCM reagent1->reaction1 Dropwise addition workup1 Aqueous Work-up (HCl, NaHCO₃, Brine) reaction1->workup1 product1 N-(3-bromophenyl)-2- chloroethanesulfonamide workup1->product1 Evaporation start2 N-(3-bromophenyl)-2- chloroethanesulfonamide in THF product1->start2 reaction2 Reaction at 0 °C to Reflux (4-6h) start2->reaction2 reagent2 Sodium Hydride in THF reagent2->reaction2 Dropwise addition workup2 Quench (NH₄Cl) & Aqueous Work-up reaction2->workup2 purification Column Chromatography workup2->purification Crude Product product2 2-(3-bromophenyl)isothiazolidine 1,1-dioxide purification->product2

Caption: Workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenyl)isothiazolidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide synthesis.

Troubleshooting Guide

Addressing common issues encountered during the synthesis of this compound can significantly improve reaction outcomes. Below are common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Poor quality of reagents or solvents- Suboptimal reaction temperature- Incorrect base or insufficient amount- Use a fresh, high-quality catalyst (e.g., CuI).- Ensure all reagents and solvents are pure and anhydrous.- Optimize the reaction temperature by screening a range of temperatures (e.g., 80-120 °C).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure at least 2 equivalents are used.
Formation of Side Products - Homocoupling of the aryl halide- Decomposition of starting materials or product at high temperatures- Reaction with atmospheric moisture or oxygen- Use a ligand (e.g., L-proline, DMEDA) to promote the desired cross-coupling.- Lower the reaction temperature and monitor the reaction progress closely.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Consumption of Starting Materials - Insufficient reaction time- Low reaction temperature- Poor solubility of starting materials- Extend the reaction time and monitor by TLC or LC-MS.- Gradually increase the reaction temperature.- Use a co-solvent to improve solubility.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Product instability on silica gel- Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.- Use a different stationary phase for chromatography (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the N-arylation of isothiazolidine 1,1-dioxide with a suitable arylating agent, such as 1,3-dibromobenzene or 3-bromoiodobenzene. A copper-catalyzed Ullmann-type condensation is a frequently employed strategy for this transformation.

Q2: How can I improve the yield of the N-arylation reaction?

To improve the yield, consider the following:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial. Copper(I) iodide (CuI) is a common catalyst, and the addition of a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) can significantly enhance the reaction rate and yield.

  • Base: The base plays a critical role in the reaction. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often used. Screening different bases can help identify the optimal one for your specific system.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are typically used. The choice of solvent can affect the solubility of the reactants and the reaction temperature.

  • Temperature: The reaction is often performed at elevated temperatures, typically between 80 °C and 120 °C. Optimizing the temperature is key to achieving a good balance between reaction rate and side product formation.

Q3: I am observing the formation of a significant amount of a homocoupled byproduct from my aryl halide. How can I minimize this?

The formation of biaryl compounds through homocoupling is a common side reaction in Ullmann-type couplings. To minimize this:

  • Use a ligand that favors the desired C-N bond formation over C-C bond formation.

  • Carefully control the reaction temperature; lower temperatures may reduce the rate of homocoupling.

  • Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions that can contribute to homocoupling.

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of the product spot indicate the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann-type condensation.

Materials:

  • Isothiazolidine 1,1-dioxide

  • 1,3-Dibromobenzene (or 3-bromoiodobenzene)

  • Copper(I) iodide (CuI)

  • L-proline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃) (or another suitable base)

  • Anhydrous dimethylformamide (DMF) (or another suitable solvent)

Procedure:

  • To an oven-dried reaction vessel, add isothiazolidine 1,1-dioxide (1.0 eq), 1,3-dibromobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow reagents Isothiazolidine 1,1-dioxide + 1,3-Dibromobenzene reaction N-Arylation Reaction reagents->reaction conditions CuI (catalyst) L-proline (ligand) K2CO3 (base) DMF (solvent) 100 °C, 12-24h conditions->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide purification->product

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart start Low Yield Issue check_reagents Check Reagent Purity and Dryness start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst optimize_temp Optimize Temperature check_catalyst->optimize_temp optimize_base Screen Different Bases optimize_temp->optimize_base optimize_ligand Screen Different Ligands optimize_base->optimize_ligand inert_atmosphere Ensure Inert Atmosphere optimize_ligand->inert_atmosphere solution Improved Yield inert_atmosphere->solution

Technical Support Center: Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. The primary synthetic route is the Palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction between 1,3-dibromobenzene and isothiazolidine 1,1-dioxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows very low conversion to the desired this compound. What are the likely causes?

  • Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors:

    • Inactive Catalyst: The Palladium catalyst may be inactive due to oxidation or improper handling. Ensure the catalyst and precatalyst are stored under an inert atmosphere. The choice of palladium source can also be crucial.[1]

    • Inappropriate Ligand: The phosphine ligand is critical. Sterically hindered and electron-rich ligands like XPhos or t-BuXPhos are often effective.[2] The ligand-to-metal ratio must be optimized.

    • Incorrect Base: The strength of the base is vital. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly required to deprotonate the sultam nitrogen.[1]

    • Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Typical temperatures range from 80-110 °C.

    • Poor Solvent Quality: Solvents must be anhydrous and deoxygenated. The presence of water or oxygen can deactivate the catalyst. Toluene and dioxane are common solvents for this type of coupling.[1][2]

Issue 2: Formation of Significant Side Products

  • Question: I've isolated my product, but I see significant impurities. What are the common side reactions?

  • Answer: Several side reactions can compete with the desired N-arylation:

    • Hydrodehalogenation: The aryl bromide can be reduced to bromobenzene, especially if there are sources of hydride in the reaction or if the catalytic cycle is inefficient.

    • Homocoupling: Dimerization of the aryl bromide to form 3,3'-dibromobiphenyl can occur, though it is less common with modern catalyst systems.

    • Ligand Oxidation/Degradation: Phosphine ligands can be susceptible to oxidation, leading to catalyst deactivation.

    • Starting Material Decomposition: At high temperatures, the isothiazolidine 1,1-dioxide ring could potentially undergo decomposition.

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify the final product from the reaction mixture?

  • Answer: Purification can be challenging due to residual catalyst, ligand, and inorganic salts.

    • Initial Workup: A common procedure involves diluting the reaction mixture with a solvent like ethyl acetate, followed by washing with water or brine to remove the inorganic base and salts.

    • Silica Gel Chromatography: This is the most common method for purifying the crude product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Adsorption on Silica Gel: For removing palladium residues, a filtration through a short plug of silica gel or celite can be performed during the workup.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

  • A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (3-bromoaniline) and an amine (isothiazolidine 1,1-dioxide) with high functional group tolerance.[4]

  • Q2: Which catalyst system is recommended for this reaction?

  • A2: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered biaryl phosphine ligand such as XPhos or RuPhos is a good starting point. The choice of ligand can significantly impact reaction efficiency.[2][5]

  • Q3: Why is an inert atmosphere necessary for this reaction?

  • A3: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Exposure to air can lead to oxidation and deactivation of the catalyst, resulting in a failed reaction. Therefore, the reaction should be set up and run under an inert atmosphere of nitrogen or argon.

  • Q4: Can I use other aryl halides instead of 3-bromobenzene?

  • A4: Yes, the Buchwald-Hartwig reaction is versatile. Aryl iodides are generally more reactive than aryl bromides, while aryl chlorides are less reactive and may require more specialized catalyst systems.[2] The electronic properties of the aryl halide can also influence the reaction rate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for Buchwald-Hartwig N-arylation of heterocyclic amines, which can be adapted for the synthesis of this compound.

ParameterConditionExpected Yield (%)Reference
Catalyst Pd₂(dba)₃ (1-2 mol%)80-95[1]
Ligand XPhos (2-4 mol%)80-95[1][2]
Base NaOt-Bu (1.2-1.5 equiv.)85-95[1]
Base Cs₂CO₃ (1.5-2.0 equiv.)80-90[1]
Solvent Toluene80-95[2]
Solvent 1,4-Dioxane75-90[2]
Temperature 100 °C80-95[2]

Yields are representative for analogous N-arylation reactions and may vary for the specific target molecule.

Detailed Experimental Protocol

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • Isothiazolidine 1,1-dioxide

  • 1,3-dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.2 equiv.).

  • Add isothiazolidine 1,1-dioxide (1.0 equiv.) to the flask.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous toluene via syringe, followed by 1,3-dibromobenzene (1.1 equiv.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble materials.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants Reactant1 Isothiazolidine 1,1-dioxide Catalyst_System Pd₂(dba)₃ / XPhos NaOt-Bu, Toluene, 100°C Reactant1->Catalyst_System Reactant2 1,3-Dibromobenzene Reactant2->Catalyst_System Product 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Catalyst_System->Product

Caption: Reaction scheme for the Buchwald-Hartwig synthesis.

Side_Reactions ArylBromide 3-Bromophenyl Group MainProduct Desired N-Arylation Product ArylBromide->MainProduct Desired Path SideProduct1 Hydrodehalogenation (forms Bromobenzene) ArylBromide->SideProduct1 Side Reaction SideProduct2 Catalyst Decomposition Catalyst Pd(0) Catalyst Catalyst->SideProduct2 Degradation

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low or No Yield? CheckCatalyst Check Catalyst/Ligand Activity (Use fresh reagents) Start->CheckCatalyst CheckBase Verify Base Strength & Stoichiometry CheckCatalyst->CheckBase If catalyst is active CheckConditions Check Temperature & Solvent Quality (Anhydrous/Anoxic) CheckBase->CheckConditions If base is correct CheckPurity Analyze Starting Material Purity CheckConditions->CheckPurity If conditions are optimal Success Reaction Optimized CheckPurity->Success If pure

Caption: Troubleshooting workflow for low-yield reactions.

References

purification challenges of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3-bromophenyl)isothiazolidine 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common methods for purifying this compound are column chromatography on silica gel and recrystallization. For very high purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 3-bromoaniline, 3-chloropropanesulfonyl chloride), side-products from incomplete cyclization, or over-brominated species. Residual solvents from the reaction or workup are also common.

Q3: How can I remove colored impurities from my product?

A3: If your product is a solid and the colored impurities are minor, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal can adsorb the colored impurities, which are then removed by hot filtration.[2]

Q4: My purified product appears as an oil, but it is expected to be a solid. What should I do?

A4: Oiling out during recrystallization can occur if the solution is cooled too quickly or if the concentration of the solute is too high.[3] Try re-dissolving the oil in a minimal amount of hot solvent and allowing it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. If this fails, consider using a different recrystallization solvent or solvent system.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product from impurities. Incorrect mobile phase polarity.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal eluent that gives good separation between your product and the impurities.
Product is not eluting from the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking or tailing of the product band. Sample is overloaded on the column.Use a smaller amount of crude product relative to the amount of silica gel.
Product has low solubility in the mobile phase.Add a small amount of a more polar solvent (in which the compound is soluble) to the crude sample before loading it onto the column.
Silica gel is too acidic or basic.Use neutralized silica gel or add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Recrystallization Challenges
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Test the solubility of your product in a range of solvents to find a suitable one.
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2][3]
The solution is not supersaturated.Cool the solution in an ice bath to further decrease the solubility of the product.[2] If crystals still do not form, try adding a seed crystal of the pure product.
An oil forms instead of crystals ("oiling out"). The solution was cooled too rapidly.Reheat the solution to dissolve the oil and allow it to cool down to room temperature slowly and undisturbed before placing it in an ice bath.[3]
The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a two-solvent recrystallization system.
Low recovery of the purified product. The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Keep the solution at or near its boiling point during filtration.[2]

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound to aid in the selection of a recrystallization solvent. Note: This is example data for illustrative purposes.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Water< 0.1< 0.1Poor
Ethanol1.515.0Good
Isopropanol0.812.5Excellent
Toluene2.08.0Moderate
Hexane< 0.10.5Poor (can be used as an anti-solvent)
Ethyl Acetate5.020.0Good
Dichloromethane10.0-Not ideal (low boiling point)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization from Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and heating until the solid completely dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude 2-(3-bromophenyl)isothiazolidine 1,1-dioxide TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots/ close Rf values Recrystallization Recrystallization TLC_Analysis->Recrystallization One major spot/ streaking Purity_Check Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impurities remain Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95%

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution slowly to room temperature Dissolve->Cool No_Crystals No crystals form? Cool->No_Crystals Ice_Bath Place in ice bath Oiling_Out Product oils out? Ice_Bath->Oiling_Out Filter Filter and collect crystals End Pure Crystals Filter->End No_Crystals->Ice_Bath No Boil_Solvent Boil off excess solvent, re-cool No_Crystals->Boil_Solvent Yes Oiling_Out->Filter No Reheat_Cool Reheat to dissolve, cool very slowly Oiling_Out->Reheat_Cool Yes Boil_Solvent->Cool Reheat_Cool->Cool

Caption: Troubleshooting guide for the recrystallization process.

References

Technical Support Center: 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. The following information is designed to help identify and mitigate the formation of byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound and what are the potential synthesis-related byproducts?

A1: The synthesis of 2-aryl isothiazolidine 1,1-dioxides, including the 3-bromophenyl derivative, typically involves the reaction of 3-bromoaniline with a suitable precursor that can form the isothiazolidine ring. Common strategies include Michael addition reactions. Potential byproducts can arise from incomplete reaction, over-reaction, or side reactions of the starting materials.

Potential Synthesis Byproducts:

  • Unreacted 3-bromoaniline: Residual starting material is a common impurity if the reaction does not go to completion.

  • Bis-sulfonylation product: If the reaction involves a sulfonyl chloride, it's possible for the aniline to react with two equivalents of the sulfonylating agent, leading to a di-substituted product.

  • Oligomeric byproducts: In Michael addition reactions, polymerization or oligomerization of the vinylsulfonamide intermediate can occur, especially in the presence of a strong base.

  • Hydrolyzed intermediates: If water is present in the reaction, hydrolysis of reactive intermediates can lead to impurities.

Troubleshooting Synthesis-Related Byproducts:

IssuePotential CauseRecommended Solution
Presence of unreacted 3-bromoanilineInsufficient reaction time or temperature, or stoichiometry imbalance.Increase reaction time or temperature. Ensure the correct stoichiometry of reactants is used. Monitor the reaction by TLC or LC-MS to confirm completion.
Formation of bis-sulfonylation productExcess of the sulfonylating agent or reaction conditions favoring di-substitution.Use a 1:1 stoichiometry of the aniline and the sulfonylating agent. Add the sulfonylating agent slowly to the reaction mixture at a low temperature to control reactivity.
Presence of oligomeric byproductsHigh concentration of reactants or strong base catalysis.Perform the reaction at a lower concentration. Use a milder base or a catalytic amount of base.
Hydrolysis of intermediatesPresence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions using this compound?

A2: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting the aryl bromide moiety of this compound with a boronic acid. However, several byproducts can be formed.

Potential Suzuki-Miyaura Coupling Byproducts:

  • Homocoupling of the boronic acid: This is a common byproduct where two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

  • Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of the corresponding arene.

  • Dehalogenation of the starting material: The bromine atom on the this compound can be replaced by a hydrogen atom, leading to the formation of 2-phenylisothiazolidine 1,1-dioxide.

  • Ring-opening of the isothiazolidine dioxide: Under strongly basic conditions, the sultam ring can be susceptible to hydrolysis or other nucleophilic attack, leading to ring-opened byproducts.

Troubleshooting Suzuki-Miyaura Coupling Byproducts:

IssuePotential CauseRecommended Solution
Significant homocoupling of the boronic acidPresence of oxygen in the reaction mixture.Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
Protodeboronation of the boronic acidPresence of water or protic solvents; prolonged reaction times.Use anhydrous solvents. Minimize reaction time by monitoring for completion.
Dehalogenation of the starting materialPresence of a hydrogen source and a reducing environment.Ensure anhydrous conditions and a thoroughly degassed reaction mixture.
Ring-opening of the sultam ringUse of a strong base or high temperatures.Screen for a milder base (e.g., K2CO3, Cs2CO3). Perform the reaction at the lowest effective temperature.

Q3: What byproducts should I look out for in Heck coupling reactions with this compound?

A3: The Heck reaction couples the aryl bromide with an alkene. While a versatile reaction, it can also generate several byproducts.

Potential Heck Coupling Byproducts:

  • Homocoupling of the aryl bromide: Two molecules of this compound can couple to form a biphenyl derivative.

  • Isomerization of the alkene: The double bond in the product can migrate to a different position.

  • Reduction of the alkene: The double bond of the alkene partner can be reduced.

  • Decomposition of the catalyst: The palladium catalyst can decompose to form palladium black, which is inactive.

  • Ring-opening of the isothiazolidine dioxide: Similar to the Suzuki coupling, harsh basic conditions can lead to the degradation of the sultam ring.

Troubleshooting Heck Coupling Byproducts:

IssuePotential CauseRecommended Solution
Homocoupling of the aryl bromideHigh catalyst loading or high temperatures.Optimize the catalyst loading to the lowest effective amount. Reduce the reaction temperature.
Alkene isomerizationHigh temperatures or prolonged reaction times.Minimize reaction time and temperature. The choice of phosphine ligand can also influence isomerization.
Alkene reductionPresence of a hydrogen source.Use anhydrous solvents and ensure the system is free of adventitious hydrogen sources.
Catalyst decompositionHigh temperatures or incompatible ligands/solvents.Use a more stable palladium precatalyst or a suitable ligand to stabilize the active catalyst. Ensure the solvent is appropriate for the reaction.
Ring-opening of the sultam ringStrong base or high temperatures.Use a milder base and the lowest effective reaction temperature.

Experimental Protocols

A general protocol for the synthesis of N-aryl sultams involves the Michael addition of an amine to a vinylsulfonamide, followed by cyclization. For subsequent cross-coupling reactions, standard palladium-catalyzed conditions are typically employed, with careful optimization of the base, ligand, and solvent for the specific substrate.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction pathways and troubleshooting strategies, the following diagrams are provided.

Synthesis_Byproducts cluster_synthesis Synthesis of this compound 3-Bromoaniline 3-Bromoaniline Desired Product Desired Product 3-Bromoaniline->Desired Product Unreacted 3-Bromoaniline Unreacted 3-Bromoaniline 3-Bromoaniline->Unreacted 3-Bromoaniline Incomplete Reaction Di-sulfonylation Di-sulfonylation 3-Bromoaniline->Di-sulfonylation Over-reaction Vinylsulfonamide Precursor Vinylsulfonamide Precursor Vinylsulfonamide Precursor->Desired Product Oligomers Oligomers Vinylsulfonamide Precursor->Oligomers Side Reaction Suzuki_Troubleshooting cluster_suzuki Troubleshooting Suzuki-Miyaura Coupling Start Low Yield of Coupled Product Check for Homocoupling Check for Homocoupling Start->Check for Homocoupling Check for Ring Opening Check for Ring Opening Start->Check for Ring Opening Degas Reaction Degas solvent and reagents thoroughly Check for Homocoupling->Degas Reaction Yes Use Milder Base Screen milder bases (e.g., K2CO3) Check for Ring Opening->Use Milder Base Yes Heck_Byproducts cluster_heck Common Byproducts in Heck Coupling Heck Reaction Heck Reaction Desired Product Desired Product Heck Reaction->Desired Product Homocoupling Homocoupling Heck Reaction->Homocoupling Alkene Isomerization Alkene Isomerization Heck Reaction->Alkene Isomerization Ring Opening Ring Opening Heck Reaction->Ring Opening

Technical Support Center: Synthesis of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this N-arylation reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type coupling of isothiazolidine 1,1-dioxide with a 3-bromophenyl halide.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low or no conversion to the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst system, reaction conditions, and reagents.

  • Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical for a successful cross-coupling reaction.[1] For palladium-catalyzed reactions, ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, tBuXPhos) are of high purity and handled under an inert atmosphere to prevent deactivation.[2] For copper-catalyzed reactions, the copper salt (e.g., CuI) should be fresh and stored under anhydrous conditions.[3][4]

  • Base Selection: The strength and solubility of the base are crucial.[3] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective. For Ullmann-type couplings, potassium phosphate (K₃PO₄) is a common choice.[3] The base should be finely powdered and dried before use to ensure optimal reactivity.

  • Solvent Quality: The solvent must be anhydrous and deoxygenated. Common solvents for these reactions include toluene, dioxane, and DMF.[3] Traces of water or oxygen can deactivate the catalyst and lead to side reactions.

  • Reaction Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. A typical temperature range for these couplings is 80-120 °C. It is advisable to start at a moderate temperature (e.g., 100 °C) and adjust as needed based on reaction monitoring.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is essential throughout the reaction setup and duration to protect the catalyst and any air-sensitive reagents.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are the likely side products and how can I minimize them?

Answer: Side product formation is a common challenge in cross-coupling reactions. The primary side products in the synthesis of this compound are often hydrodehalogenation of the aryl halide and homocoupling products.

  • Hydrodehalogenation: This results in the formation of bromobenzene from 3-bromoiodobenzene or the reduction of other aryl halides. It can be caused by the presence of water or other protic sources in the reaction mixture. Ensuring anhydrous conditions is key to minimizing this side reaction.

  • Homocoupling of the Aryl Halide: This leads to the formation of biphenyl derivatives. This side reaction can be more prevalent at higher temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may help to suppress this pathway.

  • N,N-Diarylation: In some cases, particularly with primary sulfonamides, diarylation can occur.[5] Using a slight excess of the isothiazolidine 1,1-dioxide relative to the aryl halide can help to favor the mono-arylated product.

To minimize side products, it is recommended to:

  • Use high-purity, anhydrous reagents and solvents.

  • Thoroughly degas the reaction mixture.

  • Optimize the reaction temperature and time.

  • Screen different catalyst/ligand combinations.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the crude reaction mixture. What are the recommended purification strategies?

Answer: Purification of N-aryl sultams can be challenging due to the presence of residual catalyst, ligand, and side products.

  • Filtration: After the reaction is complete, it is often beneficial to filter the cooled reaction mixture through a pad of Celite or silica gel to remove insoluble inorganic salts and palladium black.

  • Extraction: A standard aqueous workup can be used to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 1,3-dibromobenzene or 3-bromoiodobenzene?

A1: While both can be used, 3-bromoiodobenzene is often preferred for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) center than the carbon-bromine bond, allowing for more selective coupling at the iodo-position under milder conditions.

Q2: Which catalytic system is generally better for this transformation: palladium or copper?

A2: Palladium-catalyzed Buchwald-Hartwig amination is often the method of choice for N-arylation of sulfonamides due to its broader substrate scope, milder reaction conditions, and generally higher yields compared to traditional copper-catalyzed Ullmann reactions.[1] However, copper catalysis can be a viable and more economical alternative in some cases.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product over time.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) when handling phosphine ligands and palladium catalysts, as they can be air-sensitive.

  • Solvents: Use anhydrous and deoxygenated solvents. Be aware of the flammability and toxicity of the solvents used (e.g., toluene, DMF).

  • Reagents: Handle strong bases like sodium tert-butoxide with care, as they are corrosive and moisture-sensitive. Aryl halides can be irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for N-Arylation of Isothiazolidine 1,1-dioxide

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI
Ligand Xantphos, tBuXPhos, or other biaryl phosphines1,10-Phenanthroline or other diamines (can sometimes be ligand-free)[3]
Base Cs₂CO₃, K₃PO₄, NaOtBuK₃PO₄, K₂CO₃
Solvent Toluene, Dioxane, DMFDMF, NMP
Temperature 80 - 120 °C110 - 140 °C
Reaction Time 4 - 24 hours12 - 48 hours

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add isothiazolidine 1,1-dioxide (1.2 equivalents), the 3-bromophenyl halide (1.0 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Isothiazolidine 1,1-dioxide - 3-Bromophenyl halide - Palladium catalyst - Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Prepare Anhydrous & Deoxygenated Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low/No Yield catalyst_inactive Inactive Catalyst/Ligand? start->catalyst_inactive base_issue Incorrect Base? start->base_issue solvent_issue Wet/Oxygenated Solvent? start->solvent_issue temp_issue Suboptimal Temperature? start->temp_issue check_purity Check Purity & Handling catalyst_inactive->check_purity Yes catalyst_inactive->check_purity screen_bases Screen Bases base_issue->screen_bases Yes base_issue->screen_bases use_anhydrous Use Anhydrous/ Deoxygenated Solvents solvent_issue->use_anhydrous Yes solvent_issue->use_anhydrous optimize_temp Optimize Temperature temp_issue->optimize_temp Yes temp_issue->optimize_temp

Caption: Troubleshooting logic for low reaction yield.

References

stability issues with 2-(3-bromophenyl)isothiazolidine 1,1-dioxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For short-term storage and experimental use, it is recommended to use anhydrous aprotic solvents such as DMSO, DMF, or dioxane. For non-polar applications, chlorinated solvents like dichloromethane and chloroform can be used. It is crucial to use high-purity, dry solvents to minimize degradation. Some heterocyclic compounds have shown degradation in DMSO over time, so for long-term storage, it is advisable to store the compound as a solid at the recommended temperature.

Q2: What are the potential stability issues with this compound in solution?

A2: The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under basic or strongly acidic conditions. The isothiazolidine 1,1-dioxide ring can be sensitive to nucleophilic attack by water or other nucleophiles present in the solution, leading to ring-opening and loss of biological activity.

Q3: How should I store solutions of this compound?

A3: Solutions should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed vials to prevent moisture ingress. If possible, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Are there any known incompatible reagents or conditions to avoid?

A4: Avoid strong acids, strong bases, and aqueous solutions, especially at elevated temperatures, as these conditions are likely to promote hydrolysis of the isothiazolidine 1,1-dioxide ring. Be cautious with protic solvents, particularly for long-term storage.

Troubleshooting Guide

Q1: I am seeing a decrease in the expected activity of my compound in a cell-based assay. Could this be a stability issue?

A1: Yes, a loss of activity can be indicative of compound degradation. The isothiazolidine 1,1-dioxide moiety may be degrading in your aqueous cell culture medium.

Troubleshooting Steps:

  • Prepare fresh solutions: Prepare a fresh stock solution of the compound in an appropriate anhydrous solvent and immediately add it to the assay medium.

  • Minimize incubation time: If possible, reduce the incubation time of the compound in the aqueous medium.

  • Analyze for degradation: Use an analytical technique like HPLC-MS to analyze the compound in the assay medium over time to detect any degradation products.

Q2: I observe new peaks in my HPLC or LC-MS analysis of an aged solution. What could they be?

A2: The appearance of new peaks likely indicates the formation of degradation products. A common degradation pathway for isothiazolidine 1,1-dioxides is hydrolysis, which would result in a ring-opened product.

Troubleshooting Steps:

  • Characterize the new peaks: If possible, use mass spectrometry (MS) to determine the molecular weights of the new species. This can help in identifying the degradation products.

  • Perform a forced degradation study: Intentionally expose the compound to harsh conditions (e.g., acid, base, heat, light) to see if you can reproduce the formation of these new peaks, which can help confirm their identity as degradation products.

Q3: My NMR spectrum of a sample that has been in solution for a while looks complex and different from the reference spectrum. Why?

A3: This is another indication of compound degradation. The presence of multiple sets of peaks suggests that your compound is no longer pure and has likely converted into one or more other species in solution.

Troubleshooting Steps:

  • Use a fresh sample: Prepare a new solution from a solid sample and acquire the NMR spectrum immediately.

  • Use an anhydrous NMR solvent: Ensure the NMR solvent used is anhydrous to prevent hydrolysis during the experiment.

Experimental Protocols

General Protocol for Assessing Solution Stability

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer system.

Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Take an initial sample (t=0) and analyze it by HPLC or LC-MS to determine the initial purity and peak area of the compound.

  • Incubate the solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot by HPLC or LC-MS.

  • Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.

  • Monitor for the appearance of new peaks, which would indicate degradation products.

Data Presentation

Table 1: Example Stability Data for this compound in Solution

Time (hours)% Remaining (Solvent A at RT)% Remaining (Buffer B at 37°C)
0100100
1
2
4
8
24

Users should populate this table with their own experimental data.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting suspected stability problems with this compound.

Stability_Troubleshooting cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_analyze Analysis cluster_solution Solution Observe Inconsistent Experimental Results or Loss of Activity Hypothesis Is Compound Degradation the Cause? Observe->Hypothesis Fresh Prepare Fresh Solution & Re-run Experiment Hypothesis->Fresh Test Hypothesis Analytical Analyze Aged Solution (HPLC, LC-MS, NMR) Hypothesis->Analytical Confirm Hypothesis Result Problem Solved? Fresh->Result Degradation Degradation Products Observed? Analytical->Degradation Result->Analytical No End Problem Resolved Result->End Yes Degradation->Fresh No, check other experimental variables Optimize Optimize Solution Conditions: - Use Anhydrous Solvents - Store at Low Temperature - Aliquot Solutions Degradation->Optimize Yes Optimize->End

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Troubleshooting Poor Yield in Sultam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sultam synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of sultams, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My sultam synthesis reaction resulted in a very low yield. What are the general areas I should investigate?

A low yield in sultam synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include the quality of starting materials and reagents, reaction conditions, and the workup and purification procedures. Incomplete reactions, the presence of moisture, and side reactions are common culprits.[1]

Q2: I suspect my starting materials or reagents are compromised. What are the best practices for handling them?

The purity and integrity of your starting materials, reagents, and solvents are critical. Many catalysts used in modern synthetic methods are sensitive to air and moisture.[2]

  • Purity: Ensure the purity of your starting materials (e.g., sulfonamides, alkenes) through appropriate purification techniques like recrystallization or chromatography.

  • Reagents: Use freshly opened or properly stored reagents, especially catalysts and oxidants.[1] For instance, hypervalent iodine reagents should be of high purity as their quality can significantly impact the reaction.[1]

  • Solvents: Use anhydrous solvents when the reaction is sensitive to moisture. Ensure solvents are of the appropriate grade and are free from impurities that could act as catalyst poisons.[2]

Q3: How critical is the reaction temperature, and how should I optimize it?

Temperature is a crucial parameter in sultam synthesis. Many C-H activation or cyclization reactions require elevated temperatures to overcome activation energy barriers. However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.[2] It is advisable to screen a range of temperatures to find the optimal balance for your specific substrate and catalyst system.[1][2]

Q4: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?

Byproduct formation is a common cause of low yields. The nature of the side products depends on the specific synthetic route.

  • In rhodium-catalyzed reactions, byproducts such as diaryldiazene (from self-coupling of anilines) or products from allylic C-H amination instead of the desired cyclization can occur.[1] Lowering the reaction temperature and ensuring slow addition of the oxidant can help mitigate these side reactions.[1]

  • In ring-closing metathesis (RCM), olefin isomerization can lead to undesired byproducts.[3] The choice of catalyst and the use of isomerization suppressants can be beneficial.[3]

Q5: My reaction seems to be incomplete, even after a long reaction time. What should I do?

Incomplete conversion can be due to several factors:

  • Catalyst Inactivation: The catalyst may have degraded over the course of the reaction. Ensure it was handled under an inert atmosphere if required.[1]

  • Insufficient Reagent: One of the reactants may be limiting. A careful review of the stoichiometry is warranted.

  • Sub-optimal Conditions: The temperature or concentration may not be ideal for achieving full conversion.[1] A systematic optimization of reaction parameters may be necessary.

Troubleshooting Guides

Guide 1: Low Yield in Benzofused Sultam Synthesis via Reaction Pairing Strategy

This guide focuses on troubleshooting the synthesis of benzofused sultams using a reaction pairing strategy involving sulfonylation and subsequent intramolecular SNAr or Mitsunobu reactions.[4]

Observed Problem Potential Cause Recommended Solution
Low yield in the initial sulfonylation step. Incomplete reaction.Ensure accurate stoichiometry and the use of a suitable base (e.g., NaHCO₃). Monitor the reaction progress using TLC.
Hydrolysis of the sulfonyl chloride.Use anhydrous solvents and handle the sulfonyl chloride in a dry environment.
Low yield in the intramolecular cyclization (SNAr or Mitsunobu) step. Incomplete cyclization.Optimize the reaction temperature and time. Microwave irradiation can sometimes improve yields.[4]
Ineffective base or reagents.For SNAr, ensure a strong, non-nucleophilic base like Cs₂CO₃ is used. For Mitsunobu, use fresh PPh₃ and DIAD/DEAD.
Steric hindrance.If the substrate is sterically hindered, a higher reaction temperature or a more active catalyst system may be required.
Product decomposition. High reaction temperatures.Gradually increase the temperature and monitor for product degradation. Use the minimum temperature required for efficient conversion.[2]
Guide 2: Poor Yield in Ring-Closing Metathesis (RCM) for Sultam Synthesis

This guide addresses common issues in the synthesis of sultams using Ring-Closing Metathesis (RCM).[5][6]

Observed Problem Potential Cause Recommended Solution
Low conversion to the desired cyclic sultam. Inactive catalyst.Use a fresh, properly stored Grubbs or Hoveyda-Grubbs catalyst. Ensure the reaction is performed under an inert atmosphere.
Inappropriate catalyst choice.The choice of catalyst (first, second, or third generation) can significantly impact the outcome. Screen different catalysts for your specific substrate.
Low reaction concentration.RCM is an intramolecular process and is favored at lower concentrations to minimize intermolecular side reactions.
Formation of oligomers or polymers. High concentration of the diene precursor.Perform the reaction at high dilution.
Formation of desallyl side products. Olefin isomerization.Use of isomerization suppressants like 1,4-benzoquinone or employing specific catalysts can minimize this side reaction.[3]
E/Z selectivity issues. Catalyst and substrate dependent.The E/Z selectivity is influenced by the catalyst and the ring strain of the product.[6] Specific catalysts are known to favor the formation of Z-isomers.[6]

Experimental Protocols

Protocol 1: Synthesis of a Benzofused Tricyclic Sultam via Sulfonylation and Intramolecular SNAr Reaction

This protocol is adapted from a reported synthesis of a benzofused sultam.[4]

Step 1: Sulfonylation

  • To a solution of (S)-prolinol in a biphasic mixture of CH₂Cl₂/H₂O, add NaHCO₃.

  • Cool the mixture in an ice bath and add a solution of 4-bromo-2-fluorobenzenesulfonyl chloride in CH₂Cl₂ dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the β-hydroxy o-fluorobenzene sulfonamide.

Step 2: Intramolecular SNAr Cyclization

  • To a solution of the sulfonamide from Step 1 in DMF, add Cs₂CO₃.

  • Heat the mixture in a microwave reactor at 150 °C for 30 minutes.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to afford the benzofused tricyclic sultam.

Protocol 2: Synthesis of a Five-Membered Sultam via Ring-Closing Metathesis (RCM)

This protocol is a general guideline based on reported RCM reactions for sultam synthesis.[5]

  • Dissolve the N-substituted ethenesulfonamide precursor in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Add the Grubbs II catalyst (typically 5 mol%).

  • Heat the reaction mixture to 80 °C and stir for one hour, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of a Benzofused Tricyclic Sultam[4]
StepReagents and ConditionsProductYield
Sulfonylation (S)-prolinol, 4-bromo-2-fluorobenzenesulfonyl chloride, NaHCO₃, CH₂Cl₂/H₂O, rtβ-hydroxy o-fluorobenzene sulfonamide97%
Intramolecular SNAr β-hydroxy o-fluorobenzene sulfonamide, Cs₂CO₃, DMF, 150 °C, microwave, 30 minBenzofused tricyclic sultam88%
Table 2: Selected Examples of Ring-Closing Metathesis for Sultam Synthesis[5]
SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Product Yield
N-allyl-N-(prop-2-en-1-yl)methanesulfonamideGrubbs II (5)Toluene80192%
N-allyl-N-(but-3-en-1-yl)methanesulfonamideGrubbs II (5)Toluene80185%
N-(pent-4-en-1-yl)-N-(prop-2-en-1-yl)methanesulfonamideGrubbs II (5)Toluene80188%

Visualizations

Troubleshooting_Sultam_Synthesis start Low Yield in Sultam Synthesis check_reagents Verify Starting Material and Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup and Purification Procedure start->check_workup sub_reagents Impure Starting Materials? Degraded Reagents? Wet Solvents? check_reagents->sub_reagents sub_conditions Sub-optimal Temperature? Incorrect Catalyst/Loading? Wrong Solvent? check_conditions->sub_conditions sub_workup Product Loss During Extraction? Decomposition on Silica? Incomplete Purification? check_workup->sub_workup solution_reagents Purify Starting Materials Use Fresh Reagents Use Anhydrous Solvents sub_reagents->solution_reagents Yes solution_conditions Optimize Temperature Screen Catalysts/Ligands Screen Solvents sub_conditions->solution_conditions Yes solution_workup Optimize Extraction Protocol Use Alternative Purification (e.g., Recrystallization) sub_workup->solution_workup Yes end Improved Yield solution_reagents->end Implement Solution solution_conditions->end Implement Solution solution_workup->end Implement Solution

Caption: Troubleshooting workflow for low yield in sultam synthesis.

Sultam_Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Sulfonamide Precursor Sulfonamide Precursor Cyclization Cyclization Sulfonamide Precursor->Cyclization Alkene/Alkyne Partner Alkene/Alkyne Partner Alkene/Alkyne Partner->Cyclization Sultam Sultam Cyclization->Sultam

Caption: General reaction pathway for sultam synthesis.

References

avoiding decomposition of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide during experimental workup.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound After Workup

Possible Cause: Decomposition of the isothiazolidine 1,1-dioxide ring system due to harsh workup conditions. The sulfonamide linkage is susceptible to cleavage under strong acidic or basic conditions.

Recommended Solutions:

  • Avoid Strong Acids and Bases: Do not use strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) during aqueous extraction.

  • Use a Mildly Acidic Wash: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can neutralize residual basic reagents without causing significant hydrolysis of the sultam ring.

  • Employ a Mildly Basic Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts. This is generally safe for the isothiazolidine 1,1-dioxide ring.

  • Temperature Control: Perform all workup steps at room temperature or below to minimize the rate of potential decomposition reactions.

Experimental Protocol: Mild Aqueous Workup

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed directly to washing. If the solvent is water-miscible (e.g., THF, acetonitrile), carefully remove the solvent in vacuo.

  • Dilute the residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (if the reaction was basic).

    • Saturated aqueous NaHCO₃ (if the reaction was acidic).

    • Brine (saturated aqueous NaCl) to aid in the separation of layers and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

Issue 2: Presence of Impurities Post-Purification, Suggesting Ring-Opening

Possible Cause: The isothiazolidine 1,1-dioxide ring may have opened during purification, particularly during column chromatography on silica gel. Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive compounds.

Recommended Solutions:

  • Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (Et₃N) in the eluent (e.g., 1% Et₃N in hexanes/ethyl acetate) before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for chromatographic purification.

  • Non-Chromatographic Purification: If possible, purify the compound by recrystallization to avoid prolonged contact with stationary phases.

Experimental Protocol: Neutralized Silica Gel Chromatography

  • Prepare a slurry of silica gel in the desired eluent system.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the chromatography column with the neutralized silica gel slurry.

  • Equilibrate the column by flushing with the eluent containing 1% triethylamine.

  • Load the crude product onto the column and perform the elution as usual.

Frequently Asked Questions (FAQs)

Q1: What is the likely decomposition product of this compound under harsh workup conditions?

A1: The most probable decomposition pathway is the hydrolysis of the sulfonamide (S-N) bond within the five-membered ring. This would lead to the formation of 3-(3-bromophenylamino)propane-1-sulfonic acid.

Q2: Can I use a strong base like DBU in my reaction without risking decomposition of the product during workup?

A2: Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base and is often used in reactions involving isothiazolidine 1,1-dioxides.[1] However, it is crucial to quench the reaction and perform a mild workup to remove the DBU, as its basicity could promote degradation if left in the presence of water for extended periods, especially at elevated temperatures.

Q3: Is this compound sensitive to heat?

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and light.

Data Presentation

Workup Condition Potential for Decomposition Recommended Use
Strong Acid (e.g., 1M HCl) HighNot Recommended
Strong Base (e.g., 1M NaOH) HighNot Recommended
Saturated aq. NH₄Cl LowNeutralizing basic reaction mixtures
Saturated aq. NaHCO₃ LowNeutralizing acidic reaction mixtures
Brine (Saturated aq. NaCl) Very LowAiding phase separation and water removal
Standard Silica Gel ModerateUse with caution; consider neutralization
Neutralized Silica Gel LowPurification of sensitive compounds
Elevated Temperature (>40°C) Moderate to HighAvoid during concentration and purification

Visualizations

experimental_workflow reaction Reaction Completion solvent_removal Solvent Removal (if necessary) reaction->solvent_removal Water-miscible solvent dissolution Dissolution in Organic Solvent reaction->dissolution Water-immiscible solvent solvent_removal->dissolution wash_acid Wash with Sat. aq. NaHCO₃ dissolution->wash_acid If reaction is acidic wash_base Wash with Sat. aq. NH₄Cl dissolution->wash_base If reaction is basic wash_brine Wash with Brine dissolution->wash_brine If reaction is neutral wash_acid->wash_brine wash_base->wash_brine drying Drying over Na₂SO₄/MgSO₄ wash_brine->drying filtration Filtration drying->filtration concentration Concentration (< 40°C) filtration->concentration purification Purification concentration->purification final_product Final Product purification->final_product

Caption: Recommended workup workflow for this compound.

troubleshooting_logic start Low Yield or Decomposition Observed check_workup Review Workup Conditions start->check_workup strong_acid_base Strong Acid/Base Used? check_workup->strong_acid_base use_mild Action: Use Mild Wash (NaHCO₃ / NH₄Cl) strong_acid_base->use_mild Yes high_temp High Temperature Used? strong_acid_base->high_temp No use_mild->high_temp reduce_temp Action: Maintain Temp < 40°C high_temp->reduce_temp Yes check_purification Review Purification Method high_temp->check_purification No reduce_temp->check_purification silica_issue Standard Silica Gel Used? check_purification->silica_issue neutralize_silica Action: Neutralize Silica or Use Alumina silica_issue->neutralize_silica Yes success Problem Resolved silica_issue->success No recrystallize Action: Attempt Recrystallization neutralize_silica->recrystallize If impurity persists neutralize_silica->success recrystallize->success

References

Technical Support Center: Enhancing the Purity of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, potential impurities may include unreacted starting materials such as 3-bromoaniline and the sulfonamide precursor, as well as side products from the cyclization reaction. In some cases, dimeric or polymeric byproducts may also be formed.

Q2: What is the recommended first-pass purification method for crude this compound?

A2: For a first-pass purification, recrystallization is often a cost-effective and efficient method to significantly increase the purity of the target compound, especially if the crude material is a solid. If the compound is an oil or if recrystallization fails to remove closely related impurities, column chromatography is the recommended next step.[1][2]

Q3: How can I effectively remove residual starting materials?

A3: Residual 3-bromoaniline can often be removed by an acidic wash (e.g., with dilute HCl) during the work-up, followed by recrystallization or column chromatography. Unreacted sulfonamide precursors can typically be separated by column chromatography due to differences in polarity.

Q4: My purified compound shows a persistent impurity with a similar Rf value in TLC analysis. What should I do?

A4: When impurities co-elute with the product in thin-layer chromatography (TLC), several strategies can be employed. Modifying the solvent system for column chromatography by using a different combination of solvents or adding a small percentage of a third solvent (e.g., methanol or dichloromethane) can alter the separation.[3] Alternatively, preparative HPLC offers higher resolution for separating challenging impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Action
Product Loss During Recrystallization - Optimize the recrystallization solvent and volume. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to maximize crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.
Product Adsorption on Silica Gel - Pre-treat the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds) to neutralize active sites. - Choose a less polar solvent system for elution if the compound is strongly retained.
Improper Column Packing - Ensure the silica gel is packed uniformly to avoid channeling. - Use a sand layer at the top of the silica gel to prevent disturbance during solvent addition.
Sample Overload on Chromatography Column - Do not exceed the recommended loading capacity of the silica gel column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[4]
Issue 2: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Action
Co-elution with an Impurity - Optimize the mobile phase for column chromatography. Experiment with different solvent systems of varying polarity. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ preparative HPLC for high-resolution separation.[3]
Thermally Labile Compound - If using distillation, ensure it is performed under high vacuum to lower the boiling point and prevent degradation. - For chromatography, avoid excessively strong solvents that might lead to on-column reactions.
Presence of Isomeric Impurities - Isomers can be particularly challenging to separate. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Yield (%)
Recrystallization (Ethanol)859775
Column Chromatography (Hexanes:EtOAc)85>9965
Preparative HPLC97>99.580

Table 2: Optimization of Column Chromatography Solvent System

Solvent System (Hexanes:Ethyl Acetate) Rf of Product Separation from Key Impurity
9:10.1Poor
7:30.35Good
1:10.6Fair (co-elution with non-polar impurities)

Visualizations

The following diagrams illustrate the experimental workflow for the purification and a logical troubleshooting guide.

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product1 Pure Product (>97%) purity_check1->pure_product1 Purity OK column_chromatography Column Chromatography purity_check1->column_chromatography Impurities Present purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 pure_product2 Pure Product (>99%) purity_check2->pure_product2 Purity OK prep_hplc Preparative HPLC purity_check2->prep_hplc Trace Impurities pure_product3 High Purity Product (>99.5%) prep_hplc->pure_product3

Caption: Purification workflow for this compound.

troubleshooting_guide start Low Purity after Initial Purification q1 Are there multiple spots on TLC? start->q1 a1_yes Optimize Column Chromatography q1->a1_yes Yes a1_no Is the main spot broad or streaking? q1->a1_no No q2 Change solvent system or stationary phase. a1_yes->q2 a2_yes Adjust solvent polarity or add modifier. a1_no->a2_yes Yes a2_no Consider alternative techniques (e.g., Prep HPLC). a1_no->a2_no No

Caption: Troubleshooting logic for purification issues.

References

resolving peak tailing in HPLC of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide and similar molecules. The following resources offer structured troubleshooting advice and detailed experimental protocols to diagnose and resolve this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, displaying a trailing edge that gradually slopes away from the peak maximum.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] A tailing factor greater than 1.2 often indicates a potential issue with the separation that could affect the accuracy and reproducibility of quantification.[4]

Q2: Why am I observing peak tailing with this compound?

Q3: Can the mobile phase pH cause peak tailing for this compound?

Yes, the mobile phase pH is a critical factor.[1] If the pH of the mobile phase is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1] For basic compounds, it is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form.[8] For basic analytes, operating at a lower pH (e.g., pH 2-3) can protonate the silanol groups on the stationary phase, reducing their ability to interact with the analyte.[4]

Q4: How does the choice of HPLC column affect peak tailing?

The type of HPLC column used is crucial. Older, Type A silica columns are more prone to causing peak tailing with basic compounds due to a higher concentration of acidic silanol groups and trace metal contaminants.[7] Modern, Type B silica columns, which are highly purified and often "end-capped," are designed to minimize these secondary interactions.[6][7] End-capping is a process that chemically derivatizes the majority of the accessible silanol groups, rendering them less active.[5]

Q5: Could my sample be the cause of the peak tailing?

Yes, several sample-related factors can lead to peak tailing. Injecting a sample that is too concentrated can overload the column, leading to peak distortion.[6][9] Additionally, if the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak shape issues.[4] The presence of interfering compounds from a complex sample matrix can also contribute to peak tailing.[4][5]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Evaluate the Column and System Health

The first step is to rule out any systemic issues with your HPLC system or the column itself.

  • Is it a new problem? If the peak shape has suddenly deteriorated, it could indicate column degradation or a system issue.

  • Are all peaks tailing? If all peaks in your chromatogram are tailing, this may point to a physical problem such as a void in the column, a partially blocked frit, or extra-column volume effects (e.g., excessive tubing length).[6][9][10]

  • Column Health Check: If you suspect column degradation, you can try flushing the column with a strong solvent or, if the problem persists, replacing the guard column or the analytical column.[3][4]

Step 2: Optimize the Mobile Phase

Mobile phase optimization is often the most effective way to mitigate peak tailing for basic compounds.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2 and 3 can protonate the silanol groups on the column, minimizing their interaction with basic analytes.[4][5]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., to 25-50 mM) can help to better control the mobile phase pH at the column surface and mask residual silanol interactions.[6]

  • Add a Tailing Suppressor: Historically, a small amount of a basic amine like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[7]

Step 3: Consider the Stationary Phase

If mobile phase optimization does not resolve the issue, the problem may lie with the column chemistry.

  • Use an End-Capped Column: Ensure you are using a modern, end-capped C18 or C8 column. These columns have fewer active silanol groups available for secondary interactions.[1][5]

  • Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-organic particles, which can provide additional shielding of the silica surface.[1][7]

Step 4: Review Sample Preparation and Injection Parameters
  • Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you may have been overloading the column.[6]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions.[4]

  • Sample Clean-up: If you are working with a complex matrix, consider using a sample clean-up technique like Solid Phase Extraction (SPE) to remove interfering components.[1][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for This compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing system_issue Systemic Issue: - Check for extra-column volume - Column void or blocked frit - Leaks all_peaks_tailing->system_issue Yes single_peak_tailing Specific Analyte Issue all_peaks_tailing->single_peak_tailing No replace_column Consider replacing the column system_issue->replace_column consult_manufacturer Issue Persists: Consult instrument/column manufacturer replace_column->consult_manufacturer optimize_mp Optimize Mobile Phase single_peak_tailing->optimize_mp lower_ph Lower pH to 2-3 with 0.1% Formic Acid or TFA optimize_mp->lower_ph Adjust pH increase_buffer Increase buffer concentration (25-50 mM) optimize_mp->increase_buffer Adjust Buffer evaluate_column Evaluate Column Chemistry lower_ph->evaluate_column increase_buffer->evaluate_column end_capped Use an end-capped or polar-embedded column evaluate_column->end_capped Change Column check_sample Check Sample & Injection evaluate_column->check_sample No Change resolved Peak Tailing Resolved end_capped->resolved dilute_sample Dilute sample to check for overload check_sample->dilute_sample Overload? weak_solvent Ensure weak injection solvent check_sample->weak_solvent Solvent Mismatch? check_sample->consult_manufacturer No Improvement dilute_sample->resolved weak_solvent->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Data Summary Table

The following table summarizes key experimental parameters and their impact on peak tailing for basic compounds.

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH pH 2.0 - 3.0Reduction Protonates silanol groups, minimizing secondary interactions with basic analytes.[4][5]
pH > 7.0Increase Silanol groups are deprotonated and more interactive with basic analytes.[5]
Buffer Concentration Low (< 10 mM)Increase Insufficient buffering capacity to control pH at the silica surface.
High (25-50 mM)Reduction Maintains a consistent pH and can mask silanol interactions.[6]
Column Type Non-end-capped (Type A Silica)Increase High concentration of active silanol groups.[7]
End-capped (Type B Silica)Reduction Reduced number of active silanol groups.[1][5]
Polar-EmbeddedReduction Provides shielding of the silica surface from basic analytes.[1]
Sample Concentration HighIncrease Can lead to column overload and peak distortion.[6][9]
LowReduction Operates within the linear capacity of the column.
Injection Solvent Stronger than Mobile PhaseIncrease Causes band broadening and peak distortion.[4]
Weaker than Mobile PhaseReduction Promotes proper focusing of the analyte band at the head of the column.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details the preparation of a mobile phase with a lower pH to mitigate secondary silanol interactions.

  • Objective: To assess the effect of mobile phase pH on the peak shape of this compound.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile or methanol

    • Formic acid or trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare the aqueous component of the mobile phase (e.g., 95:5 water:acetonitrile).

    • Add a small amount of formic acid or TFA to the aqueous component to adjust the pH to approximately 2.5. A typical concentration is 0.1% (v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

    • Inject the sample and compare the resulting peak shape to that obtained with the original mobile phase.

Protocol 2: Sample Dilution Study

This protocol is designed to determine if column overload is the cause of peak tailing.

  • Objective: To evaluate the effect of sample concentration on peak shape.

  • Materials:

    • Stock solution of this compound

    • Sample solvent (ideally the mobile phase)

  • Procedure:

    • Prepare a series of dilutions of your stock solution (e.g., 1:2, 1:5, 1:10, and 1:20) using the sample solvent.

    • Inject the original, undiluted sample and record the chromatogram.

    • Sequentially inject the dilutions, from most concentrated to most dilute.

    • Analyze the peak shape for each injection. A significant improvement in the tailing factor at lower concentrations is indicative of column overload.[6]

References

Technical Support Center: Synthesis of N-Aryl Sultams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-aryl sultams. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of N-aryl sultams, particularly in widely used cross-coupling reactions.

Issue 1: Low to No Product Yield

Q: My N-arylation reaction is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?

A: Low yields in N-aryl sultam synthesis are a frequent issue and can often be resolved by systematically evaluating your reaction components and conditions.

  • Catalyst System Integrity: The palladium catalyst and its associated ligands are central to the success of many N-arylation reactions.

    • Catalyst Activity: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Ensure your catalyst is fresh and has been stored under an inert atmosphere.[1]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can poison the catalyst.[1] Use fresh ligands and handle them under an inert atmosphere. For challenging couplings, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]

    • Catalyst Loading: While lower catalyst loading is desirable, insufficient catalyst can lead to incomplete conversion. If you suspect catalyst deactivation, a modest increase in catalyst loading may improve the yield. Conversely, very high catalyst loadings can sometimes lead to increased side reactions.

  • Reagent and Solvent Quality: The purity of your starting materials and solvents is critical.

    • Sultam Purity: Ensure the starting sultam is pure and dry.

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may necessitate more specialized and highly active catalyst systems.[1]

    • Solvent and Base Purity: Always use anhydrous and degassed solvents, as the presence of oxygen can deactivate the palladium catalyst.[1][3] Ensure your base is of high purity and is adequately dried.

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can lead to a sluggish reaction. If the reaction is not proceeding, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions and catalyst decomposition.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Premature workup can result in low yields due to incomplete conversion.

    • Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can deactivate the catalyst.[3]

Issue 2: Presence of Significant Side Products

Q: My reaction is producing a complex mixture with significant side products, complicating purification. How can I identify and minimize these?

A: The formation of side products is a common pitfall. Understanding the likely side reactions can help in devising strategies to minimize them.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct. This side reaction is often promoted by the presence of oxygen.[4]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a Pd(0) source or an efficient precatalyst system can also help reduce homocoupling.[2]

  • Protodeboronation (in Suzuki-Miyaura type couplings): If using an arylboronic acid derivative, this side reaction replaces the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient arylboronic acids.[1]

    • Solution:

      • Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]

      • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous conditions can be beneficial.[1]

      • Stable Boron Reagents: Consider using more stable boron reagents like pinacol esters or MIDA boronates.[1]

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene.

    • Solution: This can sometimes be caused by β-hydride elimination. Optimizing the ligand and reaction conditions can help to suppress this pathway.

  • Degradation of the Sultam Ring: Under harsh basic or thermal conditions, the sultam ring may not be stable.

    • Solution: Screen for milder bases and lower reaction temperatures.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my N-aryl sultam product from the reaction mixture. What are the best approaches?

A: N-aryl sultams can sometimes be challenging to purify due to their polarity and the presence of closely related impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. For very polar sultams, consider using alumina or a C18-functionalized silica for reverse-phase chromatography.

    • Solvent System Optimization: A systematic screening of solvent systems is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Adding a small amount of a polar modifier like methanol may be necessary for highly polar compounds.

    • TLC Analysis: Before running a column, always optimize the separation on a TLC plate to identify a solvent system that gives good separation between your product and the major impurities.

  • Crystallization:

    • Solvent Selection: The key is to find a solvent or solvent system in which your N-aryl sultam has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Common solvents for crystallization include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.[6]

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best for the N-arylation of sultams?

A1: The optimal catalytic system is highly dependent on the specific sultam and aryl halide substrates.

  • Palladium-based catalysts are the most widely used. The Buchwald-Hartwig amination protocol, which typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand, is a robust and versatile method.[7] The choice of ligand is critical, with bulky, electron-rich ligands often providing the best results.

  • Copper-based catalysts (Ullmann condensation) can also be effective, particularly for electron-deficient aryl halides.[8][9] Modern protocols often use a copper(I) source (e.g., CuI) with a ligand such as a diamine.[8]

Q2: What is the best base to use for the N-arylation of sultams?

A2: The choice of base is crucial and can significantly impact the reaction yield.

  • Strong, non-nucleophilic bases are commonly used in palladium-catalyzed reactions. Sodium tert-butoxide (NaOtBu) is a frequent choice due to its high basicity, which facilitates the deprotonation of the sultam.[10]

  • Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used and can be advantageous when dealing with base-sensitive functional groups.[11] Potassium phosphate (K₃PO₄) is another effective base, particularly in challenging couplings.[2]

Q3: How can I improve the solubility of my reagents in the reaction mixture?

A3: Poor solubility can hinder reaction rates and lead to incomplete conversion.

  • Solvent Screening: A variety of solvents have been successfully used for N-arylation reactions, including toluene, dioxane, THF, and DMF.[12][13] If solubility is an issue, switching to a more polar aprotic solvent like DMF or DMAc may help.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of the reagents.

  • Concentration: While counterintuitive, sometimes a higher concentration can help to keep all reagents in the solution phase. However, for intramolecular reactions, high dilution is often preferred.

Q4: Can I run the N-arylation reaction open to the air?

A4: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (nitrogen or argon). Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to deactivation and lower yields.[3][14] While some modern precatalysts show improved air stability, consistent and reproducible results are best achieved with standard Schlenk techniques.[14]

Data Presentation

Table 1: Effect of Base on the Yield of a Model Buchwald-Hartwig N-Arylation of a Sultam

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene1001292
2K₃PO₄Dioxane1001885
3Cs₂CO₃Dioxane1102488
4K₂CO₃DMF1202475

Data is representative and compiled from typical outcomes in related literature. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Ligands for a Challenging N-Arylation with an Aryl Chloride

EntryLigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
1PPh₃2120<10
2BINAP212045
3XPhos1.511089
4SPhos1.511091

Data is representative and illustrates general trends. Optimal ligand choice is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Sultam (Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sultam (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%). Then, add the degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Sultam, Aryl Halide, Base setup Add to Oven-Dried Schlenk Tube reagents->setup inert Evacuate and Backfill with N2/Ar (3x) setup->inert add_cat Add Pd Catalyst and Ligand inert->add_cat add_solv Add Degassed Solvent add_cat->add_solv heat Heat and Stir at Optimal Temperature add_solv->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter extract Aqueous Wash filter->extract purify Column Chromatography or Crystallization extract->purify

A generalized experimental workflow for the synthesis of N-aryl sultams.

Troubleshooting_Flowchart start Low Yield of N-Aryl Sultam check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions impure_reagents Impure or Degraded Reagents? check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions solution_reagents Solution: - Use fresh, high-purity reagents - Ensure anhydrous and degassed solvents - Handle ligands under inert atmosphere impure_reagents->solution_reagents Yes analyze_crude Analyze Crude Product (NMR, LC-MS) impure_reagents->analyze_crude No solution_conditions Solution: - Optimize temperature and time - Ensure a robust inert atmosphere - Screen different bases/solvents suboptimal_conditions->solution_conditions Yes suboptimal_conditions->analyze_crude No end Improved Yield solution_reagents->end solution_conditions->end side_products Significant Side Products? analyze_crude->side_products solution_side_products Solution: - Improve degassing to minimize homocoupling - Use milder base to prevent degradation - Change boronic acid derivative to avoid protodeboronation side_products->solution_side_products Yes side_products->end No solution_side_products->end

A troubleshooting flowchart for low yields in N-aryl sultam synthesis.

References

Technical Support Center: 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the production of this and similar compounds.

Experimental Protocols

Two common synthetic routes for the preparation of this compound involve the initial synthesis of the isothiazolidine 1,1-dioxide core, followed by an N-arylation reaction.

Method 1: Synthesis of Isothiazolidine 1,1-dioxide from Taurine

This method provides a straightforward approach to the core heterocyclic structure from a readily available starting material.

Step 1: Chlorosulfonation of Taurine

  • To a stirred suspension of taurine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloroethanesulfonyl chloride.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 2-chloroethanesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Filter the reaction mixture to remove the amine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain crude isothiazolidine 1,1-dioxide.

Method 2: N-Arylation of Isothiazolidine 1,1-dioxide

The final step involves the coupling of the isothiazolidine 1,1-dioxide core with a suitable aryl partner, such as 1-bromo-3-iodobenzene or 3-bromoaniline. Two common methods for this C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation.

Option A: Buchwald-Hartwig Amination

  • To a reaction vessel, add isothiazolidine 1,1-dioxide (1 equivalent), 1-bromo-3-iodobenzene (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Add a base (e.g., cesium carbonate, 1.5-2 equivalents) and a dry, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

Option B: Ullmann Condensation

  • Combine isothiazolidine 1,1-dioxide (1 equivalent), 1-bromo-3-iodobenzene (1.2 equivalents), a copper catalyst (e.g., CuI, 10-20 mol%), and a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%).

  • Add a base (e.g., potassium carbonate, 2 equivalents) and a high-boiling polar solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture to 100-140 °C under an inert atmosphere for 24-48 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

Troubleshooting Guides

Low Yield in Isothiazolidine 1,1-dioxide Synthesis
Symptom Potential Cause Recommended Solution
Low conversion of taurine Incomplete reaction with chlorosulfonic acid.- Ensure dropwise addition of chlorosulfonic acid at 0 °C to control the exotherm. - Increase the reaction time or slightly elevate the temperature after the initial addition. - Use a larger excess of chlorosulfonic acid.
Formation of polymeric byproducts Uncontrolled reaction conditions during cyclization.- Maintain a low temperature (0 °C) during the addition of the base. - Use a high-dilution technique to favor intramolecular cyclization over intermolecular polymerization. - Ensure the 2-chloroethanesulfonyl chloride intermediate is dry before proceeding.
Decomposition of product Harsh work-up conditions.- Use a mild quenching procedure with ice. - Avoid strong acids or bases during extraction.
Low Yield in N-Arylation Step
Symptom Potential Cause Recommended Solution
Incomplete consumption of starting materials Inactive catalyst.- Use fresh palladium or copper catalyst. - Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. - For Buchwald-Hartwig, consider a different palladium precatalyst or ligand.
Insufficient base strength or solubility.- For Buchwald-Hartwig, consider a stronger base like potassium tert-butoxide if compatible with other functional groups. - For Ullmann, ensure the base is finely powdered for better reactivity.
Formation of dehalogenated arene β-hydride elimination (Buchwald-Hartwig).[1]- Optimize the ligand-to-metal ratio. - Use a bulkier phosphine ligand to disfavor β-hydride elimination.
Homocoupling of aryl halide Side reaction in Ullmann condensation.- Use a ligand to modulate the reactivity of the copper catalyst. - Optimize the reaction temperature; lower temperatures may favor the desired cross-coupling.
Low product recovery after work-up Product is partially soluble in the aqueous phase.- Perform multiple extractions with the organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Purification Challenges
Symptom Potential Cause Recommended Solution
Product streaks on silica gel column Polar nature of the sulfonamide.- Deactivate the silica gel with triethylamine before use. - Use a gradient elution with a more polar solvent system. - Consider using a different stationary phase like alumina or reverse-phase silica.
Co-elution with starting materials or byproducts Similar polarity of compounds.- Optimize the solvent system for column chromatography. - Attempt purification via recrystallization from a suitable solvent or solvent mixture. This is often more scalable.
Product decomposition during purification Sensitivity to acidic silica gel.- Use deactivated silica gel. - If possible, prioritize non-chromatographic methods like crystallization or precipitation.

Scale-up Challenges

Challenge Root Cause Mitigation Strategy
Exothermic reactions becoming difficult to control Lower surface area-to-volume ratio in larger reactors.- Implement controlled, slow addition of reagents. - Ensure the reactor has adequate cooling capacity. - Use a reaction calorimetry study to understand the thermal profile of the reaction.
Decreased yields and increased impurities Inefficient mixing leading to localized "hot spots" or high concentrations of reagents.- Use appropriately designed impellers and agitation rates for the reactor scale. - Consider the use of in-line monitoring to ensure homogeneity.
Difficulty in removing catalyst residues Higher catalyst loading required for complete conversion at scale.- For palladium catalysts, consider using a scavenger resin after the reaction. - Develop a robust crystallization procedure that effectively excludes metal impurities.
Longer reaction and work-up times Larger volumes of materials to process.- Optimize reaction conditions to reduce reaction times (e.g., higher catalyst loading if cost-effective, higher temperatures if the product is stable). - Plan for efficient phase separations in large-scale extraction equipment.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of aryl halide for the N-arylation step?

A1: 1-bromo-3-iodobenzene is often preferred for cross-coupling reactions. The C-I bond is typically more reactive than the C-Br bond, allowing for selective oxidative addition in palladium-catalyzed reactions under carefully controlled conditions. This can help to avoid side reactions involving the bromine substituent.

Q2: My Buchwald-Hartwig reaction is not going to completion. What should I try first?

A2: First, ensure that your solvent and reagents are scrupulously dry and that the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst. If conditions are optimal, consider screening different phosphine ligands, as the ligand can have a significant impact on the reaction's success.

Q3: Can I use a different base for the N-arylation?

A3: Yes, the choice of base is critical and can be optimized. For the Buchwald-Hartwig reaction, bases like cesium carbonate, potassium carbonate, and potassium tert-butoxide are commonly used. The choice will depend on the reactivity of your substrates and the tolerance of other functional groups. For the Ullmann condensation, inorganic bases like potassium carbonate or potassium phosphate are typical.

Q4: How can I effectively remove the palladium or copper catalyst from my final product on a large scale?

A4: While column chromatography is effective at the lab scale, it is often not practical for large-scale production. Developing a robust crystallization procedure is the most common and effective method for removing metal impurities. Additionally, treatment of the crude product solution with a metal scavenger resin can be a highly effective step before final purification.

Q5: Are there any safety concerns I should be aware of during scale-up?

A5: The use of chlorosulfonic acid is hazardous and requires careful handling due to its corrosive nature and reactivity with water. The N-arylation reactions often use flammable solvents at high temperatures, so appropriate engineering controls are necessary. Palladium catalysts can be pyrophoric, especially after filtration, and should be handled with care. A thorough process safety review is essential before any scale-up.

Visualizations

experimental_workflow Overall Synthetic Workflow cluster_synthesis Synthesis of Isothiazolidine 1,1-dioxide cluster_arylation N-Arylation Taurine Taurine Chlorosulfonation Chlorosulfonation Taurine->Chlorosulfonation Cyclization Intramolecular Cyclization Chlorosulfonation->Cyclization Isothiazolidine_dioxide Isothiazolidine 1,1-dioxide Cyclization->Isothiazolidine_dioxide Buchwald_Hartwig Buchwald-Hartwig Amination Isothiazolidine_dioxide->Buchwald_Hartwig Ullmann Ullmann Condensation Isothiazolidine_dioxide->Ullmann Aryl_halide 3-Bromoiodobenzene Aryl_halide->Buchwald_Hartwig Aryl_halide->Ullmann Final_Product This compound Buchwald_Hartwig->Final_Product Ullmann->Final_Product

Caption: Synthetic workflow for this compound.

buchner_hartwig_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Complex Pd0->Ox_Add + Ar-X Amine_Coord Amine Coordinated Complex Ox_Add->Amine_Coord + R2NH Red_Elim Reductive Elimination Amine_Coord->Red_Elim - HX, + Base Red_Elim->Pd0 - Ar-NR2 Product Ar-NR2 Red_Elim->Product Aryl_Halide Ar-X Amine R2NH Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

scale_up_logic Scale-up Troubleshooting Logic Problem Low Yield or High Impurities at Scale Thermal Thermal Control Issues? Problem->Thermal Mixing Mixing Inefficiency? Problem->Mixing Purity Raw Material Purity? Problem->Purity Thermal->Mixing No Sol_Thermal Improve Cooling, Slow Addition Rate Thermal->Sol_Thermal Yes Mixing->Purity No Sol_Mixing Optimize Agitation, Baffle Installation Mixing->Sol_Mixing Yes Sol_Purity Re-purify Starting Materials Purity->Sol_Purity Yes

Caption: Decision tree for troubleshooting common scale-up issues.

References

Validation & Comparative

comparing biological activity of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide with other sultams

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The sultam scaffold, a cyclic sulfonamide, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These include anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2] This guide will delve into these activities, presenting quantitative data from studies on various sultam and thiazolidinone analogs to facilitate a comparative assessment.

Table 1: Comparative Biological Activities of Representative Sultam and Thiazolidinone Derivatives

Compound ClassSpecific Compound/DerivativeBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)Reference
Anticancer 2-(benzothiazol-2-ylthio)-N'-(3-(4-chlorophenyl)-4-(phenyl)thiazol-2(3H)-ylidene)acetohydrazideAnticancerC6 (rat brain glioma) cell lineIC₅₀: 0.03 mM[1]
5-((5-Nitrofuran-2-yl)allylidene)-3-ethyl-2-thioxo-4-thiazolidinoneAnticancerMCF-7 (human breast cancer)IC₅₀: 1.25 µM[3]
2-cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-phenylacetamideAnticancerCNS, kidney, and breast cancer cell linesSelectively inhibited cell growth[4]
Anti-inflammatory 4-(4-oxo-2-(4-hydroxyphenyl)-1,3-thiazolidin-3-yl)benzenesulfonamideCOX-2 InhibitionColorimetric enzyme assay61.75% inhibition[5]
Thiazolyl/benzo[d]isothiazolyl Schiff basesAnti-inflammatoryCarrageenan-induced mice paw edema16.3-64% inhibition[6]
Antimicrobial 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dioneAntibacterial (Gram-positive)Microdilution methodMIC: 2-16 µg/mL[2]
2,3-diaryl-thiazolidin-4-onesAntibacterial (Gram-positive & Gram-negative)Microdilution methodMIC: 0.008–0.24 mg/mL[7]
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidAntibacterial (S. aureus)Well diffusion technique-[8]
Antifungal Heteroaryl(aryl) thiazole derivativesAntifungalMicrodilution methodMIC: 0.08–0.23 mg/mL[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.

Anticancer Activity Assessment (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Culture: Human cancer cell lines (e.g., C6, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[10]

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity of compounds can be assessed using the carrageenan-induced paw edema model in rodents.[5][6]

  • Animal Model: Wistar rats or Swiss albino mice are used for the study.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle only.

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assessment (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[2][7][9]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the evaluation of the biological activity of novel compounds.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis & Characterization synthesis Synthesis of Sultam Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Protein Expression apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for anticancer activity screening of novel sultam derivatives.

Signaling_Pathway_Inflammation stimulus e.g., Carrageenan phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins edema Edema prostaglandins->edema pain Pain prostaglandins->pain sultam Sultam Derivatives sultam->cox Inhibition

Caption: Simplified signaling pathway of inflammation and potential inhibition by sultam derivatives.

References

A Comparative Analysis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide and Other Bioactive Bromophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic incorporation of a bromophenyl moiety into various heterocyclic scaffolds has yielded a plethora of compounds with significant therapeutic potential. This guide provides a comparative overview of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide against other notable bromophenyl-containing compounds, highlighting their performance in preclinical studies. The focus is on their anticancer, anti-inflammatory, and enzyme-inhibitory activities, supported by experimental data to inform researchers and scientists in the field.

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a bromophenyl group linked to a sultam core—suggest potential bioactivity. The isothiazolidine 1,1-dioxide (gamma-sultam) skeleton is a known pharmacophore in various therapeutic agents.[1] This guide, therefore, draws comparisons with structurally related bromophenyl-containing heterocycles to provide a predictive and contextual analysis of its potential.

Comparative Performance Data

The following table summarizes the biological activities of selected bromophenyl-containing compounds across different therapeutic areas. This data facilitates a comparative assessment of their potency and spectrum of action.

Compound/ClassTarget/AssayActivity Metric (IC50/PGI)Therapeutic Area
Bromophenol Hybrids (e.g., Compound 17a) A549 (Lung Carcinoma) Cell LineIC50: 4.49 µg/mLAnticancer
Bel7402 (Hepatocellular Carcinoma) Cell LineIC50: 6.21 µg/mL
HCT116 (Colon Carcinoma) Cell LineIC50: 7.35 µg/mL
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (e.g., Compound 4e) SNB-75 (CNS Cancer) Cell LinePGI: 41.25% at 10⁻⁵ MAnticancer
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (e.g., Compound 4i) SNB-75 (CNS Cancer) Cell LinePGI: 38.94% at 10⁻⁵ MAnticancer
Benzo[d]isothiazole 1,1-dioxide Derivatives (e.g., Compound 3g) 5-Lipoxygenase (5-LOX)IC50: 0.6 µMAnti-inflammatory
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)IC50: 2.1 µM
N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (e.g., Compound 5l) Acetylcholinesterase (AChE)IC50: 52.63 µMEnzyme Inhibition
N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (e.g., Compound 5h) α-GlucosidaseIC50: 57.38 µMEnzyme Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, Bel7402, HepG2, HCT116, and Caco2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[2]

  • MTT Staining: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).[2]

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition Assays

These assays determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Acetylcholinesterase (AChE) Inhibition Assay: The assay is performed using a modified Ellman's method. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and the test compound in a phosphate buffer. The rate of the reaction is monitored by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, spectrophotometrically.[3]

  • α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. The reaction is carried out in the presence and absence of the test compound, and the absorbance of the product is measured.[3]

  • 5-LOX and mPGES-1 Inhibition Assays: The inhibitory activities against these enzymes are typically evaluated using cell-free assays. For 5-LOX, the formation of leukotrienes is measured, often by HPLC. For mPGES-1, the conversion of PGH2 to PGE2 is quantified, usually by enzyme immunoassay (EIA).[4]

Reactive Oxygen Species (ROS) Generation Assay

This assay is used to investigate if a compound induces oxidative stress in cells, a common mechanism for anticancer agents.

  • Cell Treatment: Cancer cells are treated with the test compound for a defined period.

  • DCFH-DA Staining: The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[5]

  • Quantification: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a flow cytometer.[5]

Visualizing Molecular Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways. Many bromophenyl-containing compounds exert their anticancer effects by inducing the generation of reactive oxygen species (ROS), leading to apoptosis.

ROS_Mediated_Apoptosis cluster_cell Cancer Cell Compound Bromophenyl-containing Compound ROS ↑ Intracellular ROS Compound->ROS Mitochondrion Mitochondrial Stress ROS->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitochondrion->Bax Activation CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Bromophenyl Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Validating the Antibacterial Efficacy of Novel Isothiazolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and validation of novel antimicrobial agents. This guide provides a framework for assessing the antibacterial efficacy of new chemical entities, using the structural class of isothiazolidine 1,1-dioxides as a case study. While specific data for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide is not available in current literature, we will draw comparisons from structurally related and well-studied isothiazolone and thiazolidinone derivatives to illustrate the validation process. This document outlines standard experimental protocols, presents comparative data from related compounds, and visualizes the typical workflow for antibacterial efficacy testing.

Comparative Antibacterial Activity of Isothiazolone and Thiazolidinone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isothiazolone and thiazolidinone derivatives against common bacterial strains. This data, gathered from published studies, serves as a benchmark for evaluating the potential of novel compounds within this class. Lower MIC values indicate greater antibacterial potency.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isothiazolones 5-chloroisothiazolone with N-(4-chlorophenyl) substitutionE. coli BL21 (NDM-1)< 0.032Meropenem> 256
Isothiazolone-nitroxide hybrid 22Vancomycin-resistant S. aureus (VRSA)8.75 µMMIT 1280 µM
Isothiazolyl oxazolidinone 8aStaphylococcus aureusComparable to LinezolidLinezolid-
Thiazolidinones 2,3-diaryl-thiazolidin-4-one (Compound 5)S. aureus0.008 - 0.06Ampicillin0.1 - 0.3
Chlorinated thiazolidinone 4aE. coli (TolC-mutant)16--
Ciprofloxacin/thiazolidine-2,4-dione hybrid 3aS. aureus ATCC 65380.02 µMCiprofloxacin5.49 µM

Experimental Protocols

The determination of a compound's antibacterial efficacy relies on standardized and reproducible experimental protocols. The following are methodologies commonly employed in the field.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.[1]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The test compound, in this case, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes positive controls (bacteria and broth, no compound) and negative controls (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the antibacterial efficacy of a novel compound.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis and Follow-up cluster_comparison Comparative Evaluation start Start: Synthesize and Purify 2-(3-bromophenyl)isothiazolidine 1,1-dioxide bacterial_culture Prepare Standardized Bacterial Inoculum start->bacterial_culture compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep mic_assay Perform Broth Microdilution MIC Assay bacterial_culture->mic_assay compound_prep->mic_assay determine_mic Determine MIC mic_assay->determine_mic mbc_assay Perform MBC Assay determine_mic->mbc_assay compare_data Compare MIC/MBC with Standard Antibiotics and Related Compounds determine_mic->compare_data determine_mbc Determine MBC mbc_assay->determine_mbc determine_mbc->compare_data end Conclusion on Antibacterial Efficacy compare_data->end

Caption: Workflow for determining antibacterial efficacy.

Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound is uncharacterized, isothiazolones are known to exert their antibacterial effects through a multi-step process.[2][3] This involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to a loss of viability.[3]

The primary mechanism involves the electrophilic nature of the isothiazolone ring, which reacts with thiol groups in critical proteins and enzymes. This leads to the disruption of metabolic pathways, including dehydrogenase enzymes involved in cellular respiration and ATP synthesis.[2][3] The destruction of protein thiols and the production of free radicals contribute to cell death.[2][3] Some thiazolidinone derivatives have been shown to act as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[4]

The following diagram illustrates the proposed mechanism of action for isothiazolone-based compounds.

mechanism_of_action cluster_compound Isothiazolone Compound cluster_target Bacterial Cell cluster_effect Antibacterial Effect compound Isothiazolone Derivative thiol_groups Thiol Groups in Proteins & Enzymes compound->thiol_groups Reacts with topoisomerase DNA Gyrase / Topoisomerase IV (for some derivatives) compound->topoisomerase Inhibits (some derivatives) dehydrogenase Dehydrogenase Enzymes thiol_groups->dehydrogenase Disrupts inhibition Inhibition of Metabolic Pathways (Respiration, ATP Synthesis) dehydrogenase->inhibition dna_inhibition Inhibition of DNA Replication topoisomerase->dna_inhibition cell_death Cell Death inhibition->cell_death dna_inhibition->cell_death

Caption: Proposed mechanism of antibacterial action.

References

Comparative Analysis of Synthetic Routes to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The analysis is based on established synthetic methodologies for analogous isothiazolidine 1,1-dioxides and related sulfur-containing heterocycles. This document outlines key synthetic strategies, presents comparative data in a tabular format, provides detailed experimental protocols for representative reactions, and includes visualizations of the synthetic workflows.

Introduction

This compound is a sultam, a class of compounds recognized for their diverse biological activities. The synthesis of this specific molecule can be approached through several strategic disconnections, primarily focusing on the formation of the isothiazolidine ring. The most common and effective methods involve the cyclization of a linear precursor containing the necessary nitrogen, sulfur, and carbon framework. This guide will compare two primary synthetic strategies: Route A: Two-Step Synthesis via Sulfonamide Formation and Cyclization and Route B: One-Pot Synthesis via Michael Addition .

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes, based on typical yields and conditions reported for similar transformations.

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis
Starting Materials 3-bromoaniline, 2-chloroethanesulfonyl chloride3-bromoaniline, vinylsulfonamide
Key Intermediates N-(3-bromophenyl)-2-chloroethanesulfonamideNot isolated
Overall Yield 60-75%70-85%
Number of Steps 21
Reaction Time 12-24 hours8-16 hours
Purification Method Column chromatography for each stepColumn chromatography
Scalability Readily scalablePotentially scalable with optimization

Experimental Protocols

Route A: Two-Step Synthesis via Sulfonamide Formation and Cyclization

Step 1: Synthesis of N-(3-bromophenyl)-2-chloroethanesulfonamide

  • To a stirred solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add 2-chloroethanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-bromophenyl)-2-chloroethanesulfonamide.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the N-(3-bromophenyl)-2-chloroethanesulfonamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Route B: One-Pot Synthesis via Aza-Michael Addition

  • In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and vinylsulfonamide (1.2 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq), to the stirring solution.[1]

  • Heat the reaction mixture to reflux (approximately 60-80 °C) for 8-16 hours.[1]

  • Monitor the formation of the product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product is then purified by filtration through a silica plug or by column chromatography to give the final product, this compound.[1]

Mandatory Visualization

G cluster_0 Route A: Two-Step Synthesis 3-Bromoaniline 3-Bromoaniline Sulfonamide_Formation Sulfonamide_Formation 3-Bromoaniline->Sulfonamide_Formation 2-Chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl_chloride->Sulfonamide_Formation Intermediate N-(3-bromophenyl)-2- chloroethanesulfonamide Sulfonamide_Formation->Intermediate Pyridine or Et3N Intramolecular_Cyclization Intramolecular_Cyclization Intermediate->Intramolecular_Cyclization NaH or K2CO3 Final_Product_A 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Intramolecular_Cyclization->Final_Product_A

Caption: Workflow for the two-step synthesis of this compound.

G cluster_1 Route B: One-Pot Synthesis 3-Bromoaniline_B 3-Bromoaniline Aza_Michael_Addition Aza-Michael Addition 3-Bromoaniline_B->Aza_Michael_Addition Vinylsulfonamide Vinylsulfonamide Vinylsulfonamide->Aza_Michael_Addition Final_Product_B 2-(3-bromophenyl)isothiazolidine 1,1-dioxide Aza_Michael_Addition->Final_Product_B DBU (cat.), Heat

Caption: Workflow for the one-pot synthesis via Aza-Michael addition.

Comparative Discussion

Route A represents a classical and robust approach to the synthesis of N-arylisothiazolidine 1,1-dioxides. The two-step nature of this pathway allows for the isolation and characterization of the key intermediate, N-(3-bromophenyl)-2-chloroethanesulfonamide. This can be advantageous for process control and optimization. However, the additional step of isolating the intermediate can lower the overall yield and increase the total synthesis time.

Route B , the one-pot aza-Michael addition, offers a more streamlined and atom-economical approach. By combining the reactants in a single step, this method can reduce solvent waste, reaction time, and purification efforts, often leading to higher overall yields. The use of a catalytic amount of a non-nucleophilic base like DBU is a key feature of this modern synthetic strategy.[1] The primary challenge for this route might be the potential for side reactions, which could complicate purification, especially during scale-up.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two would depend on the specific requirements of the researcher. For rapid access to the target compound and higher throughput, the one-pot aza-Michael addition (Route B) is preferable. For larger scale synthesis where process control and intermediate characterization are critical, the two-step approach (Route A) may be more suitable. The experimental protocols provided are based on well-established literature precedents for similar transformations and can serve as a solid starting point for the synthesis of this and related compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Isothiazolidine 1,1-Dioxide and Thiazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide is not available in the current scientific literature. This guide provides a comparative overview of structurally related compound classes, namely Benzo[d]isothiazole 1,1-dioxide derivatives and Thiazolidinedione (TZD) derivatives , to offer insights into the potential biological activities of the isothiazolidine 1,1-dioxide scaffold.

Introduction

Isothiazolidine 1,1-dioxides and their derivatives, such as thiazolidinediones, represent important classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are featured in a variety of biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic agents. This guide summarizes the available in vitro and in vivo experimental data for these related compound classes to provide a valuable resource for researchers, scientists, and drug development professionals.

In Vitro Efficacy

The in vitro studies on benzo[d]isothiazole 1,1-dioxide and thiazolidinedione derivatives reveal their potent inhibitory effects on key enzymes and cancer cell lines.

Anti-inflammatory Activity

A notable therapeutic target for these compounds is in the treatment of inflammation. Certain benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E(2) synthase-1 (mPGES-1), two key enzymes in the inflammatory cascade.

Table 1: In Vitro Anti-inflammatory Activity of Benzo[d]isothiazole 1,1-Dioxide Derivatives

Compound ClassTargetAssay SystemIC50 Values (µM)Reference
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues5-LOXEnzyme Inhibition Assay0.15 - 23.6[1]
mPGES-1Enzyme Inhibition Assay0.15 - 23.6[1]
Compound 3g5-LOXEnzyme Inhibition Assay0.6[1]
mPGES-1Enzyme Inhibition Assay2.1[1]
Anticancer Activity

Thiazolidinedione derivatives have been extensively studied for their antiproliferative effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity of Thiazolidinedione and Related Derivatives

Compound Class/CompoundCell LineActivityIC50 Values (µg/mL)Reference
Pyridine-thiourea precursor (1a)HEp-2Antiproliferative7.5
Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a)HEp-2Antiproliferative5.9
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (13a)HepG2Antiproliferative9.5
Benzothiazole derivative (KC12)MDA-MB-231FOXM1 Inhibition6.13 µM[2]
Benzothiazole-thiazolidine-2,4-dione hybrid (KC21)MDA-MB-231FOXM1 Inhibition10.77 µM[2]
Benzothiazole-thiazolidine-2,4-dione hybrid (KC30)MDA-MB-231FOXM1 Inhibition12.86 µM[2]
Antidiabetic Activity

Thiazolidinediones are well-known for their use as antidiabetic agents. Their mechanism often involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). In vitro studies have also demonstrated their ability to inhibit enzymes like α-amylase and α-glucosidase.

Table 3: In Vitro Antidiabetic Activity of Thiazolidinedione Derivatives

CompoundTargetActivityIC50 Values (µg/mL)Reference
Thiazolidinedione derivatives (4-6)α-amylaseEnzyme Inhibition11.8 - 21.34[3]
Acarbose (standard)α-amylaseEnzyme Inhibition24.1[3]

In Vivo Efficacy

In vivo studies in animal models have corroborated the therapeutic potential observed in in vitro assays for these classes of compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of mPGES-1 and 5-LOX inhibitors have been demonstrated in rodent models of inflammation.

Table 4: In Vivo Anti-inflammatory Activity

Compound Class/CompoundAnimal ModelEffectOutcomeReference
mPGES-1/5-LOX dual inhibitor (LFA-9)Carrageenan-induced rat paw edemaInhibition of inflammation70.4% inhibition[2]
Thiazolyl and isothiazolyl azomethine derivativesCarrageenan-induced mice paw edemaInhibition of inflammation16.3 - 64% inhibition[4]
Anticancer Activity

Thiazolidinediones have been shown to suppress tumor growth in various in vivo cancer models.

Table 5: In Vivo Anticancer Activity of Thiazolidinedione Derivatives

Compound ClassAnimal ModelEffectOutcomeReference
Thiazolidinediones (TZDs)Various tumor modelsSuppression of tumor developmentApoptosis induction, cell cycle arrest, and differentiation[3][5]
Thiazolidinedione derivative (Compound 60)4T1 mouse model of breast cancerTumor growth inhibition86.19% inhibition at 30 mg/kg[6]
Antidiabetic Activity

The antidiabetic efficacy of thiazolidinedione derivatives has been confirmed in animal models of diabetes, where they have been shown to regulate blood glucose and lipid levels.

Table 6: In Vivo Antidiabetic Activity of Thiazolidinedione Derivatives

Compound ClassAnimal ModelEffectOutcomeReference
Thiazolidine-2,4-dione derivatives (4-7)Alloxan-induced diabetic rat modelRegulation of blood glucose and hyperlipidemiaLowered blood glucose and regulated lipid levels to near normal after 30 days[1][7]
2-Aminobenzothiazole derivatives (3b and 4y)T2D rat modelReduction of blood glucoseBlood glucose levels <200 mg/dL after 4 weeks[8]

Signaling Pathways and Experimental Workflows

Dual Inhibition of 5-LOX and mPGES-1 Pathway

The anti-inflammatory effects of certain benzo[d]isothiazole 1,1-dioxide derivatives are achieved through the dual inhibition of the 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1) pathways. This dual action blocks the production of pro-inflammatory leukotrienes and prostaglandins.

G Arachidonic_Acid Arachidonic Acid Five_LOX 5-LOX Arachidonic_Acid->Five_LOX COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PGH2 PGH2 COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 PGE2->Inflammation Inhibitor Benzo[d]isothiazole 1,1-dioxide derivative Inhibitor->Five_LOX inhibition Inhibitor->mPGES1 inhibition

Caption: Dual inhibition of 5-LOX and mPGES-1 pathways.

Thiazolidinedione (TZD) Anticancer Mechanism via PPARγ

Thiazolidinediones exert some of their anticancer effects through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in cell differentiation, apoptosis, and cell cycle arrest.

G TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

Caption: TZD anticancer mechanism via PPARγ activation.

General Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay photometrically measures the inhibition of the 5-LOX enzyme.

  • Assay Buffer: 50 mM phosphate buffer (pH 6.3).

  • Substrate: 80 mM Linoleic acid.

  • Enzyme: Potato 5-Lipoxygenase.

  • Procedure:

    • The assay mixture contains 2.97 ml of phosphate buffer, 5µl of linoleic acid, and a sufficient amount of the 5-LOX enzyme solution.

    • The enzyme solution is kept on ice, and control measurements are taken at intervals to ensure constant enzyme activity.

    • The reaction is initiated by adding the substrate (linoleic acid).

    • The increase in UV absorption at 234 nm is monitored at 25°C.

    • The inhibitory activity of the test compound is determined by comparing the reaction rate in the presence and absence of the inhibitor.

In Vitro Anticancer MTT Assay

This protocol is for assessing the cytotoxicity of a compound against adherent cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats.

  • Inducing Agent: 1% carrageenan solution in saline.

  • Procedure:

    • Administer the test compound (e.g., intraperitoneally or orally) to the rats.

    • After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema by the test compound is calculated by comparing it with the vehicle control group.[9]

Conclusion

While direct experimental data for this compound is currently unavailable, the comprehensive analysis of structurally related benzo[d]isothiazole 1,1-dioxide and thiazolidinedione derivatives provides strong evidence for the potential of the isothiazolidine 1,1-dioxide scaffold in developing novel therapeutics. The potent in vitro and promising in vivo efficacy of these related compounds in the areas of anti-inflammatory, anticancer, and antidiabetic research highlight the importance of further investigation into this chemical space. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for future studies on this compound and its analogues.

References

Comparative Guide to 2-Aryl Isothiazolidine 1,1-Dioxide Analogs as Dual Inhibitors of COX-2 and 5-LOX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-substituted isothiazolidine 1,1-dioxide analogs, focusing on their structure-activity relationship (SAR) as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Dual inhibition of COX-2 and 5-LOX is a promising strategy for the development of potent anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship and Performance Data

The anti-inflammatory activity of 2-substituted isothiazolidine 1,1-dioxide analogs is significantly influenced by the nature of the substituent at the 2-position of the isothiazolidine ring. The following table summarizes the in vitro inhibitory activities of a series of analogs against COX-2 and 5-LOX.

Compound IDR-Group (Substituent at 2-position)COX-2 IC50 (µM)5-LOX IC50 (µM)
S-2474 Ethyl0.011[1][2]-
Analog 1Methyl--
Analog 2Propyl--
Analog 3Phenyl--
Analog 44-Chlorophenyl--
Analog 54-Methoxyphenyl--
2-(3-bromophenyl)isothiazolidine 1,1-dioxide3-BromophenylData not availableData not available

Note: Quantitative data for a full series of analogs, including the specific 2-(3-bromophenyl) derivative, is not publicly available in the searched literature. The data for the lead compound, S-2474, demonstrates potent and selective COX-2 inhibition.[1][2] Further synthesis and testing of analogs, including the 3-bromophenyl variant, are required to establish a comprehensive SAR.

Key Observations from Available Literature:

While a complete quantitative SAR table is not available, qualitative descriptions from related studies on isothiazolidine 1,1-dioxide derivatives suggest the following trends:

  • Alkyl vs. Aryl Substitution: The nature of the substituent at the 2-position (alkyl or aryl) significantly modulates the inhibitory potency and selectivity for COX-2 versus 5-LOX.

  • Substitution on Aryl Ring: For 2-aryl analogs, the position and electronic properties of substituents on the phenyl ring are critical for activity. It is hypothesized that electron-withdrawing groups, such as a bromo substituent, could influence the binding affinity to the target enzymes.

Experimental Protocols

General Synthesis of 2-Substituted Isothiazolidine 1,1-Dioxides

The synthesis of 2-substituted isothiazolidine 1,1-dioxides can be achieved through a multi-step process. A general approach involves the following key steps:

  • Sulfonylation: Reaction of an appropriate amino compound with a sulfonyl chloride to form a sulfonamide.

  • Cyclization: Intramolecular cyclization of the sulfonamide to form the isothiazolidine 1,1-dioxide ring.

A representative synthetic scheme for a derivative, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), would involve the reaction of 2-ethyl-1,2-isothiazolidine-1,1-dioxide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

In Vitro Enzyme Inhibition Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a variety of methods, including fluorometric or colorimetric assays. A common method involves monitoring the peroxidase activity of the COX enzymes.

  • Enzyme and Compound Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent, such as DMSO.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Initiation and Detection: The reaction is initiated by the addition of arachidonic acid. The formation of prostaglandin G2 (PGG2), the initial product of the COX reaction, is monitored using a suitable probe that generates a fluorescent or colorimetric signal.

  • Data Analysis: The rate of the reaction is measured, and the percentage of inhibition for each compound concentration is calculated. IC50 values are then determined by fitting the data to a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay:

The inhibitory effect on 5-LOX activity can be assessed by measuring the formation of leukotrienes.

  • Enzyme and Compound Preparation: Purified human recombinant 5-LOX or a cell lysate containing the enzyme is used. Test compounds are prepared as described for the COX assay.

  • Assay Reaction: The enzyme is pre-incubated with the test compound and calcium.

  • Initiation and Detection: The reaction is initiated by the addition of arachidonic acid. The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes is measured, often by spectrophotometry at 234 nm or by using specific immunoassays.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action for these compounds is the dual inhibition of COX-2 and 5-LOX, which are critical enzymes in the metabolism of arachidonic acid. This dual inhibition blocks the production of two major classes of pro-inflammatory mediators.

Arachidonic_Acid_Cascade cluster_cox cluster_lox Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 FLAP FLAP AA->FLAP COX_pathway Cyclooxygenase (COX) Pathway PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_PG Inflammation, Pain, Fever Prostaglandins->Inflammation_PG LOX_pathway Lipoxygenase (LOX) Pathway LOX5 5-LOX FLAP->LOX5 HPETE5 5-HPETE LOX5->HPETE5 LTA4 LTA4 HPETE5->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes LTA4 Hydrolase Inflammation_LT Inflammation, Bronchoconstriction Leukotrienes->Inflammation_LT Inhibitor 2-Aryl Isothiazolidine 1,1-Dioxide Analogs Inhibitor->COX2 Inhibitor->LOX5

Figure 1: Dual inhibition of COX-2 and 5-LOX pathways.

This guide highlights the potential of 2-substituted isothiazolidine 1,1-dioxide analogs as a promising class of dual-acting anti-inflammatory agents. Further research, particularly the synthesis and biological evaluation of a broader range of analogs including the 2-(3-bromophenyl) derivative, is warranted to fully elucidate the structure-activity relationship and to identify lead candidates for further development.

References

Comparative Cross-Reactivity Profile of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential cross-reactivity of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. Due to a lack of direct experimental data for this specific compound, this analysis is based on the known biological activities of structurally related isothiazolidine and thiazolidine derivatives. The information herein is intended to guide future experimental investigations into the selectivity and potential off-target effects of this and similar chemical entities.

The isothiazolidine 1,1-dioxide scaffold is a key component in a variety of pharmacologically active compounds. While direct studies on the cross-reactivity of this compound are not currently available in the public domain, the broader class of thiazolidine and its derivatives has been extensively studied, revealing a wide range of biological targets. This suggests a potential for cross-reactivity that warrants careful consideration in any drug development program.

Potential Cross-Reactivity Targets Based on Structural Analogs

Based on the activities of related compounds, this compound could potentially interact with a variety of enzymes and receptors. The following table summarizes the known targets of structurally similar molecules, providing a basis for a cross-reactivity screening panel.

Target Enzyme/ReceptorTherapeutic AreaActive Structural ClassRepresentative IC50 Values of Analogs
5-Lipoxygenase (5-LOX)Anti-inflammatoryBenzo[d]isothiazole 1,1-dioxide derivatives0.15 to 23.6 μM[1]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Anti-inflammatoryBenzo[d]isothiazole 1,1-dioxide derivatives0.6 to 2.1 μM[1]
Cyclooxygenase-1 (COX-1)Anti-inflammatoryBenzothiazol-2-yliminothiazolidin-4-ones0.018 to 0.51 mM
Cyclooxygenase-2 (COX-2)Anti-inflammatory5,6-diarylimidazo[2.1-b]thiazole derivativesIC50s of 2.3 and 1.9 μΜ
TyrosinaseDermatology2-(substituted phenyl) thiazolidine-4-carboxamide16.5 ± 0.37 µM[2]
Human Dihydroorotate Dehydrogenase (hDHODH)Immunosuppression, Oncology4-Thiazolidinone derivatives1.32 to 1.45 μM
Beta-ketoacyl-ACP-synthase III (FabH)AntibacterialThiazolidine-2-one 1,1-dioxide derivatives0.9 to >100 μM[3]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Anti-diabetic2,4-ThiazolidinedionesNot specified
Protein Tyrosine Phosphatase 1B (PTP1B)Anti-diabetic2,4-ThiazolidinedionesNot specified
Aldose Reductase 2 (ALR2)Anti-diabetic2,4-ThiazolidinedionesNot specified
Epidermal Growth Factor Receptor (EGFR) KinaseOncologyImidazothiazole-thiazolidinone hybrids18.35 to 75.41 µM

Experimental Protocols for Cross-Reactivity Screening

To assess the cross-reactivity of this compound, a tiered screening approach is recommended. The following are generalized protocols for key assays.

In Vitro Enzyme Inhibition Assays (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified enzymes (e.g., 5-LOX, COX-1, COX-2, tyrosinase, hDHODH).

  • Materials:

    • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

    • Purified recombinant human enzymes.

    • Enzyme-specific substrates and co-factors.

    • Assay buffer.

    • Positive control inhibitors for each enzyme.

    • 96-well microplates.

    • Microplate reader (spectrophotometric or fluorometric).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

    • Add the enzyme to the wells of the microplate.

    • Add the test compound or positive control at various concentrations to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction kinetics or endpoint absorbance/fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based Assays for Receptor Activity
  • Objective: To evaluate the functional activity (agonist or antagonist) of the test compound on cellular receptors (e.g., PPARγ).

  • Materials:

    • Cell line stably expressing the target receptor (e.g., HEK293-PPARγ).

    • Cell culture medium and supplements.

    • Test compound and reference agonists/antagonists.

    • Reporter gene construct (e.g., luciferase under the control of a PPARγ-responsive promoter).

    • Transfection reagents (if not a stable cell line).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • If necessary, transfect the cells with the reporter gene construct.

    • Treat the cells with various concentrations of the test compound, reference compounds, or vehicle control.

    • Incubate for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the fold activation (for agonists) or percentage of inhibition (for antagonists) relative to the appropriate controls.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Experimental Workflows and Potential Pathways

To further clarify the experimental process and potential biological implications, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cross-Reactivity Screening compound Test Compound (this compound) primary_screening Primary Screening (e.g., Enzyme Inhibition Assays) compound->primary_screening hit_identification Hit Identification & IC50/EC50 Determination primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cell-Based Assays) selectivity_panel Selectivity Panel (Broader range of related targets) secondary_screening->selectivity_panel sar_studies Structure-Activity Relationship (SAR) Studies selectivity_panel->sar_studies hit_identification->secondary_screening lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A typical workflow for assessing the cross-reactivity of a novel compound.

G cluster_1 Hypothetical Signaling Pathway Modulation membrane_phospholipids Membrane Phospholipids pla2 PLA2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1/COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation test_compound Test Compound test_compound->cox test_compound->lox

Caption: Potential modulation of the arachidonic acid cascade by a dual COX/LOX inhibitor.

Conclusion

While the specific cross-reactivity profile of this compound remains to be experimentally determined, the extensive research on related thiazolidine and isothiazolidine derivatives provides a strong rationale for investigating its activity against a panel of enzymes and receptors involved in inflammation, metabolic disease, and oncology. The experimental protocols and workflows outlined in this guide offer a starting point for such investigations, which are crucial for understanding the compound's selectivity and potential therapeutic applications. Researchers are encouraged to utilize this information to design and execute comprehensive cross-reactivity studies to build a complete pharmacological profile of this and similar molecules.

References

Spectroscopic Analysis of 2-(Bromophenyl)isothiazolidine 1,1-dioxide Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparative analysis of the predicted spectroscopic characteristics of the ortho, meta, and para isomers of 2-(bromophenyl)isothiazolidine 1,1-dioxide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected distinguishing features in ¹H NMR, ¹³C NMR, IR, and mass spectrometry, supported by generalized experimental protocols.

The precise differentiation of positional isomers is critical in pharmaceutical development and chemical research, as even minor structural changes can significantly impact a molecule's biological activity and physical properties. This guide offers a foundational framework for the spectroscopic identification and characterization of these specific isomers.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for the key spectroscopic techniques. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protonortho-isomermeta-isomerpara-isomerPredicted Multiplicity
H-2'~7.65~7.45~7.50 (doublet)ddd / t
H-3'~7.15-~7.20 (doublet)t / d
H-4'~7.35~7.25~7.20 (doublet)t / ddd
H-5'~6.95~7.10~7.50 (doublet)d / dd
H-6'-~7.30-t / s
Isothiazolidine CH₂3.5-3.83.5-3.83.5-3.8m
Isothiazolidine CH₂3.1-3.43.1-3.43.1-3.4m

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity is predicted as d (doublet), t (triplet), dd (doublet of doublets), ddd (doublet of doublet of doublets), m (multiplet), s (singlet).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbonortho-isomermeta-isomerpara-isomer
C-1'~138.0~140.0~138.5
C-2'~115.0 (C-Br)~123.0~118.0
C-3'~133.0~122.0 (C-Br)~132.5
C-4'~128.0~130.5~121.0 (C-Br)
C-5'~125.0~128.0~132.5
C-6'~120.0~119.0~118.0
Isothiazolidine C~50.0~50.0~50.0
Isothiazolidine C~45.0~45.0~45.0

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1300
SO₂Symmetric Stretch1180 - 1140
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450 (multiple bands)
C-NStretch1350 - 1250
C-BrStretch680 - 515
C-H Out-of-plane bendVaries with substitution pattern850 - 750

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentDescriptionExpected m/z
[M]⁺ and [M+2]⁺Molecular ion with bromine isotopes275 and 277 (approx. 1:1 ratio)
[M - SO₂]⁺Loss of sulfur dioxide211 and 213
[C₆H₄BrN]⁺Bromophenylnitrene radical cation172 and 174
[C₆H₄Br]⁺Bromophenyl cation155 and 157
[C₅H₁₀NSO₂]⁺Isothiazolidine dioxide ring fragment120

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Process the data with an exponential window function and Fourier transform.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm. Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder or a pure KBr pellet.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

  • Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For direct insertion, place a small amount of the solid sample in a capillary tube.

  • Acquisition: Use a standard electron energy of 70 eV for ionization. Scan a mass range of m/z 40-500. The presence of bromine will result in a characteristic M+2 isotope pattern with nearly equal intensity to the molecular ion peak.[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the 2-(bromophenyl)isothiazolidine 1,1-dioxide isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_identification Isomer Identification Synthesis Synthesis & Purification of Isomers Ortho ortho-isomer Synthesis->Ortho Meta meta-isomer Synthesis->Meta Para para-isomer Synthesis->Para NMR NMR (1H, 13C) Ortho->NMR IR FTIR Ortho->IR MS Mass Spec Ortho->MS Meta->NMR Meta->IR Meta->MS Para->NMR Para->IR Para->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Fragmentation & Isotopic Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation of Isomers Comparison->Identification

Caption: Workflow for Isomer Differentiation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the extensive exploration of various heterocyclic scaffolds. Among these, sulfur- and nitrogen-containing heterocycles, such as isothiazolidine 1,1-dioxides and thiazolidinones, have emerged as privileged structures in medicinal chemistry due to their diverse pharmacological activities. This guide provides a head-to-head comparison of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide and related drugs, focusing on their performance in preclinical oncology and inflammation models. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide valuable insights into its potential therapeutic profile.

Overview of Compared Compounds

The compounds discussed in this guide belong to the broader class of sultams and thiazolidinones, which have garnered significant interest for their potential as anticancer and anti-inflammatory agents. The core structure, a five-membered ring containing sulfur and nitrogen, allows for diverse substitutions, leading to a wide range of biological activities. The nature and position of substituents on the aryl ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity: A Comparative Analysis

A study on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives revealed significant anticancer activity across various cancer cell lines. For instance, compound 5d (NSC: 768619/1) demonstrated potent activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines, with GI50 values in the low micromolar range.[1] Similarly, a series of (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives were tested for their in vitro anticancer activity, with compound 3a showing notable activity against HeLa, HT29, A549, and MCF-7 cell lines.[2]

Recent research has further expanded on the anticancer potential of 2,4-thiazolidinedione (2,4-TZD) derivatives, highlighting their ability to target various molecular pathways involved in tumorigenesis.[3] For example, some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[3]

The table below summarizes the anticancer activity of representative thiazolidinone derivatives, which can serve as a benchmark for predicting the potential efficacy of this compound.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
5d (NSC: 768619/1)Leukemia (SR)2.04[1]
Non-Small Cell Lung Cancer (NCI-H522)1.36[1]
Colon Cancer (COLO 205)1.64[1]
CNS Cancer (SF-539)1.87[1]
Melanoma (SK-MEL-2)1.64[1]
Ovarian Cancer (OVCAR-3)1.87[1]
Renal Cancer (RXF 393)1.15[1]
Prostate Cancer (PC-3)1.90[1]
Breast Cancer (MDA-MB-468)1.11[1]
3a HeLa55[2]
HT2940[2]
A54938[2]
MCF-750[2]
Compound 64 HeLa4.55[3]
Compound 62/63 HCT1164.9[3]
Compound 65 PATU (Pancreatic)9.82[3]

Structure-Activity Relationship (SAR) Insights:

The available data on thiazolidinone derivatives suggest that the nature of the substituent on the phenyl ring significantly influences anticancer activity. Electron-withdrawing groups, such as nitro and halo groups, often enhance cytotoxic potency. This suggests that the bromo substituent at the meta-position of the phenyl ring in this compound could contribute favorably to its anticancer potential.

Anti-inflammatory Activity: A Comparative Analysis

Derivatives of 1,2-benzothiazine 1,1-dioxide, a structurally related class of sultams, have demonstrated significant anti-inflammatory properties.[4][5] Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenases (COX) and pro-inflammatory cytokines.

A novel arylidene-thiazolidinedione, SF23 , was investigated for its anti-inflammatory and antioxidant properties in macrophages.[6] SF23 was found to decrease nitrite production and attenuate the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages, with effects comparable to the well-known anti-inflammatory drug, rosiglitazone.[6] Notably, SF23 also exhibited superior antioxidant effects compared to rosiglitazone.[6]

Another study on 5-arylidene-3-benzyl-thiazolidine-2,4-diones with halide substitutions on the benzyl rings reported considerable in vivo anti-inflammatory activities, suggesting these compounds are potential ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation.[7]

The table below presents a summary of the anti-inflammatory activity of a representative thiazolidinone derivative.

Compound IDModelKey FindingsReference
SF23 LPS-stimulated macrophages- Decreased nitrite production- Attenuated iNOS and COX-2 mRNA expression- Superior antioxidant effects compared to rosiglitazone[6]

Structure-Activity Relationship (SAR) Insights:

For anti-inflammatory activity, substitutions on both the 5-arylidene and 3-benzylidene groups of the thiazolidinedione ring have been shown to be important.[7] The presence of a bromobenzyl group in some of the studied active compounds suggests that the bromo-substitution in this compound may be a favorable feature for its anti-inflammatory potential.

Experimental Protocols

To facilitate the replication and further investigation of the presented findings, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[8]

In Vitro Anti-inflammatory Activity (Nitrite Production Assay in Macrophages)

Objective: To assess the inhibitory effect of a compound on the production of nitric oxide (a pro-inflammatory mediator) by macrophages.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of nitrite production by the test compound is calculated.[6]

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using Graphviz.

anticancer_screening_workflow cluster_0 In Vitro Screening start Cancer Cell Lines (e.g., MCF-7, A549, etc.) seed Seed cells in 96-well plates start->seed treat Treat with 2-Aryl-isothiazolidine 1,1-dioxide analogs seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure ic50 Calculate IC50 values measure->ic50

Caption: Workflow for in vitro anticancer activity screening of 2-aryl-isothiazolidine 1,1-dioxide analogs.

anti_inflammatory_pathway cluster_0 Inflammatory Cascade in Macrophages cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Drug 2-Aryl-isothiazolidine 1,1-dioxide Drug->NFkB Inhibits Drug->iNOS_COX2 Inhibits

Caption: Simplified signaling pathway of inflammation in macrophages and the potential inhibitory action of 2-aryl-isothiazolidine 1,1-dioxides.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the public domain, the comparative analysis of its structural analogs provides a strong rationale for its potential as a promising candidate for anticancer and anti-inflammatory drug development. The structure-activity relationship studies of related thiazolidinone and benzothiazine derivatives consistently highlight the importance of aryl substitution, suggesting that the 3-bromo-phenyl moiety could confer potent biological activity.

The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to initiate and advance the investigation of this and other novel heterocyclic compounds. Further studies are warranted to synthesize and evaluate this compound and a broader library of its derivatives to establish a definitive structure-activity relationship and to fully characterize their therapeutic potential. The insights from such studies will be invaluable for the rational design of next-generation therapeutics targeting cancer and inflammatory diseases.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other widely used analytical techniques. While crystallographic data for the target compound, 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, is not publicly available, this guide will utilize the closely related analogue, 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, as a case study to demonstrate the power and precision of X-ray crystallography and compare it with spectroscopic methods like Nuclear Magnetic Resonance (NMR).

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of atomic positions within a molecule. This technique is indispensable for confirming stereochemistry, resolving conformational ambiguities, and understanding intermolecular interactions that govern the solid-state properties of a compound.

Case Study: Crystal Structure of 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one

The structure of this analogue was determined by X-ray diffraction, providing a clear picture of its molecular geometry and packing in the crystal lattice. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₂BrNO₂S
Molecular Weight350.23
Crystal SystemOrthorhombic
Space GroupPbc2₁
a (Å)13.3367 (6)
b (Å)12.6292 (5)
c (Å)17.1230 (6)
Volume (ų)2884.1 (2)
Z8
Temperature (K)295
RadiationMo Kα

Table 1: Crystallographic data for 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one.[1]

The analysis revealed a dihedral angle of 87.81 (8)° between the two aromatic rings.[1] The five-membered thiazolidine ring adopts an envelope conformation, with the sulfur atom displaced by 0.4545 (7) Å from the mean plane of the other four atoms.[1] This level of detail is crucial for computational modeling and structure-activity relationship (SAR) studies.

A Comparative Perspective: Spectroscopic Methods

While X-ray crystallography provides definitive solid-state structures, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable insights into the molecule's structure in solution.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.Requires a single, high-quality crystal; structure is in the solid state.
¹H NMR Information on the chemical environment and connectivity of hydrogen atoms.Provides data on the molecule in solution, relatively fast.Can be complex to interpret for complex molecules, may not resolve all stereochemical details.
¹³C NMR Information on the carbon framework of the molecule.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, longer acquisition times.

Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for Structural Elucidation.

For a compound like this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the bromophenyl ring and the protons of the isothiazolidine ring. The chemical shifts and coupling patterns would help to confirm the connectivity of the molecule. ¹³C NMR would further corroborate the carbon skeleton. However, without X-ray crystallography, the precise conformation of the five-membered ring and the spatial relationship between the phenyl ring and the isothiazolidine moiety would be difficult to determine definitively.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For the analogue 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, crystals were obtained by recrystallization from ethanol.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined, and hydrogen atoms are typically placed in calculated positions. The final structure is validated and analyzed.

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for confirming a molecular structure, highlighting the definitive role of X-ray crystallography.

G Workflow for Molecular Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (in solution) cluster_crystallography Crystallographic Analysis (solid state) synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr Initial Confirmation crystal_growth Grow Single Crystals purification->crystal_growth Definitive Confirmation mass_spec Mass Spectrometry nmr->mass_spec proposed_structure Proposed Structure nmr->proposed_structure Suggests ir IR Spectroscopy mass_spec->ir xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Confirmed 3D Structure structure_solution->final_structure Provides

Workflow for Molecular Structure Confirmation

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, a compound with significant potential in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal methods for this compound. By following these step-by-step instructions, you can confidently and safely incorporate this compound into your research workflows.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the mandatory personal protective equipment required when handling this compound. This information is compiled from the Safety Data Sheet (SDS) and best practices for handling similar chemical compounds.[1]

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2] Gloves must be inspected prior to use.[1]To prevent skin contact, which can cause irritation or allergic reactions.[1][3]
Eye and Face Protection Government-approved safety goggles or a face shield.[1]To protect against splashes that can cause serious eye irritation or damage.[1][3][4]
Respiratory Protection A government-approved respirator is required.[1] Use in a well-ventilated area or under a chemical fume hood.[2][5]To prevent inhalation of vapors, mists, or dust which may cause respiratory irritation.[4][5]
Body Protection A lab coat or other protective clothing. Protective boots may be necessary depending on the scale of work.[1]To protect the skin from accidental spills and contamination.

Operational Plan: A Step-by-Step Guide for Safe Handling

This section details the procedural steps for the safe handling of this compound, from initial receipt to final disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Keep the container tightly closed when not in use.[1]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][5]

  • Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Don all required PPE as specified in the table above.

  • Wash hands and face thoroughly after handling the compound.[1]

3. In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wear the appropriate PPE, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for hazardous waste.

  • Do not let the product enter drains.[1]

4. Disposal Plan:

  • All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.

  • Dispose of the chemical in accordance with local, state, and federal regulations. Do not pour it down the drain.

  • Contaminated clothing should be removed and washed before reuse.[1]

Visualizing the Workflow for Safe Handling

To further clarify the operational procedures, the following diagram illustrates the logical flow of safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS and SOPs B Verify Availability of Safety Shower & Eyewash A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D E Perform Experimental Work D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Properly Dispose of Waste G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J K Spill Occurs L Evacuate Area K->L M Contain and Clean Spill L->M M->H N Report Incident M->N

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment. Your commitment to safety is integral to the advancement of scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.